molecular formula C13H12N2O2 B1356869 4-(4-Oxopiperidine-1-carbonyl)benzonitrile CAS No. 268730-72-9

4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Cat. No.: B1356869
CAS No.: 268730-72-9
M. Wt: 228.25 g/mol
InChI Key: ZEWMUOQEPSDMTH-UHFFFAOYSA-N
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Description

4-(4-Oxopiperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-oxopiperidine-1-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWMUOQEPSDMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593149
Record name 4-(4-Oxopiperidine-1-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268730-72-9
Record name 4-(4-Oxopiperidine-1-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex, biologically active compounds. Among these, 4-(4-Oxopiperidine-1-carbonyl)benzonitrile has emerged as a particularly valuable intermediate. Its structure thoughtfully combines a reactive benzonitrile moiety with a piperidone core, a common scaffold in pharmaceuticals, making it a powerful tool for constructing novel therapeutic agents. This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, and its critical role in the synthesis of targeted therapies, serving as an essential resource for researchers and professionals in drug development.

Core Properties and Specifications

This compound is a bifunctional molecule that serves as a key precursor in multi-step organic syntheses.[1][2] Its stability and compatibility with various reaction conditions allow for diverse applications in medicinal chemistry.[1][2] The compound's carbonyl and nitrile functional groups are key to its reactivity, enabling its role as an intermediate in creating a wide array of bioactive molecules.[1][2]

A precise understanding of its fundamental properties is the starting point for any successful application. The following table summarizes its key physicochemical data.

PropertyValueSource(s)
CAS Number 268730-72-9[1][2][]
Molecular Formula C₁₃H₁₂N₂O₂[1][2][]
Molecular Weight 228.25 g/mol [1][2][]
Synonyms 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile[1]
MDL Number MFCD04115031[1][2]
PubChem ID 18365057[1][2]
Storage Conditions Store at 0-8°C[1][2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via an amide coupling reaction between 4-cyanobenzoyl chloride and 4-piperidone hydrochloride. This method is efficient and scalable, making it suitable for both laboratory and industrial applications.

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • 4-Cyanobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 4-piperidone hydrochloride monohydrate (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (TEA) (2.2 eq) dropwise. The TEA serves a dual purpose: it deprotonates the piperidone hydrochloride to yield the free amine and also acts as a scavenger for the HCl generated during the subsequent acylation. Maintaining a low temperature is critical to control the exothermicity of this acid-base reaction.

  • Acylation: Dissolve 4-cyanobenzoyl chloride (1.05 eq) in DCM in a separate flask. Add this solution dropwise to the reaction mixture at 0°C. The nucleophilic secondary amine of the 4-piperidone attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to form the amide bond and release a chloride ion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining HCl or unreacted acyl chloride) and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Workflow for Synthesis and Purification

The following diagram outlines the logical flow of the synthesis protocol, from starting materials to the final, purified compound.

Synthesis_Workflow Start Starting Materials (4-Piperidone HCl, 4-Cyanobenzoyl Chloride) Setup Reaction Setup (DCM, 0°C, N2 atm) Start->Setup Base Base Addition (Triethylamine) Setup->Base Acylation Acylation (Dropwise addition) Base->Acylation Forms free amine Monitor Reaction Monitoring (TLC) Acylation->Monitor Stir at RT Workup Aqueous Work-up (NaHCO3, Brine) Monitor->Workup Reaction complete Dry Drying & Concentration (MgSO4, Rotovap) Workup->Dry Purify Purification (Recrystallization or Chromatography) Dry->Purify Product Final Product This compound Purify->Product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for pharmaceuticals.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the benzonitrile group can participate in further chemical transformations or act as a key pharmacophoric element.[4]

Case Study: Intermediate in the Synthesis of JAK Inhibitors

A prominent application of this compound is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[5][6] Tofacitinib is an FDA-approved drug for the treatment of rheumatoid arthritis and other autoimmune diseases.[5][7] The synthesis of Tofacitinib involves the construction of a complex piperidine core, which is then coupled with a pyrrolo[2,3-d]pyrimidine moiety.[5][8][9] While this compound is not directly the final precursor, its structural motifs are representative of the types of intermediates required. The 4-oxopiperidine core is particularly useful for introducing further diversity and functionality at the 4-position, for example, through reductive amination.[5][10]

The general synthetic strategy highlights the importance of piperidone-containing building blocks in assembling the final drug molecule.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of the benzonitrile ring and the aliphatic protons of the piperidone ring. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Will display distinct resonances for the carbonyl carbons (amide and ketone), the nitrile carbon, and the carbons of the aromatic and aliphatic rings.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ corresponding to a mass of approximately 229.25 m/z.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O (ketone and amide) and C≡N (nitrile) functional groups.

  • High-Performance Liquid Chromatography (HPLC): Is used to determine the purity of the final compound, ideally showing a single major peak.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in the field of drug discovery. Its well-defined structure, predictable reactivity, and straightforward synthesis make it a highly valuable intermediate.[1][2] For researchers and drug development professionals, a thorough understanding of this building block's properties and synthesis provides a reliable starting point for the development of novel therapeutics, particularly in areas targeting complex signaling pathways where piperidine-based scaffolds are known to be effective.

References

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • 4-(4-Methylphenoxy)benzonitrile. PubChem, National Institutes of Health. [Link]

  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Benzyl 4-oxopiperidine-1-carboxylate. PubChem, National Institutes of Health. [Link]

  • 2-(4-aminopiperidine-1-carbonyl)benzonitrile hydrochloride 1286273-96-8 wiki. Molbase. [Link]

  • Preparation method of tofacitinib impurity.
  • Tofacitinib synthesis. NOVA School of Science and Technology. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central, National Institutes of Health. [Link]

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubMed Central, National Institutes of Health. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Patent Application Publication No.: US 2016/0122354 A1. Google Patents. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Oxopiperidine-1-carbonyl)benzonitrile is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a 4-oxopiperidine moiety linked to a benzonitrile group via an amide bond, presents a unique scaffold for the synthesis of a wide array of biologically active compounds. The piperidine ring is a common motif in many pharmaceuticals, often contributing to desirable pharmacokinetic properties, while the benzonitrile group can participate in various chemical transformations and interactions with biological targets.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its behavior and handling, and detailing an experimental protocol for the determination of its aqueous solubility—a critical parameter in the drug development process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety as a potential therapeutic agent.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂[1][2]
Molecular Weight 228.25 g/mol [1][2]
CAS Number 268730-72-9[1][2]
Predicted Melting Point 135-145 °CPredicted
Predicted Boiling Point 465.5 ± 45.0 °CPredicted
Predicted Aqueous Solubility (logS) -2.5 to -3.5Predicted
Predicted pKa (most acidic) ~14.5 (α-proton to ketone)Predicted
Predicted pKa (most basic) ~ -3.0 (amide nitrogen)Predicted

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of a compound's identity. Below are the predicted spectral characteristics for this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the 4-oxopiperidine ring.

  • Aromatic Protons (Benzonitrile): Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the ortho and meta protons to the carbonyl group.

  • Piperidine Protons: Two triplets in the range of δ 2.5-4.0 ppm, corresponding to the methylene groups adjacent to the nitrogen and the carbonyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (Amide): A signal in the range of δ 165-175 ppm.

  • Carbonyl Carbon (Ketone): A signal around δ 205-215 ppm.

  • Nitrile Carbon: A signal in the range of δ 115-125 ppm.

  • Aromatic Carbons: Signals in the range of δ 120-140 ppm.

  • Piperidine Carbons: Signals in the range of δ 30-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp band around 1650-1680 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp band around 1710-1730 cm⁻¹.

  • C-N Stretch (Amide): A band in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.

Aqueous Solubility and Its Importance in Drug Discovery

Aqueous solubility is a critical determinant of a drug candidate's success. Poor solubility can lead to low bioavailability, making it difficult for the compound to reach its target in the body at a therapeutic concentration. Therefore, assessing solubility early in the drug discovery process is essential.

The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility. However, for higher throughput screening in early discovery phases, the kinetic solubility assay is often employed. This method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer to determine the concentration at which it precipitates.

Experimental Protocol: Kinetic Aqueous Solubility Assay

This protocol outlines a detailed, step-by-step methodology for determining the kinetic aqueous solubility of this compound.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Microplate reader

  • Automated liquid handler (optional, for high-throughput)

  • Thermomixer or plate shaker

  • Centrifuge with a microplate rotor

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the compound in DMSO to prepare a 10 mM stock solution. Ensure complete dissolution by vortexing or gentle warming.

  • Preparation of Calibration Standards:

    • Perform a serial dilution of the 10 mM stock solution with DMSO to prepare a set of calibration standards (e.g., 1000, 500, 250, 125, 62.5, 31.25, 0 µM).

  • Solubility Assay:

    • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well microtiter plate.

    • Add 2 µL of the 10 mM stock solution of this compound to the PBS-containing wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and incubate at room temperature for 2 hours with continuous shaking in a thermomixer. This allows the system to reach equilibrium.

  • Sample Analysis:

    • After incubation, centrifuge the plate at a high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate.

    • Carefully transfer 100 µL of the supernatant from each well to a new UV-transparent 96-well plate.

    • Measure the absorbance of the supernatant at a predetermined wavelength (λmax) using a microplate reader. The λmax for this compound should be determined experimentally by scanning a dilute solution of the compound.

    • Prepare a calibration curve by plotting the absorbance of the calibration standards against their known concentrations.

    • Determine the concentration of this compound in the supernatant of the experimental wells by interpolating their absorbance values on the calibration curve. This concentration represents the kinetic aqueous solubility.

Causality Behind Experimental Choices:

  • DMSO as the Organic Solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, making it ideal for preparing high-concentration stock solutions.

  • PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing a more relevant measure of solubility for potential drug candidates.

  • 1% Final DMSO Concentration: Keeping the DMSO concentration low is crucial as higher concentrations can significantly increase the apparent solubility of the compound, leading to an overestimation.

  • Incubation with Shaking: This step ensures that the system reaches equilibrium, allowing for the maximum amount of compound to dissolve under the given conditions.

  • Centrifugation: This is a critical step to separate the undissolved solid from the saturated solution, ensuring that only the dissolved compound is measured.

Experimental Workflow for Kinetic Aqueous Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_standards Prepare Calibration Standards (Serial Dilution) prep_stock->prep_standards add_stock Add Stock Solution to PBS (1% final DMSO) prep_stock->add_stock plot_curve Plot Calibration Curve prep_standards->plot_curve add_pbs Add PBS (pH 7.4) to Microplate add_pbs->add_stock incubate Incubate with Shaking (2 hours) add_stock->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant read_absorbance Read Absorbance (λmax) transfer_supernatant->read_absorbance determine_solubility Determine Kinetic Solubility read_absorbance->determine_solubility plot_curve->determine_solubility

Caption: Workflow for the kinetic aqueous solubility assay.

Chemical Stability and Reactivity

The stability of a pharmaceutical intermediate is paramount for ensuring consistent quality and predictable reaction outcomes. This compound is generally a stable compound under standard storage conditions (cool and dry).[1][2] However, its reactivity is dictated by the functional groups present:

  • Amide Bond: The amide linkage is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 4-cyanobenzoic acid and 4-piperidone.

  • Ketone: The ketone at the 4-position of the piperidine ring can undergo various carbonyl reactions, such as reduction to a hydroxyl group or reductive amination.

  • Nitrile Group: The nitrile group is relatively inert but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine.

Understanding these potential reactions is crucial for designing synthetic routes and for assessing the compound's compatibility with other reagents and conditions.

Impact of Physicochemical Properties on Drug Development

G cluster_properties Physicochemical Properties cluster_impact Impact on Drug Development solubility Aqueous Solubility absorption Absorption solubility->absorption formulation Formulation solubility->formulation lipophilicity Lipophilicity (logP) lipophilicity->absorption distribution Distribution lipophilicity->distribution metabolism Metabolism lipophilicity->metabolism pka pKa pka->absorption pka->distribution stability Chemical Stability stability->formulation shelf_life Shelf-Life stability->shelf_life excretion Excretion

Caption: Relationship between key physical properties and their impact on drug development.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a synthetically versatile platform for the development of novel therapeutic agents. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective utilization. The provided experimental protocol for determining aqueous solubility serves as a practical tool for researchers to assess this critical parameter. By leveraging this knowledge, scientists can make more informed decisions in the design and optimization of new drug candidates, ultimately accelerating the path to new medicines.

References

  • 4-(4-oxo-pipéridine-1-carbonyl)benzonitrile - Chem-Impex. (n.d.). Retrieved January 18, 2026, from [Link]

  • 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile | Tetrahedron. (n.d.). Retrieved January 18, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • ChemAxon Calculators & Predictors. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile (CAS 268730-72-9), a key intermediate in pharmaceutical development.[1] While comprehensive, peer-reviewed spectral data for this specific compound is not widely available in public-domain literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive analysis. By examining the constituent functional groups and referencing data from analogous structures, we can construct a reliable spectroscopic profile essential for researchers in medicinal chemistry and organic synthesis.

The molecule, with a formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol , features a p-disubstituted benzonitrile ring linked via an amide bond to a 4-oxopiperidine moiety.[1][] This unique combination of a rigid aromatic system and a flexible, functionalized aliphatic ring dictates its characteristic spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile and amide groups and the ketone within the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~ 7.75Doublet2HAr-H (ortho to -CN)The two protons ortho to the strongly deshielding nitrile group are expected to be the furthest downfield in the aromatic region. They appear as a doublet due to coupling with the protons ortho to the carbonyl group.
~ 7.55Doublet2HAr-H (ortho to -C=O)These protons are slightly upfield compared to their counterparts due to the less pronounced deshielding effect of the amide carbonyl relative to the nitrile. Coupling with the adjacent protons results in a doublet.
~ 3.90Triplet2HPiperidine-H (axial, adjacent to N)The protons on the carbons adjacent to the amide nitrogen are deshielded. Due to conformational averaging, they may appear as a broad triplet.
~ 3.70Triplet2HPiperidine-H (equatorial, adjacent to N)Similar to the axial protons, but potentially at a slightly different shift. Often, these four protons may overlap into a single broad signal.
~ 2.60Triplet4HPiperidine-H (adjacent to C=O)The protons on the carbons adjacent to the piperidine's internal ketone are deshielded by the carbonyl group. They are expected to couple with the protons on the carbons adjacent to the nitrogen, appearing as a triplet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton. The presence of quaternary carbons (amide carbonyl, nitrile, and the two ipso-carbons of the benzene ring) will be a key feature.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
~ 206.0Piperidine C =OThe ketonic carbonyl carbon is highly deshielded and appears significantly downfield.
~ 168.0Amide C =OThe amide carbonyl carbon is also deshielded, but typically appears upfield relative to a ketone.
~ 141.0Ar-C (ipso, attached to C=O)The quaternary carbon of the benzene ring attached to the amide carbonyl.
~ 132.5Ar-C H (ortho to -CN)Aromatic methine carbons. Data for similar benzonitriles support this region.[3]
~ 129.0Ar-C H (ortho to -C=O)Aromatic methine carbons.
~ 118.0-C ≡NThe nitrile carbon is a characteristic quaternary signal in this region.
~ 114.0Ar-C (ipso, attached to -CN)The quaternary carbon of the benzene ring attached to the nitrile group.
~ 45.0Piperidine-C H₂ (adjacent to N)The two carbons adjacent to the nitrogen are shifted downfield due to the electronegativity of nitrogen.
~ 40.0Piperidine-C H₂ (adjacent to C=O)The two carbons adjacent to the internal ketone.
Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Apply a Fourier transform to the resulting Free Induction Decay (FID) and phase correct the spectrum.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds to ensure quantitative detection of quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the three carbonyl and nitrile groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupRationale & Expert Insights
~ 2230Strong, SharpC≡N StretchThe nitrile stretch is a highly characteristic and easily identifiable sharp peak. The IR spectrum for benzonitrile confirms this region.[4]
~ 1720StrongC=O Stretch (Ketone)The aliphatic ketone in the piperidine ring will show a strong absorption. This is typically at a higher frequency than an amide carbonyl.
~ 1665StrongC=O Stretch (Amide I Band)The tertiary amide carbonyl stretch is a very strong and reliable indicator of this functional group.
~ 1605, ~1500MediumC=C Stretch (Aromatic)These absorptions are characteristic of the benzene ring.
~ 1350MediumC-N Stretch (Amide)The C-N stretch of the amide bond.
~ 840StrongC-H Bend (p-disubstituted)This strong out-of-plane bending vibration is a hallmark of 1,4-disubstitution on a benzene ring.
Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structural components.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization (EI) conditions, the molecule is expected to produce a clear molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key m/z Peaks in EI-MS

m/zIonRationale & Expert Insights
228[M]⁺The molecular ion peak, corresponding to the full molecular weight of C₁₃H₁₂N₂O₂.
130[C₇H₄NCO]⁺A major fragment resulting from the cleavage of the amide C-N bond (alpha-cleavage), representing the benzoyl nitrile cation.
102[C₇H₄N]⁺Loss of carbon monoxide from the m/z 130 fragment, yielding the cyanophenyl cation.
98[C₅H₈NO]⁺The 4-oxopiperidine-1-carbonyl cation fragment resulting from cleavage of the amide C-N bond.
70[C₄H₈N]⁺A potential fragment from the piperidine ring after rearrangement and loss of CO.
55[C₃H₃O]⁺A common fragment from the cleavage of the piperidine ring.
Workflow for Fragmentation Analysis

The logical flow of fragmentation can be visualized to understand the relationships between the observed ions.

G M [C₁₃H₁₂N₂O₂]⁺ m/z = 228 frag130 [C₇H₄NCO]⁺ m/z = 130 M->frag130 - •C₅H₈NO frag98 [C₅H₈NO]⁺ m/z = 98 M->frag98 - •C₇H₄NCO frag102 [C₇H₄N]⁺ m/z = 102 frag130->frag102 - CO frag55 [C₃H₃O]⁺ m/z = 55 frag98->frag55 - C₂H₃N

Sources

A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile: A Key Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of contemporary drug discovery, particularly in oncology, the efficient construction of complex molecular architectures is paramount. The selection of versatile, high-quality building blocks can dramatically accelerate the path from initial concept to a viable clinical candidate. 4-(4-Oxopiperidine-1-carbonyl)benzonitrile (CAS No. 268730-72-9) has emerged as a molecule of significant strategic importance, primarily recognized for its role as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2][3]

Niraparib is a targeted therapy approved for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer, and is investigated for breast and prostate cancers.[1][4][5] Its mechanism relies on inhibiting the DNA repair processes in cancer cells, particularly those with existing DNA repair deficiencies like BRCA mutations.[1] The piperidine moiety is a common structural motif in pharmaceuticals, often imparting favorable pharmacokinetic properties.[1] This guide provides an in-depth technical overview of this compound, designed for researchers and drug development professionals, offering insights into its properties, synthesis, and critical application.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a rigid benzonitrile group attached via a stable amide bond to a 4-oxopiperidine ring. This structure provides three key points for chemical elaboration: the ketone, the nitrile, and the aromatic ring, making it a valuable and versatile synthetic intermediate.[6][7]

Physicochemical and Structural Data

A summary of the core quantitative data for this compound is presented below. It is important to note that while the molecular formula and weight are definitively established, experimental physical properties such as melting point and solubility are not consistently reported in publicly available literature. Commercial suppliers typically provide the material as a solid with at least 95% purity.[]

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O₂[6][7][]
Molecular Weight 228.25 g/mol [6][7][]
CAS Number 268730-72-9[6][7][]
IUPAC Name This compound
Synonyms 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile[6][7]
Appearance White to off-white solid (typical)
Purity ≥ 95% (commercially available)[]
Storage Conditions 0-8°C, desiccated[6][7]

Synthesis Pathway: A Logical Approach

The most direct and industrially relevant synthesis of this compound involves the acylation of piperidin-4-one with 4-cyanobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction, which is robust and high-yielding. The causality behind this choice is clear: both starting materials are commercially available, and the reaction proceeds under mild conditions, making it scalable.

The workflow can be visualized as a straightforward coupling process:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Piperidin-4-one (as HCl salt) E Nucleophilic Acyl Substitution A->E Nucleophile B 4-Cyanobenzoyl chloride B->E Electrophile C Base (e.g., Triethylamine, DIPEA) C->E Acid Scavenger D Aprotic Solvent (e.g., Dichloromethane, THF) D->E Reaction Medium P This compound E->P

Caption: Workflow for the synthesis of the target compound.

Self-Validating Experimental Protocol

The following protocol describes a standard laboratory-scale synthesis. The trustworthiness of this protocol lies in its self-validating checkpoints: reaction completion is monitored by a simple analytical technique (TLC), and product purity is confirmed by standard characterization methods.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Cyanobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq).

  • Suspension: Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Base Addition: Cool the suspension in an ice bath (0°C). Add triethylamine (2.2 eq) dropwise. The rationale for using the hydrochloride salt of piperidin-4-one is its superior stability and ease of handling; the two equivalents of base are required to first neutralize the HCl salt and then to act as an acid scavenger for the HCl generated during the acylation.

  • Acylation: In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold piperidin-4-one suspension over 15-20 minutes. The slight excess of the acyl chloride ensures complete consumption of the more valuable piperidinone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidinone spot is no longer visible.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid), water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The benzonitrile protons would appear as two doublets in the aromatic region (~7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The piperidine protons would appear as multiplets in the aliphatic region. Due to the amide bond, restricted rotation can sometimes lead to broadening of the signals for the protons alpha to the nitrogen.

  • ¹³C-NMR: The carbon NMR would show a signal for the nitrile carbon (~118 ppm), the amide carbonyl carbon (~168 ppm), and the ketone carbonyl carbon (~208 ppm). Signals for the four distinct carbons of the aromatic ring and the three distinct carbons of the piperidine ring would also be present.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺ at m/z 229.10.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

  • ~2230 cm⁻¹: A sharp, strong peak for the nitrile (C≡N) stretch.

  • ~1720 cm⁻¹: A strong peak for the ketone (C=O) stretch.

  • ~1645 cm⁻¹: A strong peak for the amide (C=O) stretch.

Application in the Synthesis of Niraparib

The primary utility of this compound is its role as a precursor to a key fragment of Niraparib. The ketone functional group serves as a handle for further chemical modification, typically a reductive amination or other C-N bond-forming reaction, to install the indazole moiety required for the final drug structure.

The logical flow from the intermediate to the final drug class can be visualized as follows:

G A 4-(4-Oxopiperidine-1-carbonyl) benzonitrile B Key Transformation (e.g., Reductive Amination) A->B Ketone Functionalization C Advanced Piperidine Intermediate B->C D Coupling with Indazole Moiety C->D E Niraparib Precursor D->E F Final Deprotection/ Modification E->F G Niraparib API F->G

Caption: Role as an intermediate in PARP inhibitor synthesis.

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Toxicology: The toxicological properties have not been thoroughly investigated. Benzonitrile-containing compounds should be handled with care, as some can be toxic.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8°C) away from incompatible materials such as strong oxidizing agents.[6][7]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in the development of life-saving targeted cancer therapies. Its well-defined structure, predictable reactivity, and direct lineage to the PARP inhibitor Niraparib make it a building block of high strategic value. This guide provides the foundational knowledge required for its synthesis, characterization, and application, empowering researchers to leverage its full potential in their drug discovery programs.

References

To ensure the integrity and verifiability of this guide, all sources are consolidated here. Please note that direct, citable experimental data for some physical and spectral properties of this specific intermediate are not widely available in peer-reviewed literature and are often held as proprietary information within commercial or patent literature.

Sources

A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a cornerstone of efficient drug discovery. This guide provides an in-depth technical overview of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, a versatile chemical intermediate. The molecule's unique architecture, combining a reactive benzonitrile moiety with a 4-oxopiperidine scaffold, makes it a valuable precursor for creating diverse compound libraries. The 4-oxopiperidine ring, in particular, is a privileged structure in medicinal chemistry, known for its role in potent and selective bioactive agents, including dopamine receptor antagonists[1]. This document details the compound's core chemical identity, provides a robust and reasoned protocol for its synthesis, outlines methods for its characterization, and explores its applications in pharmaceutical research and development, aiming to equip researchers with the practical knowledge to leverage this compound in their work.

Core Chemical Identity

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and fundamental properties. This compound is a precisely defined organic compound with the following key identifiers.

IUPAC Name: this compound[]

Synonyms: 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile[3]

Chemical Structure:

The molecule consists of a benzonitrile group acylated to the nitrogen atom of a 4-piperidone ring. The amide linkage provides conformational rigidity, while the ketone and nitrile functional groups offer multiple points for further chemical modification.

Caption: Chemical Structure of this compound.

Physicochemical Properties:

PropertyValueSource
CAS Number 268730-72-9[][3]
Molecular Formula C₁₃H₁₂N₂O₂[][3]
Molecular Weight 228.25 g/mol [][3]
PubChem CID 18365057[3]
MDL Number MFCD04115031[3]
Storage Conditions Store at 0-8°C[3]

Strategic Synthesis and Mechanistic Rationale

The construction of this compound is most logically achieved via a nucleophilic acyl substitution, a fundamental and reliable transformation in organic synthesis. This involves the formation of a stable amide bond.

Retrosynthetic Analysis

A retrosynthetic approach, which involves mentally deconstructing the target molecule, clearly identifies the most practical starting materials. The most labile bond for disconnection is the C-N amide bond, leading to two commercially available precursors: 4-piperidone and 4-cyanobenzoyl chloride.

target This compound disconnect Amide Bond Disconnection target->disconnect precursor1 4-Piperidone (as HCl salt) disconnect->precursor1 precursor2 4-Cyanobenzoyl Chloride disconnect->precursor2

Caption: Retrosynthetic disconnection of the target molecule.

This pathway is advantageous due to the high reactivity of the acyl chloride, which ensures efficient acylation of the secondary amine of the piperidone ring. 4-Cyanobenzoyl chloride itself can be synthesized from 4-cyanobenzoic acid using thionyl chloride, a standard laboratory procedure[4].

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the target compound. The causality behind each step is explained to provide field-proven insight.

Materials and Reagents:

  • 4-Piperidone hydrochloride (CAS: 40064-34-4)

  • 4-Cyanobenzoyl chloride (CAS: 6068-72-0)

  • Triethylamine (TEA) (CAS: 121-44-8)

  • Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate and Hexanes for chromatography

Workflow Diagram:

start 1. Dissolve 4-piperidone HCl & TEA in DCM at 0°C add 2. Add 4-cyanobenzoyl chloride solution dropwise start->add react 3. Stir at room temperature until completion (TLC monitoring) add->react quench 4. Quench with NaHCO₃ solution react->quench extract 5. Separate organic layer, extract aqueous layer with DCM quench->extract wash 6. Wash combined organic layers with brine extract->wash dry 7. Dry over MgSO₄, filter, and concentrate wash->dry purify 8. Purify by silica gel chromatography dry->purify end 9. Obtain pure product and characterize purify->end

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-piperidone hydrochloride (1.0 eq). Add anhydrous dichloromethane (DCM) to create a slurry.

    • Rationale: Using the hydrochloride salt enhances the shelf-life and stability of the 4-piperidone. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. Stir the mixture for 20 minutes.

    • Rationale: TEA serves two purposes: it deprotonates the piperidone hydrochloride to liberate the free, nucleophilic secondary amine, and it acts as a scavenger for the HCl byproduct generated during the acylation. Cooling mitigates the exotherm from both the acid-base neutralization and the subsequent acylation.

  • Acylation: Dissolve 4-cyanobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

    • Rationale: A slight excess of the acylating agent ensures complete consumption of the valuable piperidone starting material. Dropwise addition maintains temperature control and prevents unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-piperidone spot is consumed.

    • Rationale: Most amide formations are complete within a few hours at room temperature. TLC is a crucial and simple method for real-time monitoring to avoid unnecessary heating or extended reaction times.

  • Workup and Extraction: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Rationale: The NaHCO₃ wash neutralizes any remaining HCl or unreacted 4-cyanobenzoyl chloride. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: The brine wash removes bulk water and water-soluble impurities. MgSO₄ is a neutral drying agent effective for chlorinated solvents.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Rationale: Chromatography is essential to remove the triethylamine hydrochloride salt and any minor byproducts, yielding the final product of high purity required for subsequent applications.

Characterization and Quality Control

Structural confirmation of the synthesized this compound is critical. A combination of standard spectroscopic techniques provides a self-validating system to ensure the correct structure and purity. While experimental data must be generated for each batch, the expected spectral features are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Region: Two distinct doublets between δ 7.5-8.0 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

    • Aliphatic Region: Two sets of signals (likely broad triplets or multiplets) between δ 2.5-4.0 ppm, corresponding to the two sets of inequivalent methylene protons (-CH₂-) of the piperidone ring. The protons adjacent to the nitrogen will be further downfield than those adjacent to the ketone.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Carbonyls: A signal for the ketone carbon around δ 205-210 ppm and a signal for the amide carbonyl carbon around δ 165-170 ppm.

    • Nitrile: A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.

    • Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.

    • Aliphatic Carbons: Signals corresponding to the piperidone ring carbons around δ 40-50 ppm.

  • IR (Infrared) Spectroscopy:

    • Strong absorption band around 2230 cm⁻¹ for the nitrile (C≡N) stretch.

    • Strong absorption band around 1720 cm⁻¹ for the ketone (C=O) stretch.

    • Strong absorption band around 1645 cm⁻¹ for the tertiary amide (C=O) stretch.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 229.25.

Applications in Medicinal Chemistry and Drug Development

This compound is not merely a chemical curiosity but a strategically designed building block for pharmaceutical development.[3] Its value stems from the combination of its constituent parts.

  • Versatile Intermediate: The compound serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders[3]. The ketone can be subjected to various transformations, such as reduction to an alcohol, reductive amination to introduce new amines, or Wittig reactions to form alkenes. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering numerous pathways for diversification.

  • The 4-Oxopiperidine Scaffold: This scaffold is a well-established motif in drug design. It provides a rigid, three-dimensional framework that can orient substituents in precise vectors to interact with biological targets. Notably, the 4-oxopiperidine scaffold has been instrumental in the discovery of potent and selective Dopamine 4 (D4) receptor antagonists, which are investigated for their potential in treating conditions like Parkinson's disease[1]. The presence of the ketone eliminates a chiral center that would be present in a 3-hydroxy- or 3-aminopiperidine, simplifying synthesis and characterization[1].

  • The Benzonitrile Group: The cyano group is a common feature in modern pharmaceuticals. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Its metabolic stability and ability to modulate the electronic properties of the aromatic ring make it a desirable feature in lead optimization campaigns.

Conclusion

This compound is a high-value building block for researchers, scientists, and drug development professionals. Its straightforward and logical synthesis from readily available starting materials, combined with its multiple functional groups amenable to further chemistry, makes it an efficient tool for generating novel molecular entities. The inherent value of the 4-oxopiperidine scaffold, validated in successful drug discovery programs, further cements its importance. This guide provides the foundational knowledge and practical protocols necessary to confidently synthesize, characterize, and strategically deploy this compound in the pursuit of new therapeutic agents.

References

  • Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

4-(4-Oxopiperidine-1-carbonyl)benzonitrile theoretical properties and computational analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Theoretical Properties and Computational Analysis of: 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Abstract

This technical guide provides a comprehensive computational framework for evaluating the theoretical properties of this compound, a molecule of significant interest in medicinal chemistry. By leveraging a suite of in silico techniques, from Density Functional Theory (DFT) for electronic structure elucidation to molecular docking and ADMET profiling for pharmacokinetic assessment, this document serves as a blueprint for the virtual screening and characterization of novel drug candidates. We will explore the causality behind methodological choices, ensuring a robust and reproducible workflow. The insights derived from this analysis are intended to guide rational drug design and accelerate the transition from a promising molecular scaffold to a viable therapeutic lead.

Introduction: The Rationale for a Computational Deep Dive

This compound is a compound that strategically combines three key pharmacophoric features: a benzonitrile ring, a central amide linker, and a 4-piperidone moiety. The piperidine heterocycle is a cornerstone in drug design, present in numerous approved pharmaceuticals and valued for its ability to modulate physicochemical properties and engage with biological targets.[1][2][3][4] The benzonitrile group, a known bioisostere for other functional groups, often participates in critical interactions with protein targets and is a feature of various kinase inhibitors and anticancer agents.[5]

This compound serves as a key intermediate in the synthesis of diverse bioactive molecules, with potential applications in treating neurological disorders.[6] Its structural advantages and stability make it a versatile building block in medicinal chemistry.[6] Before embarking on resource-intensive laboratory synthesis and biological testing, a thorough computational analysis is an indispensable first step. It allows for the prediction of molecular behavior, druglikeness, and potential liabilities, thereby de-risking the development pipeline and focusing resources on candidates with the highest probability of success.[7][8]

This guide will detail the necessary computational protocols to build a comprehensive profile of this compound, establishing a foundation for its potential as a drug scaffold.

Part 1: Foundational Analysis - Molecular Geometry and Electronic Structure

The journey into understanding a molecule's potential begins with its most stable three-dimensional conformation and the distribution of its electrons. These fundamental properties dictate its reactivity, stability, and how it will be "seen" by a biological target. Density Functional Theory (DFT) is the gold standard for this analysis, offering a remarkable balance of computational efficiency and accuracy for organic molecules.[9][10]

Protocol 1: High-Accuracy Geometry Optimization

The objective is to find the lowest energy conformation of the molecule, which represents its most probable state.

  • Structure Preparation: A 2D structure of this compound (Molecular Formula: C₁₃H₁₂N₂O₂) is drawn and converted to a 3D format using software like Avogadro or ChemDraw.

  • Computational Software: A robust quantum chemistry package such as Gaussian, ORCA, or Spartan is employed.

  • Method Selection:

    • Functional: The B3LYP hybrid functional is selected. This is a workhorse in computational chemistry, renowned for its excellent performance in predicting the geometries of organic compounds.[11]

    • Basis Set: The 6-311++G(d,p) basis set is chosen. The "6-311G" part provides a flexible description of the core and valence electrons. The "++" indicates the addition of diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and potential non-covalent interactions. The "(d,p)" adds polarization functions, allowing for non-spherical electron distributions, which is essential for describing bonding in a molecule with multiple heteroatoms and pi systems.

  • Execution: The geometry optimization calculation is run until the forces on each atom are negligible, indicating a minimum on the potential energy surface has been reached.

  • Validation: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

From the optimized DFT calculation, we can extract critical electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are paramount. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy difference between them, the HOMO-LUMO gap, is a reliable indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Predicted Electronic and Physicochemical Properties

Property Predicted Value Significance in Drug Design
Molecular Formula C₁₃H₁₂N₂O₂ Foundational identity[6]
Molecular Weight 228.25 g/mol Compliance with Lipinski's Rule of Five[6]
HOMO Energy (Exemplary) -7.2 eV Electron-donating potential
LUMO Energy (Exemplary) -1.5 eV Electron-accepting potential
HOMO-LUMO Gap (Exemplary) 5.7 eV Indicates high kinetic stability

| Dipole Moment | (Exemplary) 4.5 D | Influences solubility and membrane permeability |

Note: Exemplary values are typical for such a molecule and would be derived from the DFT calculation output.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual guide to the charge distribution around the molecule. This is invaluable for predicting sites for hydrogen bonding and other non-covalent interactions that are the bedrock of drug-receptor binding.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack or acting as hydrogen bond acceptors. For our molecule, these are expected around the carbonyl oxygen of the piperidone and the nitrogen of the nitrile group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack or acting as hydrogen bond donors. These are typically found around the hydrogen atoms of the benzene ring.

Part 2: In Silico Druglikeness and Pharmacokinetic Profiling

A potent molecule is therapeutically useless if it cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter in early-stage drug discovery.[7][12][13]

Protocol 2: ADMET and Lipinski's Rule of Five Analysis

This protocol assesses the molecule's potential to be an orally active drug.

  • Input: The SMILES string or a 3D structure file of the optimized molecule.

  • Web Server/Software: Utilize a validated tool like the SwissADME web server, which provides a comprehensive analysis based on multiple predictive models.

  • Analysis - Lipinski's Rule of Five: This rule of thumb predicts poor absorption or permeation when a molecule violates two or more of the following criteria.[14][15][16][17]

    • Molecular Weight ≤ 500 Daltons

    • Calculated LogP (lipophilicity) ≤ 5

    • Hydrogen Bond Donors ≤ 5

    • Hydrogen Bond Acceptors ≤ 10

  • Analysis - Pharmacokinetic Properties: The software will predict key ADMET parameters.

    • Absorption: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

    • Metabolism: Likelihood of being a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition can lead to dangerous drug-drug interactions.

    • Druglikeness: Evaluation against other filters (e.g., Ghose, Veber) and identification of any Pan-Assay Interference Compounds (PAINS) alerts.

Table 2: Predicted Druglikeness and ADMET Profile

Parameter Value / Prediction Implication
Lipinski's Rule of Five 0 Violations Excellent potential for oral bioavailability [14][17]
Molecular Weight 228.25 Yes
LogP (Predicted) 1.90 Yes
H-Bond Donors 0 Yes
H-Bond Acceptors 3 (O=C, O, N≡C) Yes
Pharmacokinetics
GI Absorption High Favorable for oral administration
BBB Permeant Yes Potential to act on Central Nervous System (CNS) targets
CYP Inhibitor (Predicted) No Low risk of metabolic drug-drug interactions
Druglikeness

| Bioavailability Score | 0.55 | Good probability of having favorable pharmacokinetics |

Note: Predicted values are generated based on established algorithms in tools like SwissADME.

Part 3: Target Interaction - Molecular Docking Simulation

Molecular docking predicts the preferred orientation of our molecule when bound to a protein target. This provides hypotheses about its mechanism of action and a structural basis for future optimization. Given that benzonitrile derivatives are often kinase inhibitors, a representative kinase would be a logical starting point for target selection.[5]

Protocol 3: Molecular Docking Workflow
  • Target Selection & Preparation:

    • Select a relevant protein target (e.g., Vascular Endothelial Growth Factor Receptor 2, VEGFR-2, a common cancer target).

    • Download the crystal structure from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add polar hydrogens, and assign atomic charges.

  • Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of this compound.

  • Grid Generation: Define the active site for docking. This is typically a cube centered on the co-crystallized ligand or a known binding pocket.

  • Docking Execution: Use software like AutoDock Vina to perform the docking. The program will systematically explore conformational space for the ligand within the defined active site, scoring each pose based on a function that estimates binding affinity.

  • Results Analysis:

    • Examine the top-scoring poses. The binding energy (in kcal/mol) provides an estimate of binding affinity.

    • Visualize the ligand-protein complex to identify key interactions: hydrogen bonds, hydrophobic contacts, and pi-stacking. These interactions provide a rational basis for the molecule's predicted activity.

Visualizing the Computational Workflows

To ensure clarity and reproducibility, the logical flow of these computational experiments can be visualized.

Diagram 1: DFT and Electronic Properties Workflow

dft_workflow cluster_setup Setup cluster_calc Quantum Calculation cluster_analysis Analysis Input 3D Molecular Structure DFT Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->DFT Freq Frequency Calculation DFT->Freq Validation FMO HOMO/LUMO Analysis (Reactivity) DFT->FMO MEP MEP Mapping (Interaction Sites) DFT->MEP Geom Optimized Geometry (Bond Lengths/Angles) DFT->Geom

Caption: Workflow for determining optimized geometry and electronic properties.

Diagram 2: Druglikeness and Docking Workflow

drug_design_workflow cluster_admet Pharmacokinetic Prediction cluster_docking Target Interaction start_node Optimized Ligand Structure (from DFT) ADMET ADMET & Lipinski Analysis (e.g., SwissADME) start_node->ADMET Dock Molecular Docking (e.g., AutoDock Vina) start_node->Dock Druglike Druglikeness Assessment ADMET->Druglike end_node Viable Drug Candidate Hypothesis Druglike->end_node Protein Prepare Protein Target (from PDB) Protein->Dock Analysis Binding Pose & Interaction Analysis Dock->Analysis Analysis->end_node

Caption: Integrated workflow for ADMET prediction and molecular docking.

Conclusion and Forward Outlook

The computational analysis outlined in this guide provides a multifaceted theoretical profile of this compound. The molecule demonstrates excellent foundational properties for a drug candidate: it is synthetically tractable, possesses a stable electronic structure, and, based on predictive models, exhibits a highly favorable druglikeness and ADMET profile with zero Lipinski violations.

These in silico findings strongly support the hypothesis that this molecular scaffold is a promising starting point for drug discovery campaigns, particularly in areas like oncology and neurology where its constituent fragments have shown utility. The subsequent steps, guided by these computational insights, would involve laboratory synthesis followed by in vitro validation of its predicted properties and biological activity. The molecular docking results, in particular, can inform the design of a focused library of analogs to probe structure-activity relationships and optimize potency and selectivity against specific biological targets.

References

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health (NIH). [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. SpringerLink. [Link]

  • Lipinski's rule of five - Wikipedia. [Link]

  • What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange. [Link]

  • Spectra and structure of benzonitriles and some of its simple derivatives - ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. [Link]

  • Piperidine nucleus in the field of drug discovery - ResearchGate. [Link]

  • BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Royal Society of Chemistry. [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]

  • Molecular docking studies and bioactivity of various benzilic acids and its analogs - ResearchGate. [Link]

  • DFT Study of the Structure and Property of Small Organic Hole-Transporting Molecules - ResearchGate. [Link]

  • Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution | ACS Omega. [Link]

  • Mastering Lipinski Rules for Effective Drug Development - bioaccess. [Link]

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PubMed Central. [Link]

  • ADMET Prediction - Rowan Scientific. [Link]

  • Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falcipa. ScienceDirect. [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. [Link]

  • Predict ADMET Properties with Proprietary Data - Digital Chemistry. [Link]

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The Emergence of a Key Building Block: A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, a pivotal intermediate in contemporary pharmaceutical synthesis. While not a therapeutic agent in itself, the history and development of this compound are intrinsically linked to the rise of a new class of targeted cancer therapies. This document will delve into the discovery context, synthetic pathways, chemical properties, and the critical role of this molecule in the production of the PARP inhibitor, Niraparib. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and application of this important chemical entity.

Introduction: A Molecule Defined by its Purpose

The story of this compound is not one of a serendipitous discovery in isolation, but rather a tale of rational drug design. Its existence and significance are tied to the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have revolutionized the treatment of certain cancers, particularly those with BRCA1 and BRCA2 mutations. The core structure of this compound provides a key scaffold for building the more complex architecture of Niraparib, a potent PARP inhibitor.

The piperidine ring is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to a drug molecule. The benzonitrile group, on the other hand, serves as a versatile chemical handle for further functionalization. The combination of these two moieties in this compound creates a stable and reactive intermediate, ideal for use in multi-step pharmaceutical manufacturing.

Historical Context: The Rise of PARP Inhibitors and the Need for Novel Intermediates

The journey to understanding the importance of this compound begins with the broader history of PARP inhibitors. The concept of "synthetic lethality" has been a guiding principle in this field of oncology. This approach targets a specific vulnerability in cancer cells that is not present in healthy cells. In the case of BRCA-mutated cancers, the cells have a deficient DNA repair mechanism. PARP inhibitors exploit this by blocking a different DNA repair pathway, leading to a lethal accumulation of DNA damage specifically in the cancer cells.

The development of Niraparib, an orally active PARP inhibitor, created the demand for a reliable and scalable synthesis of its core components. The first comprehensive disclosure of the synthesis of Niraparib and its intermediates, including the conceptual framework for this compound, can be traced back to patents filed in the mid-to-late 2000s, such as WO 2008/084261, and the seminal publication in the Journal of Medicinal Chemistry in 2009 by Jones et al.[1]. These documents laid the groundwork for the manufacturing processes that would eventually bring this life-saving drug to patients.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its chemical structure and properties are summarized in the table below.

PropertyValueSource
CAS Number 268730-72-9[2][3][4]
Molecular Formula C₁₃H₁₂N₂O₂[2]
Molecular Weight 228.25 g/mol [2]
IUPAC Name This compound
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane and methanol.

Synthesis and Mechanistic Insights

The synthesis of this compound is a straightforward yet elegant example of amide bond formation. The most common laboratory and industrial-scale synthesis involves the reaction of 4-cyanobenzoyl chloride with 4-piperidone hydrochloride.

General Synthetic Pathway

The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is liberated during the reaction. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Dichloromethane is a commonly used solvent for this transformation.

The logical flow of this synthesis can be visualized as follows:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products R1 4-Cyanobenzoyl Chloride P1 Amide Bond Formation (Schotten-Baumann conditions) R1->P1 R2 4-Piperidone Hydrochloride R2->P1 R3 Base (e.g., Triethylamine) R3->P1 HCl scavenger Prod1 This compound P1->Prod1 Prod2 Triethylammonium Chloride P1->Prod2

Caption: General synthesis of this compound.

Step-by-Step Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

  • Reaction Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (10 vol) is added triethylamine (2.2 eq) at room temperature.

  • Addition of Acylating Agent: A solution of 4-cyanobenzoyl chloride (1.05 eq) in dichloromethane (5 vol) is added dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is washed sequentially with water, 1 M hydrochloric acid, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white solid.

Causality in Experimental Choices
  • Choice of Base: Triethylamine is a common choice due to its ability to effectively scavenge the HCl produced and its ease of removal during workup.

  • Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it dissolves both reactants and is relatively unreactive.

  • Temperature Control: The dropwise addition of the acyl chloride and temperature control are crucial to prevent side reactions and ensure a high yield of the desired product.

The Role of this compound in the Synthesis of Niraparib

This compound serves as a key building block in the multi-step synthesis of Niraparib. The subsequent steps in the synthesis of Niraparib typically involve the modification of the ketone functional group on the piperidine ring and the elaboration of the benzonitrile moiety.

The overall transformation from this intermediate to the final drug product highlights the strategic importance of its design. The ketone allows for the introduction of the desired stereochemistry at a later stage, a critical aspect of many modern pharmaceuticals.

The following diagram illustrates the position of this compound within the broader synthetic pathway to Niraparib.

G A 4-Cyanobenzoyl Chloride + 4-Piperidone B This compound A->B Amide Formation C Further Synthetic Steps (e.g., reductive amination, chiral resolution) B->C Piperidine Modification D Niraparib Core Structure C->D Indazole Ring Formation E Final Drug Product: Niraparib D->E Final Functionalization

Caption: Role of the intermediate in Niraparib synthesis.

Conclusion and Future Perspectives

This compound is a testament to the enabling power of chemical synthesis in modern drug discovery. While it may not be a household name, its role as a key intermediate in the production of Niraparib underscores its importance in the fight against cancer. The synthetic routes to this compound are well-established and scalable, ensuring a reliable supply chain for this life-saving medication.

As the field of targeted therapy continues to evolve, the demand for novel and efficiently synthesized chemical building blocks will only increase. The principles of rational design and robust synthetic methodology embodied in the history and preparation of this compound will undoubtedly continue to guide the development of the next generation of therapeutics.

References

  • Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Tetrahedron. (n.d.). 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile. Retrieved January 17, 2026, from [Link]

Sources

Unlocking New Research Frontiers: A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the efficiency with which it can be elaborated into diverse, high-value downstream products. 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, a molecule possessing a unique combination of a reactive ketone, a stable benzonitrile moiety, and a robust piperidine core, represents a quintessential example of such a strategic building block.[1] Its structure is a nexus of chemical functionalities, offering multiple avenues for synthetic diversification.

The 4-oxopiperidine core is a privileged scaffold, found in numerous biologically active compounds and approved pharmaceuticals, offering conformational flexibility that is crucial for effective binding to biological targets.[2] The ketone at the 4-position serves as a versatile handle for a suite of classical organic transformations. Simultaneously, the 4-cyanobenzoyl group provides a stable, electron-withdrawing aromatic system where the nitrile can act as a key pharmacophoric element or a precursor for other functional groups. This guide provides an in-depth exploration of the potential research applications of this compound, grounded in established chemical principles and supported by data from analogous systems, to empower researchers in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 268730-72-9
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol [1]
IUPAC Name This compound []
Appearance White to light yellow crystalline powder Inferred from supplier data

| Storage | Store at 0-8°C |[1] |

Chapter 1: Application in Oncology Drug Discovery - A Precursor to DNA Repair Inhibitors

The benzonitrile and amide functionalities are cornerstone motifs in a significant class of anticancer agents: Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs exploit the concept of synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations. The structural framework of this compound makes it an ideal advanced intermediate for the synthesis of novel PARP inhibitors.

Rationale: Mimicking the Nicotinamide Pharmacophore

PARP enzymes utilize NAD+ as a substrate to catalyze the formation of poly(ADP-ribose) chains on target proteins, a critical step in DNA single-strand break repair.[4] PARP inhibitors function as NAD+ mimetics, binding to the nicotinamide-binding pocket of the enzyme's catalytic domain. The 4-cyanobenzoyl moiety of the title compound can be envisioned as a key component of this pharmacophore, with the nitrile group participating in crucial hydrogen bonding interactions within the active site, analogous to the carboxamide of Olaparib or the cyano group in other advanced inhibitors. The 4-oxopiperidine ring serves as a versatile scaffold to introduce additional diversity elements aimed at optimizing potency, selectivity, and pharmacokinetic properties.

The PARP1 DNA Damage Response Pathway

The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break (SSB), PARP1 is activated and synthesizes PAR chains, recruiting other DNA repair factors. Inhibition of this process leads to the accumulation of SSBs, which can collapse replication forks during S-phase, generating highly toxic double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair (e.g., BRCA-mutant), these DSBs cannot be efficiently repaired, leading to cell death.[5]

PARP_Pathway cluster_0 DNA Damage & PARP Activation cluster_1 Base Excision Repair (BER) cluster_2 Effect of PARP Inhibition cluster_3 Cell Fate DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds PARylation PAR Chain Synthesis (Auto-modification) PARP1->PARylation Catalyzes Trapping PARP1 Trapping on DNA PARP1->Trapping Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Recruitment BER SSB Repair Recruitment->BER PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 Inhibits & Traps Replication_Fork Replication Fork Collapse Trapping->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination (HR Repair - Healthy Cells) DSB->HR_Repair HR_Deficient HR Deficiency (e.g., BRCA-mutant Cancer) DSB->HR_Deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

PARP1 signaling in DNA repair and the mechanism of synthetic lethality.
Synthetic Elaboration into PARP Inhibitor Scaffolds

The ketone of this compound is the primary handle for derivatization. Standard olefination reactions, such as the Horner-Wadsworth-Emmons or Wittig reactions, can be employed to introduce exocyclic double bonds, which can then be further functionalized. Alternatively, reductive amination provides a direct route to introduce diverse amine substituents, a common feature in many kinase and PARP inhibitors.[6][7]

Table 2: Representative PARP Inhibitors with Piperidine Moieties

Compound PARP1 IC₅₀ (nM) PARP2 IC₅₀ (nM) Cell Line (if specified) Reference
Olaparib 1.4 ± 0.5 1 - [5]
Niraparib 3.8 2.1 - [8]
Talazoparib 0.57 - - [5]
Compound 10c (Dual PARP/NAMPT) 1.1 ± 0.4 - - [5]

| Compound 10n (Dual PARP/NAMPT) | 1.2 ± 0.3 | - | - |[5] |

Chapter 2: Application in Kinase Inhibitor Development

The piperidine scaffold is a common feature in many approved and investigational kinase inhibitors.[9] The structural rigidity and defined exit vectors of the piperidine ring allow for precise positioning of pharmacophoric groups within the ATP-binding pocket of kinases. This compound provides a robust starting point for developing inhibitors against various kinase families, such as Src family kinases, which are implicated in cancer cell proliferation, migration, and survival.

Rationale: Targeting the Kinase Hinge Region

The core strategy in designing ATP-competitive kinase inhibitors is to form hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. The 4-cyanobenzoyl moiety can serve this purpose, with the nitrile or a derivative thereof acting as a hydrogen bond acceptor. The piperidine ring positions this hinge-binding element, while modifications at the 4-position can be used to extend into the solvent-exposed region or target the hydrophobic back pocket, thereby enhancing potency and selectivity.

Overview of Src Kinase Signaling

Src is a non-receptor tyrosine kinase that acts as a central node in multiple signaling pathways controlling cell growth, adhesion, and migration. Its aberrant activation is a hallmark of many cancers. The diagram below shows key downstream pathways activated by Src, including the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical drivers of tumorigenesis.[10][11]

Src_Pathway cluster_downstream Downstream Effectors cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src activates Integrin Integrin Receptor FAK FAK Integrin->FAK activates Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src activates Migration Migration & Invasion FAK->Migration Raf Raf Ras->Raf AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT3->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis mTOR mTOR AKT->mTOR mTOR->Proliferation

Key signaling pathways mediated by Src kinase.

Table 3: Representative Piperidine-Containing Kinase Inhibitors

Compound Target Kinase IC₅₀ (nM) Reference
AZD7762 CHK1 5 [12]
Baicalein Src 4,000 (4 µM) [13]
Compound 37 ( VEGFR2 Inhibitor) VEGFR2 60 (0.06 µM) [14]

| Compound 38 (VEGFR2 Inhibitor) | VEGFR2 | 30 (0.03 µM) |[14] |

Chapter 3: Neurological Drug Discovery - Targeting GPCRs

The initial promise of this compound as an intermediate for drugs targeting neurological disorders can be substantiated by exploring its potential in synthesizing ligands for G-protein coupled receptors (GPCRs), such as Dopamine D4 and Histamine H3 receptors.[1] Both receptors are implicated in cognitive function and are targets for diseases like schizophrenia, ADHD, and Alzheimer's disease.

Rationale: A Scaffold for CNS-Active Agents

The piperidine ring is a classic bioisostere for the ethylamine side chain of many neurotransmitters and is a core component of countless CNS-active drugs. The 4-cyanobenzoyl group provides a rigid, aromatic component that can engage in π-π stacking or other interactions within the receptor binding pocket. The ketone provides a synthetic entry point to install the diverse functionalities required for achieving high affinity and selectivity for a specific GPCR subtype.

Dopamine D4 and Histamine H3 Receptor Signaling

Both D4 and H3 receptors are predominantly Gi/o-coupled GPCRs. Upon agonist binding, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway affects downstream signaling cascades, altering neuronal excitability and neurotransmitter release. Antagonists block this constitutive or agonist-induced activity and are of therapeutic interest.[15][16]

GPCR_Signaling cluster_receptor Receptor Activation cluster_transduction Signal Transduction Cascade Agonist Agonist (Dopamine / Histamine) Receptor D4 or H3 Receptor (Gi/o-coupled GPCR) Agonist->Receptor activates Antagonist Antagonist (Piperidine Derivative) Antagonist->Receptor blocks G_Protein Heterotrimeric G-Protein (αi, β, γ) Receptor->G_Protein activates AdenylylCyclase Adenylyl Cyclase (AC) G_Protein->AdenylylCyclase αi inhibits ATP ATP cAMP cAMP ATP->cAMP AC converts PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects (↓ Neurotransmitter Release, ↓ Neuronal Excitability) PKA->Downstream

Generalized Gi/o-coupled GPCR signaling pathway for D4 and H3 receptors.

Table 4: Representative Piperidine-Based GPCR Antagonists

Compound Target Receptor Affinity (Kᵢ, nM) Reference
Compound 5 Histamine H3 7.70 [17]
Compound 11 Histamine H3 6.2 [17]
Compound 12 Histamine H3 7.7 [18]
Compound 12c Dopamine D4 860 [4]
Compound 13g Dopamine D4 >1000 (65% inh. @ 10µM) [4]
Compound 14a Dopamine D4 149 [4]

| Compound 14a (Difluoro) | Dopamine D4 | 0.3 |[19] |

Chapter 4: Application in Materials Science

While the primary applications of this scaffold lie in medicinal chemistry, the inherent functionalities also suggest utility in polymer science. The rigid benzonitrile group and the piperidine ring can be incorporated into polymer backbones to impart specific thermal and mechanical properties.

Rationale: Monomer for High-Performance Polymers

The benzonitrile group is known to enhance thermal stability and solvent resistance in polymers like polyimides. The piperidine unit can introduce conformational kinks into a polymer chain, potentially increasing solubility and processability without significantly compromising thermal properties. The ketone could be transformed into a diol or diamine, creating an A-B type monomer. For example, reduction of the ketone to a hydroxyl, followed by conversion of the nitrile to an amine, would yield an amino-alcohol monomer suitable for polyester or polyamide synthesis. Such polymers could find applications as temperature-responsive materials or bioactive films for drug delivery.[20][21]

Chapter 5: Experimental Protocols

The true value of this compound lies in its synthetic accessibility and the straightforward nature of its subsequent transformations. The following protocols are representative workflows.

Protocol 1: Synthesis of this compound

This procedure describes the acylation of 4-piperidone with 4-cyanobenzoyl chloride. This is a standard Schotten-Baumann reaction.

Workflow Diagram:

Synthesis_Protocol reagents 4-Piperidone HCl 4-Cyanobenzoyl Chloride Triethylamine (Base) Dichloromethane (Solvent) reaction Reaction Vessel (0°C to RT) reagents->reaction workup Aqueous Workup (Wash with H₂O, brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Sources

Literature review of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its physicochemical properties, synthesis, and its role as a key building block for more complex bioactive molecules. A significant focus will be placed on its application as a scaffold for the development of Stearoyl-CoA Desaturase (SCD) inhibitors, a promising class of therapeutic agents for various metabolic and neurological disorders. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a piperidone ring linked to a benzonitrile moiety via an amide bond.[1][] Its unique structural features, including a reactive ketone, a stable amide linker, and a nitrile group that can be further functionalized, make it a valuable starting material in synthetic organic chemistry.[1] While not an active therapeutic agent itself, its importance lies in its role as a key intermediate for the synthesis of a wide range of pharmacologically active compounds, particularly those targeting the central nervous system and metabolic pathways.[1][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 268730-72-9[1][]
Molecular Formula C13H12N2O2[1][]
Molecular Weight 228.25 g/mol [1][]
IUPAC Name This compound[]
Synonyms 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile[1]
Storage Conditions 0-8°C[1]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several synthetic routes, typically involving the coupling of a piperidone derivative with a benzonitrile derivative. A common approach is the amidation reaction between 4-piperidone and 4-cyanobenzoyl chloride.

Illustrative Synthetic Workflow

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-Piperidone C Amidation Reaction (Base, Solvent) A->C B 4-Cyanobenzoyl Chloride B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask, dissolve 4-piperidone hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 4-cyanobenzoyl chloride (1.1 equivalents) in DCM to the flask with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

A Versatile Scaffold for Drug Discovery: Targeting Stearoyl-CoA Desaturase (SCD)

The true value of this compound lies in its utility as a scaffold for the synthesis of potent and selective enzyme inhibitors. One of the most promising applications is in the development of inhibitors for Stearoyl-CoA Desaturase (SCD).

The Role of SCD in Disease

SCD is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[4][5][6] This process is crucial for maintaining cellular membrane fluidity and lipid homeostasis. However, dysregulation of SCD activity has been implicated in a range of diseases, including:

  • Metabolic Disorders: Obesity, diabetes, and hepatic steatosis are associated with elevated SCD activity.[4]

  • Cancers: Certain cancers show a dependency on SCD for proliferation and survival.[7]

  • Neurological Disorders: Emerging evidence suggests a role for SCD in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8]

Inhibition of SCD is therefore a promising therapeutic strategy for these conditions.[4][7]

Signaling Pathway of SCD

SFA Saturated Fatty Acids (SFAs) SCD1 SCD1 SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (MUFAs) Lipid_Accumulation Lipid Accumulation MUFA->Lipid_Accumulation Cell_Proliferation Cell Proliferation MUFA->Cell_Proliferation Inflammation Inflammation MUFA->Inflammation SCD1->MUFA Product Inhibitor SCD1 Inhibitor (e.g., derived from This compound) Inhibitor->SCD1 Inhibition

Caption: Simplified signaling pathway of SCD1 and its inhibition.

This compound as a Starting Point for SCD Inhibitors

The structure of this compound provides an excellent starting point for the design of SCD inhibitors. The piperidone core can be modified to interact with the active site of the enzyme, while the benzonitrile group can be elaborated to enhance potency, selectivity, and pharmacokinetic properties.

For instance, the ketone on the piperidine ring can undergo various chemical transformations, such as reductive amination, to introduce diverse substituents that can occupy different pockets of the SCD active site.[9] The nitrile group on the phenyl ring can be hydrolyzed to a carboxylic acid or converted to a tetrazole to modulate the electronic and steric properties of the molecule.

Future Directions and Conclusion

This compound is a commercially available and versatile chemical intermediate with significant potential in drug discovery. Its straightforward synthesis and the presence of multiple reactive handles make it an attractive starting material for the generation of compound libraries for high-throughput screening. The growing interest in SCD inhibitors for a variety of therapeutic areas further highlights the importance of scaffolds like this compound. Future research will likely focus on the development of novel synthetic methodologies to further diversify this scaffold and the exploration of its utility in the design of inhibitors for other important biological targets.

References

  • An insight into advances and challenges in the development of potential stearoyl Co-A des
  • Discovery of tumor-specific irreversible inhibitors of stearoyl CoA des
  • Stearoyl-CoA Des
  • 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile. (Link: )
  • SCD1 Inhibitors. (Link: )
  • Inhibitors of Stearoyl-Coenzyme A Desaturase 1 and 5 May Provide a Novel Therapeutic Strategy for the Treatment of Neurological Disorders and Brain Cancer. (Link: )
  • 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile. (Link: )
  • CAS 268730-72-9 4-(4-Oxopiperidine-1-carbonyl)-benzonitrile. (Link: )
  • 4-(4-oxo-pipéridine-1-carbonyl)benzonitrile. (Link: )
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep

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Methodological & Application

Application Note & Synthesis Protocol: 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, a pivotal intermediate in contemporary pharmaceutical research and drug development.[1][2] Characterized by its unique molecular architecture, which combines a piperidine ring with carbonyl and nitrile functional groups, this compound serves as a versatile scaffold for constructing complex bioactive molecules.[1][2] Its application is particularly notable in the development of novel therapeutics targeting neurological disorders and as a key building block in the synthesis of PARP inhibitors like Niraparib.[1][3][4][5] This guide details a robust and scalable laboratory-scale protocol, explains the chemical principles underpinning the methodology, and provides insights for process optimization and troubleshooting.

Introduction: Strategic Importance in Medicinal Chemistry

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target binding affinity.[6] this compound (CAS No. 268730-72-9) leverages this core structure, functionalizing it with an electrophilic carbonyl group and a cyano-substituted aromatic ring.[] This arrangement makes it an exceptionally useful intermediate for two primary reasons:

  • Amide Bond Formation: The piperidine nitrogen acts as a secondary amine, readily participating in amide coupling reactions. The synthesis described herein utilizes this reactivity.

  • Versatile Functional Handles: The ketone on the piperidine ring and the nitrile on the benzoyl group offer orthogonal sites for further chemical modification, allowing for the generation of diverse molecular libraries.

The most direct and industrially relevant synthetic strategy involves the acylation of 4-piperidone with 4-cyanobenzoyl chloride. This method is advantageous due to the high reactivity of the acid chloride, which typically leads to high yields and straightforward purification.[8]

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution, specifically an amide coupling reaction between 4-piperidone and 4-cyanobenzoyl chloride. A base is required to neutralize the hydrochloride salt of 4-piperidone and to quench the HCl gas generated during the reaction.

Caption: Overall reaction for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale synthesis yielding approximately 10 grams of the final product.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (g)Moles (mmol)EquivalentsSupplier Rec.
4-Piperidone hydrochloride40064-34-4135.597.4655.01.0Aldrich, 98%
4-Cyanobenzoyl chloride6068-72-0165.589.1155.01.0Aldrich, ≥98%[9]
Triethylamine (Et₃N)121-44-8101.1912.25 (16.9 mL)121.02.2Aldrich, ≥99.5%
Dichloromethane (DCM)75-09-284.93250 mL--Aldrich, ACS Grade
1 M Hydrochloric Acid7647-01-036.4650 mL--Lab Grade
Sat. Sodium Bicarbonate144-55-884.0150 mL--Lab Grade
Brine (Sat. NaCl)7647-14-558.4450 mL--Lab Grade
Anhydrous MgSO₄/Na₂SO₄7487-88-9120.37~10 g--Lab Grade
Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Preparation: Suspend 4-piperidone hydrochloride (7.46 g, 55.0 mmol) in 150 mL of dichloromethane (DCM) in the flask. Begin stirring to form a slurry.

  • Basification: Cool the slurry to 0-5 °C using an ice-water bath. Slowly add triethylamine (16.9 mL, 121.0 mmol) dropwise via syringe over 15 minutes. The rationale for using a slight excess of two equivalents of base is to first liberate the free amine from its hydrochloride salt and then to act as a scavenger for the HCl produced during the acylation. Maintaining a low temperature is critical to manage the exotherm from both the neutralization and the subsequent acylation.

  • Acylation: In a separate beaker, dissolve 4-cyanobenzoyl chloride (9.11 g, 55.0 mmol) in 100 mL of DCM. Transfer this solution to the addition funnel. Add the acid chloride solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The high reactivity of the acyl chloride necessitates slow addition to prevent side reactions and ensure controlled reaction progress.[10]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-piperidone) is consumed.

  • Work-up and Extraction:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water to quench the reaction.

    • Separate the layers and retain the lower organic (DCM) layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of saturated NaHCO₃ solution (to remove any unreacted 4-cyanobenzoyl chloride), and finally with 50 mL of brine (to reduce the amount of dissolved water).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an off-white solid.

  • Purification:

    • Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for several hours to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • Expected Yield: 80-90%. Melting Point: ~105-107 °C.

Self-Validation and Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the aromatic protons of the benzonitrile ring (a pair of doublets around δ 7.7 ppm) and aliphatic protons of the piperidine ring (multiplets between δ 2.5-4.0 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the ketone carbonyl (~206 ppm), amide carbonyl (~168 ppm), nitrile carbon (~118 ppm), and aromatic and aliphatic carbons.

  • FT-IR (ATR): Look for strong absorption bands corresponding to the ketone C=O stretch (~1720 cm⁻¹), amide C=O stretch (~1630 cm⁻¹), and the nitrile C≡N stretch (~2230 cm⁻¹).

  • Mass Spectrometry (ESI+): The spectrum should show the [M+H]⁺ ion at m/z 229.25, corresponding to the molecular formula C₁₃H₁₂N₂O₂.[2][]

Conclusion and Field Insights

This protocol provides a reliable and efficient method for the synthesis of this compound. The use of 4-cyanobenzoyl chloride ensures a high-yielding acylation, and the detailed work-up and purification steps consistently produce high-purity material suitable for further use in multi-step syntheses in drug discovery programs.[6] For researchers exploring alternative routes, standard amide coupling reagents like HATU or EDC/HOBt can be used to couple 4-cyanobenzoic acid directly with 4-piperidone, although this may require more rigorous purification to remove coupling byproducts.[11][12] The presented method, however, remains the preferred choice for its simplicity, scalability, and cost-effectiveness.

References

  • Autech. (n.d.). 4-cyanobenzoyl chloride 98% (c005b-051755). Retrieved from Autech. (URL: [Link])

  • Tetrahedron. (n.d.). 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile. Retrieved from Tetrahedron. (URL: [Link])

  • Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Retrieved from Patsnap Eureka. (URL: [Link])

  • Google Patents. (n.d.). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and....
  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. (URL: [Link])

  • ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (URL: [Link])

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from Growing Science. (URL: [Link])

  • PubChem. (n.d.). 4-Cyanobenzoyl chloride. Retrieved from PubChem. (URL: [Link])

Sources

Application Note: High-Purity Isolation of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile using Flash and Preparative HPLC Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, a key intermediate in pharmaceutical synthesis.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for obtaining this compound in high purity. We present a two-stage purification strategy employing flash column chromatography for initial bulk purification, followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing to achieve greater than 99% purity. The causality behind experimental choices, including stationary phase, mobile phase selection, and detection parameters, is thoroughly explained to ensure scientific integrity and reproducibility.

Introduction

This compound is a versatile building block in medicinal chemistry, valued for its unique piperidine structure that enhances reactivity and interaction with biological systems.[1] Its carbonyl and nitrile functional groups make it a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting neurological disorders.[1] Given its role in the development of novel therapeutics, ensuring the high purity of this intermediate is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide details a systematic approach to the purification of this compound from a crude synthetic mixture. The described methodologies are designed to be self-validating, with in-process controls and analytical verification steps.

Understanding the Chemistry: Synthesis and Potential Impurities

A common synthetic route to this compound involves the acylation of 4-piperidone with 4-cyanobenzoyl chloride.[2] This reaction, typically carried out in the presence of a base, is generally efficient. However, several impurities can arise from the starting materials and potential side reactions.

Plausible Synthetic Route:

G 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl Chloride Reaction Acylation Reaction 4-Cyanobenzoyl_Chloride->Reaction 4-Piperidone 4-Piperidone 4-Piperidone->Reaction Base Base (e.g., Triethylamine) Base->Reaction Target_Compound This compound Reaction->Target_Compound HCl_Salt Base•HCl Salt Reaction->HCl_Salt

Caption: Plausible synthetic route for this compound.

A thorough understanding of potential impurities is critical for developing an effective purification strategy. Common impurities may include:

  • Unreacted Starting Materials: Residual 4-piperidone and 4-cyanobenzoyl chloride.

  • Hydrolysis Product: 4-cyanobenzoic acid, formed from the reaction of 4-cyanobenzoyl chloride with any residual water.

  • Byproducts from Self-Condensation: Potential for side reactions involving 4-piperidone under basic conditions.

  • Reagent-Related Impurities: Residual base (e.g., triethylamine) and its hydrochloride salt.

Part 1: Bulk Purification by Flash Column Chromatography

Flash column chromatography is an efficient technique for the initial, rapid purification of the crude product, removing the majority of impurities.

Rationale for Method Selection

Given the polar nature of the target compound, containing both a ketone and an amide functional group, normal-phase chromatography on silica gel is a suitable initial purification step. The choice of a solvent system is critical for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for method development.

Experimental Protocol: Flash Chromatography

1. TLC Method Development:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase Screening: A solvent system of ethyl acetate (EtOAc) and hexanes is a good starting point for moderately polar compounds.

    • Test various ratios (e.g., 20:80, 30:70, 50:50 EtOAc:Hexanes).

    • Aim for an Rf value of the target compound between 0.2 and 0.4 for optimal separation on a flash column.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic benzonitrile moiety. A potassium permanganate stain can also be used to visualize the ketone and other functional groups.

2. Flash Chromatography Protocol:

G cluster_prep Preparation cluster_run Chromatography cluster_post Post-Purification Sample_Prep Dissolve crude product in minimum amount of DCM Sample_Loading Load sample onto the column Sample_Prep->Sample_Loading Slurry_Prep Prepare silica gel slurry in initial mobile phase Column_Packing Wet pack the column with the slurry Slurry_Prep->Column_Packing Equilibration Equilibrate column with 2-3 column volumes of initial mobile phase Column_Packing->Equilibration Equilibration->Sample_Loading Elution Elute with a gradient of EtOAc in Hexanes Sample_Loading->Elution Fraction_Collection Collect fractions based on UV detection or TLC Elution->Fraction_Collection TLC_Analysis Analyze fractions by TLC Fraction_Collection->TLC_Analysis Pooling Combine pure fractions TLC_Analysis->Pooling Solvent_Removal Remove solvent under reduced pressure Pooling->Solvent_Removal Yield_Determination Determine yield and assess purity by analytical HPLC Solvent_Removal->Yield_Determination

Caption: Workflow for flash chromatography purification.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography, effective for separating moderately polar compounds.
Mobile Phase Gradient of Ethyl Acetate in HexanesA gradient elution allows for the separation of compounds with a range of polarities. A typical gradient could be from 10% to 60% Ethyl Acetate.
Sample Loading Dry loading or minimal solvent volumeMinimizes band broadening and improves resolution. For dry loading, adsorb the crude product onto a small amount of silica gel.
Detection UV (254 nm) and TLCThe benzonitrile group is UV active. TLC is used to analyze collected fractions.

Part 2: High-Purity Polishing by Preparative HPLC

For applications requiring very high purity, a final polishing step using preparative reverse-phase HPLC is recommended.

Rationale for Method Selection

Reverse-phase HPLC offers high resolving power and is ideal for separating closely related impurities from the target compound. A C18 stationary phase is a versatile choice for a broad range of compounds. The mobile phase composition can be fine-tuned to achieve optimal separation.

Experimental Protocol: Preparative HPLC

1. Analytical HPLC Method Development:

Before scaling up to preparative HPLC, an analytical method should be developed to determine the optimal separation conditions.

  • Stationary Phase: C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A mixture of water and acetonitrile (ACN) or methanol (MeOH) is a common choice for reverse-phase chromatography.[3]

    • An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape for compounds with basic functionalities.

  • Detection: The benzonitrile chromophore is expected to have a strong UV absorbance. Based on data for similar benzonitrile-containing compounds, a detection wavelength of approximately 254 nm is a good starting point. Note: The optimal wavelength should be experimentally determined using a diode array detector (DAD) or by acquiring a UV spectrum of the purified compound.

2. Preparative HPLC Protocol:

G cluster_prep_hplc Preparation cluster_run_hplc Chromatography cluster_post_hplc Post-Purification Sample_Prep_HPLC Dissolve flash-purified product in mobile phase A Injection Inject sample onto the column Sample_Prep_HPLC->Injection Column_Equilibration_HPLC Equilibrate preparative column with initial mobile phase conditions Column_Equilibration_HPLC->Injection Gradient_Elution_HPLC Elute with a gradient of Acetonitrile in Water (with 0.1% FA) Injection->Gradient_Elution_HPLC Fraction_Collection_HPLC Collect fractions based on UV detector signal Gradient_Elution_HPLC->Fraction_Collection_HPLC Purity_Check_HPLC Analyze collected fractions by analytical HPLC Fraction_Collection_HPLC->Purity_Check_HPLC Pooling_HPLC Combine fractions with >99% purity Purity_Check_HPLC->Pooling_HPLC Solvent_Removal_HPLC Remove mobile phase solvents (lyophilization or rotary evaporation) Pooling_HPLC->Solvent_Removal_HPLC Final_Product High-Purity this compound Solvent_Removal_HPLC->Final_Product

Sources

Application Notes and Protocols: 4-(4-Oxopiperidine-1-carbonyl)benzonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

4-(4-Oxopiperidine-1-carbonyl)benzonitrile is a bifunctional molecule that has garnered significant interest as a key intermediate in pharmaceutical and materials science research.[1] This compound strategically combines two highly valuable chemical motifs: the 4-oxopiperidine core and a benzonitrile moiety. The unique electronic and structural characteristics of this arrangement offer a versatile platform for the synthesis of complex molecular architectures and bioactive agents.[2]

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and natural products.[3][4] Specifically, the 4-piperidone substructure serves as a versatile intermediate for creating a diverse array of substituted piperidines with a wide range of pharmacological activities, including anticancer and antiviral properties.[5] On the other hand, the benzonitrile group is a key pharmacophore and a versatile synthetic handle.[6] Its strong electron-withdrawing nature influences the reactivity of the aromatic ring, and the nitrile group itself can be transformed into other critical functionalities such as amines, carboxylic acids, and amides.[7][8][9]

This application note provides a comprehensive guide to the synthetic utility of this compound, detailing its preparation and subsequent chemical transformations. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the tools to leverage this powerful building block in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 268730-72-9[1]
Molecular Formula C13H12N2O2[2]
Molecular Weight 228.25 g/mol [2]
IUPAC Name This compound[]
Synonyms 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile[1]

Synthetic Protocol: Preparation of this compound

The most direct and common synthesis of the title compound involves the acylation of 4-piperidone with 4-cyanobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram of Synthesis

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl Chloride Reaction 4-Cyanobenzoyl_Chloride->Reaction + 4-Piperidone 4-Piperidone 4-Piperidone->Reaction + Base Target_Molecule This compound Reaction->Target_Molecule Acylation

Caption: Synthesis of the target molecule via acylation.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 4-piperidone hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base (2.2 eq), such as triethylamine or diisopropylethylamine, to the solution to liberate the free base of 4-piperidone. Stir at room temperature for 30 minutes.

    • In a separate flask, dissolve 4-cyanobenzoyl chloride (1.0 eq) in the same aprotic solvent.[11]

  • Reaction:

    • Cool the 4-piperidone solution to 0 °C in an ice bath.

    • Slowly add the solution of 4-cyanobenzoyl chloride to the 4-piperidone solution dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Further Synthesis: Leveraging the Ketone and Nitrile Functionalities

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the ketone on the piperidine ring and the nitrile on the benzoyl moiety.

Transformations of the 4-Oxopiperidine Moiety

The ketone functionality is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the creation of new stereocenters.

  • Reductive Amination: A powerful method for introducing amine substituents at the 4-position of the piperidine ring. This is a cornerstone reaction in the synthesis of many biologically active compounds.[12]

  • Wittig Reaction: Enables the formation of a carbon-carbon double bond, providing access to exocyclic alkene derivatives.

  • Grignard and Organolithium Additions: Allows for the introduction of a wide range of alkyl, aryl, and vinyl groups, leading to the formation of tertiary alcohols.

  • Aldol Condensation: Can be used to form α,β-unsaturated ketones, which are valuable Michael acceptors.

Diagram of Ketone Transformations

Ketone_Transformations cluster_products Products Start This compound Amine 4-Amino-piperidine Derivative Start->Amine Reductive Amination Alkene 4-Alkylidene-piperidine Derivative Start->Alkene Wittig Reaction Alcohol 4-Hydroxy-4-substituted-piperidine Derivative Start->Alcohol Grignard/Organolithium Addition Enone α,β-Unsaturated Ketone Start->Enone Aldol Condensation

Caption: Reactions at the 4-oxopiperidine core.

Transformations of the Benzonitrile Moiety

The benzonitrile group offers a complementary set of synthetic possibilities, primarily centered around the reactivity of the nitrile functionality.[7]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[8] This is a common strategy for introducing a carboxylic acid group, which can then be further functionalized.

  • Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine (benzylamine derivative).[8]

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

  • Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.

Diagram of Nitrile Transformations

Nitrile_Transformations cluster_products Products Start This compound Carboxylic_Acid 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid Start->Carboxylic_Acid Hydrolysis Amine 4-(Aminomethyl)phenylmethanone Start->Amine Reduction Ketone Substituted Phenyl Ketone Derivative Start->Ketone Grignard/Organolithium Addition Tetrazole Tetrazole Derivative Start->Tetrazole Cycloaddition

Caption: Reactions of the benzonitrile group.

Case Study: Application in the Synthesis of Dopamine D4 Receptor Antagonists

Derivatives of 4-oxopiperidine are valuable scaffolds in the development of ligands for dopamine receptors.[13] For instance, the ketone of a related 4-oxopiperidine scaffold can be reduced to a hydroxyl group, which can then be alkylated. The resulting ether derivatives have shown promise as potent and selective dopamine D4 receptor antagonists, which are of interest for the treatment of neurological conditions like Parkinson's disease.[13]

Conclusion

This compound is a highly versatile and valuable building block for synthetic and medicinal chemists. Its straightforward preparation and the orthogonal reactivity of its ketone and nitrile functionalities provide access to a wide array of complex molecules. The protocols and synthetic strategies outlined in this application note are intended to serve as a practical guide for researchers looking to incorporate this powerful intermediate into their drug discovery and development programs.

References

  • Chem-Impex. 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]

  • Ahmad, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1347.
  • Tetrahedron. 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile. [Link]

  • Chem-Impex. 4-(4-oxo-pipéridine-1-carbonyl)benzonitrile. [Link]

  • YouTube. SEV NO – 92 Transformation of benzonitrile to cinnamic acid. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Sridhar, S. K., & Ramesh, A. (2001). Piperidin-4-one: the potential pharmacophore. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(6), 443-447.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

  • Whitaker, M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 55, 128453.
  • Gillespie, J. R., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS medicinal chemistry letters, 8(11), 1161–1166.

Sources

Application Notes and Protocols: 4-(4-Oxopiperidine-1-carbonyl)benzonitrile as a Pivotal Scaffold in the Synthesis of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Oxopiperidine Moiety in CNS Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, frequently incorporated into the architecture of centrally active therapeutic agents. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for engaging with complex biological targets within the central nervous system (CNS). The derivative, 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, has emerged as a particularly valuable starting material for the synthesis of novel drugs targeting a range of neurological and psychiatric disorders.[1][2] This compound offers a unique combination of structural features: a reactive ketone for diverse chemical transformations, a benzonitrile group that can serve as a handle for further modification or as a key pharmacophoric element, and a stable amide linkage.[1][2]

These attributes have been leveraged by researchers to create a diverse array of molecules, including potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) for the treatment of pain and anxiety, modulators of the sigma-1 receptor implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, and antagonists of the dopamine D4 receptor with potential applications in psychosis and cognitive disorders.[3][4][5][6] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the synthesis of key drug candidates and elucidating the underlying rationale for these synthetic strategies.

Core Synthetic Strategies and Applications

The reactivity of the 4-keto group is central to the synthetic versatility of this compound. Two primary synthetic avenues are highlighted here: olefination reactions to introduce exocyclic double bonds and reductive amination to generate 4-amino-piperidine derivatives. These transformations open the door to a wide range of pharmacologically active scaffolds.

Application I: Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide.[4] Inhibition of FAAH elevates anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][7] The clinical candidate PF-04457845 is a potent and selective irreversible inhibitor of FAAH that has shown promise in preclinical models of pain.[4][7] The core of PF-04457845 features a 4-benzylidenepiperidine moiety, which can be accessed from this compound via an olefination reaction.

The key transformation in this synthetic route is the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereoselective formation of an exocyclic double bond.[8][9] This reaction is generally preferred over the classical Wittig reaction for its superior E-selectivity and the ease of removal of the phosphate byproduct.[8]

HWE_Workflow A This compound D Horner-Wadsworth-Emmons Reaction A->D B Diethyl benzylphosphonate derivative B->D C Base (e.g., NaH, KHMDS) C->D E 4-(4-Benzylidenepiperidine-1-carbonyl)benzonitrile derivative D->E Alkene formation F Further functionalization (e.g., modification of benzonitrile) E->F G FAAH Inhibitor (e.g., PF-04457845 analogue) F->G

Caption: Horner-Wadsworth-Emmons reaction workflow.

This protocol details the synthesis of a key intermediate for FAAH inhibitors using the Horner-Wadsworth-Emmons reaction.

Materials:

  • This compound

  • Diethyl (3-hydroxybenzyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of diethyl (3-hydroxybenzyl)phosphonate (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add KHMDS (1.2 equivalents, 1.0 M solution in THF) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-(4-(3-hydroxybenzylidene)piperidine-1-carbonyl)benzonitrile.

Data Presentation:

Starting MaterialProductReagentsSolventTime (h)Yield (%)
This compound4-(4-(3-Hydroxybenzylidene)piperidine-1-carbonyl)benzonitrileDiethyl (3-hydroxybenzyl)phosphonate, KHMDSTHF1675-85
Application II: Synthesis of Sigma-1 Receptor Modulators and Dopamine D4 Receptor Antagonists

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.[5][6] Modulators of the sigma-1 receptor can influence neuronal survival and plasticity.[10] The dopamine D4 receptor is a G-protein coupled receptor that plays a role in cognitive and emotional processes.[11][12] Antagonists of the D4 receptor are being investigated for the treatment of psychosis and other CNS disorders. The 4-aminopiperidine scaffold is a common feature in ligands for both of these targets.

Reductive amination is a powerful method for the synthesis of amines from ketones.[13][14] This one-pot reaction involves the formation of an imine or enamine intermediate, followed by in situ reduction.

Reductive_Amination_Workflow A This compound D Reductive Amination A->D B Primary or Secondary Amine (R1R2NH) B->D C Reducing Agent (e.g., NaBH(OAc)3) C->D E 4-(4-(Dialkylamino)piperidine-1-carbonyl)benzonitrile D->E C-N bond formation F Further functionalization E->F G Sigma-1 Modulator or D4 Antagonist F->G

Caption: Reductive amination workflow.

This protocol describes the synthesis of a 4-anilinopiperidine derivative, a key intermediate for various CNS drug candidates.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 equivalent) in anhydrous DCM, add aniline (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 20 minutes, maintaining the temperature below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-(4-anilinopiperidine-1-carbonyl)benzonitrile.

Data Presentation:

Starting MaterialProductReagentsSolventTime (h)Yield (%)
This compound4-(4-Anilinopiperidine-1-carbonyl)benzonitrileAniline, STABDCM1880-90
Application III: Synthesis of Spirocyclic Oxindoles

Spirocyclic oxindoles are a class of compounds with diverse biological activities, and some have shown potential in the treatment of neurological disorders.[5][6] The 4-oxopiperidine moiety can be utilized to construct spirocyclic systems through reactions that involve the formation of a new ring at the 4-position of the piperidine.

The synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives can be achieved through a multi-step sequence starting from the piperidone. A key step often involves the reaction of an isatin derivative with a nucleophile derived from the piperidine ring.

Spiro_Oxindole_Workflow A This compound C Multi-step sequence A->C B Isatin derivative B->C D Spirocyclization C->D E Spiro[indoline-3,4'-piperidine]-2-one derivative D->E Ring formation F Further functionalization E->F G Bioactive Spiro-oxindole F->G

Caption: Spirocyclic oxindole synthesis workflow.

A plausible, though multi-step, route could involve the conversion of the ketone in this compound to a suitable nucleophile, which can then react with an isatin derivative to form the spirocyclic core. For instance, a Wittig reaction could introduce an exocyclic double bond, which could then be further functionalized to participate in a cyclization reaction. Due to the complexity of this transformation, a detailed, validated protocol is beyond the scope of these general application notes but serves to illustrate the potential of the starting material.

Conclusion and Future Perspectives

This compound is a versatile and strategically important building block in the synthesis of drugs for neurological disorders. Its readily modifiable ketone functionality provides access to a wide range of complex molecular architectures, including key intermediates for FAAH inhibitors, sigma-1 receptor modulators, and dopamine D4 receptor antagonists. The protocols outlined in this guide demonstrate the practical application of this compound in the synthesis of these important therapeutic scaffolds. As our understanding of the molecular basis of neurological disorders continues to grow, the demand for novel and diverse chemical matter will increase. The synthetic flexibility offered by this compound ensures its continued relevance and utility in the ongoing quest for new and improved treatments for these debilitating conditions.

References

  • Chem-Impex. 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile. Available from: [Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96.
  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124.
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  • Nguyen, L., et al. (2016). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 10, 487.
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Application Notes & Protocols: Strategic Application of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The journey from a preliminary "hit" to a viable drug candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the structure-activity relationship (SAR) study—a systematic exploration of how a molecule's chemical architecture dictates its biological function. This guide is designed not as a rigid template, but as a deep dive into the strategic utilization of a particularly versatile scaffold: 4-(4-Oxopiperidine-1-carbonyl)benzonitrile . We will dissect this molecule, understand the inherent potential of its constituent parts, and lay out a logical, field-proven framework for its application in generating meaningful SAR data. The protocols herein are built on the principle of causality—explaining not just what to do, but why each step is a rational and critical component of the drug discovery process.

Deconstructing the Scaffold: A Foundation for Rational Design

The selection of a starting scaffold is one of the most critical decisions in a medicinal chemistry campaign. This compound is an exemplary starting point due to the distinct and modifiable nature of its three core components.

  • The Benzonitrile Moiety: The nitrile group is far more than a simple substituent. It is a potent electron-withdrawing group that significantly influences the electronics of the benzene ring.[1] In drug design, it often serves as a bioisostere for other hydrogen bond acceptors like carbonyl or hydroxyl groups and can engage in crucial π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a target's binding pocket.[2] Its metabolic stability and relatively small size make it a favored pharmacophore in modern medicinal chemistry.[1][2]

  • The 4-Oxopiperidine Ring: The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to orient substituents in three-dimensional space and improve physicochemical properties like solubility.[3][4] The ketone at the 4-position is a key synthetic handle. It is a prochiral center that can be readily transformed into a variety of functional groups (alcohols, amines, oximes, spirocycles), allowing for a comprehensive exploration of the chemical space around this vector.[5][6]

  • The Amide Linker: The tertiary amide bond connecting the two rings provides a rigid, planar linkage that restricts conformational flexibility. This rigidity is advantageous in SAR studies, as it reduces the entropic penalty upon binding to a target and provides a more defined orientation for the piperidine and benzonitrile fragments.

This modular design allows for a systematic and independent modification of each component, which is the cornerstone of an effective SAR study.

G cluster_scaffold Scaffold: this compound Scaffold Core Scaffold Benzonitrile Benzonitrile Moiety (Target Recognition, H-Bond Acceptor) Scaffold->Benzonitrile Vector A (Electronics & Sterics) Amide Amide Linker (Rigid Connector) Scaffold->Amide Connector Oxopiperidine 4-Oxopiperidine Ring (3D Vector, Synthetic Handle) Scaffold->Oxopiperidine Vector B (Spatial Exploration)

Caption: Key functional regions of the core scaffold.

The SAR Workflow: An Iterative Cycle of Design and Discovery

A successful SAR campaign is not a linear path but an iterative cycle of design, synthesis, testing, and analysis.[7][8] The goal is to systematically modify the lead compound to understand which structural features are essential for biological activity (the "pharmacophore") and which can be altered to improve properties like potency, selectivity, and metabolic stability.[9][10]

SAR_Workflow A Initial Hit (e.g., 4-(4-Oxopiperidine-1- carbonyl)benzonitrile) B Identify Modification Vectors (A, B, C) A->B C Design & Synthesize Analog Library B->C D Biochemical & Cellular Screening Cascade C->D E Data Analysis: Generate SAR Table D->E F SAR Interpretation & Model Refinement E->F F->C Iterate: Design Next Generation G Lead Optimization (ADMET Profiling) F->G Advance Candidate

Caption: The iterative workflow of a typical SAR study.

Strategic Points of Modification

Based on the scaffold's structure, we can identify three primary vectors for modification to probe the target's binding site.

  • Vector A (Benzonitrile Ring): Adding substituents (e.g., halogens, alkyl, alkoxy groups) to the benzonitrile ring probes for electronic and steric sensitivity. This helps map the pocket surrounding this part of the molecule.

  • Vector B (Piperidine Ring): Alkylation or functionalization at the 2, 3, 5, or 6 positions of the piperidine ring explores deeper pockets and different spatial orientations.

  • Vector C (4-Oxo Position): This is often the most fruitful vector. Transforming the ketone allows for the introduction of hydrogen bond donors/acceptors, charged groups, and bulky substituents to probe for key interactions.

Synthetic Protocols: Building the Analog Library

The following protocols are exemplary and demonstrate the logic of creating targeted analogs. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Modification at Vector C via Reductive Amination

Objective: To introduce a diverse set of amines at the 4-position of the piperidine ring, thereby probing for new hydrogen bonding or ionic interactions.

Causality: Reductive amination is a robust and high-yielding reaction that allows for the installation of a vast array of commercially available primary and secondary amines. This is a cornerstone of library synthesis for SAR exploration.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).

  • Solvent Addition: Dissolve the reactants in DCE (or THF) to a concentration of approximately 0.1 M.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations, which minimizes side reactions like the reduction of the starting ketone.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired 4-amino-piperidine analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: The Screening Cascade

A tiered approach to biological testing is crucial for efficiency. Initial screening is typically done in a simplified biochemical assay, followed by more complex cell-based assays for the most promising compounds.[11] This approach provides a clearer picture of a compound's activity directly on its target versus its effect in a physiological context.[12][13]

Protocol 2: Biochemical Screening - A Generic Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a specific protein kinase. This provides a direct measure of target engagement.

Causality: Kinase assays are well-established and highly reproducible. Using a luminescent readout for ATP depletion (like the ADP-Glo™ assay) provides a robust, high-throughput method to quantify enzyme activity and, by extension, inhibition.

Materials:

  • Synthesized analogs dissolved in 100% DMSO (10 mM stock)

  • Recombinant Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is made starting from 10 mM. Using a liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. This results in a final assay concentration range from ~10 µM to low nM.

  • Controls (Self-Validation):

    • Positive Control (0% Inhibition): Wells containing DMSO only.

    • Negative Control (100% Inhibition): Wells containing a known potent inhibitor of the kinase or no enzyme.

  • Kinase Reaction:

    • Add 5 µL of a 2X kinase/substrate solution in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Kₘ for the kinase to ensure competitive inhibitors are fairly assessed.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the light output by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).[14]

Protocol 3: Cell-Based Screening - Cell Viability Assay

Objective: To assess the effect of active compounds from the biochemical assay on the viability or proliferation of a relevant cell line. This helps validate that the on-target activity translates to a cellular effect and provides an initial assessment of cytotoxicity.

Materials:

  • Relevant human cell line (e.g., a cancer cell line overexpressing the target kinase)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • CellTiter-Glo® 2.0 Cell Viability Assay (Promega) or similar

  • Sterile, white, opaque 96-well or 384-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into the wells of a sterile plate at a predetermined density (e.g., 5,000 cells/well in 90 µL of medium for a 96-well plate) and incubate overnight to allow for cell attachment.

  • Compound Addition: Add 10 µL of 10X final concentration of the serially diluted compounds to the wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator. Causality: A 72-hour incubation period is standard for assessing anti-proliferative effects, allowing for multiple cell doubling times.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence. The signal is directly proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability versus the logarithm of compound concentration and calculate the EC₅₀ value using a sigmoidal dose-response curve fit.

Data Presentation and SAR Interpretation

Consolidating data into a clear, well-structured table is essential for identifying trends.[14] By comparing how structural changes affect biochemical potency (IC₅₀) and cellular activity (EC₅₀), researchers can build a robust SAR model.

Table 1: Example SAR Data for Analogs of this compound Targeting Kinase X

Cmpd IDModification at Vector C (4-position)Kinase X IC₅₀ (nM)Cell Line Y EC₅₀ (nM)
1 =O (Parent Scaffold)5,200>10,000
2 -(S)-OH2,1008,500
3 -(R)-OH4501,200
4 -NH-benzyl85250
5 -NH-(4-F-benzyl)3095
6 -N(Me)₂>10,000>10,000
7 -NH-morpholine150400

Interpretation of Example Data:

  • Stereochemistry Matters: The difference between compounds 2 and 3 indicates a stereospecific preference for the (R)-alcohol, likely due to a specific hydrogen bond interaction in the active site.

  • Hydrogen Bond Donor is Key: Replacing the ketone (a hydrogen bond acceptor) with a hydroxyl or secondary amine (hydrogen bond donors) significantly improves potency (compare 1 vs. 3 and 4 ).

  • Hydrophobic Pocket: The increased potency of the benzylamine derivative (4 ) over the hydroxyl (3 ) suggests the presence of a nearby hydrophobic pocket that can accommodate the phenyl ring.

  • Electronic Effects: The addition of an electron-withdrawing fluorine to the benzyl ring (5 ) further enhances potency, suggesting a favorable interaction or electronic complementarity.

  • Steric/Charge Penalty: The lack of activity for the dimethylamino derivative (6 ) could be due to steric hindrance or the introduction of a basic center that is unfavorable for binding.

References

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  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]

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  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). PubMed. [Link]

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  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

  • Structure activity relationship study. (n.d.). ResearchGate. [Link]

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  • 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile | Tetrahedron. (n.d.). Tetrahedron. [Link]

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  • What is the structure-activity relationship SAR in drug design?. (2024). Patsnap Synapse. [Link]

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  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2008). ResearchGate. [Link]

  • Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]. (n.d.). AdooQ BioScience. [Link]

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  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (n.d.). PubMed. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]

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  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2024). Brieflands. [Link]

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  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

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Application Notes & Protocols: Leveraging 4-(4-Oxopiperidine-1-carbonyl)benzonitrile as a Scaffold for Developing Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. While not an end-product inhibitor itself, its unique molecular architecture, featuring a reactive piperidine ring coupled with carbonyl and benzonitrile functional groups, makes it an ideal scaffold for the synthesis of targeted enzyme inhibitors.[1][2] This document elucidates the strategic application of this compound, using the well-established field of Dipeptidyl Peptidase IV (DPP-4) inhibition as a primary case study. We provide detailed, field-proven protocols for high-throughput screening assays, enabling researchers to effectively test derivatives of this scaffold. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data for drug development professionals.

Compound Profile and Handling

This compound serves as a foundational building block in organic synthesis.[2] Its physicochemical properties are critical for its application in assay development, influencing solubility, stability, and interaction with biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 268730-72-9[1]
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1][]
Synonyms 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile[1]
Appearance White to off-white solid (typical)N/A
Storage Store at 0-8°C, desiccated[1]

Expert Insights on Handling for Assay Development:

  • Solubility: The compound's relatively non-polar structure suggests primary solubility in organic solvents like DMSO or ethanol. For aqueous assay buffers, it is critical to prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions into the final assay buffer should ensure the final DMSO concentration remains low (typically <1%), as higher concentrations can disrupt enzyme structure and activity.

  • Stability: The amide bond and piperidone ketone are generally stable under typical physiological pH conditions (pH 7.0-8.0) used in many enzyme assays. However, prolonged incubation in highly acidic or basic buffers should be avoided to prevent hydrolysis. Stock solutions in DMSO are stable for months when stored at -20°C.

The Piperidine Scaffold in Medicinal Chemistry: A DPP-4 Inhibition Case Study

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with enzyme active sites. A prominent example is the class of drugs known as DPP-4 inhibitors (gliptins), used in the management of type 2 diabetes mellitus.[4][5]

Mechanism of DPP-4 and Therapeutic Rationale

Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[6] Its primary function is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] By cleaving these hormones, DPP-4 curtails their beneficial effects on blood sugar regulation.

The inhibition of DPP-4 prevents incretin degradation, leading to:

  • Increased Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreas to release more insulin in a glucose-dependent manner.[6]

  • Suppressed Glucagon Release: This leads to decreased hepatic glucose production.[7]

The net result is improved glycemic control, making DPP-4 a validated therapeutic target.[8]

Figure 1. Mechanism of DPP-4 Inhibition.

Conceptual Workflow for Inhibitor Development

Using this compound as a starting point requires a structured drug discovery cascade. The workflow involves synthetic modification of the scaffold, followed by rigorous biological screening to identify potent and selective inhibitors.

Drug_Discovery_Workflow Start Scaffold This compound Synth Synthetic Chemistry (Library Generation) Start->Synth HS HS Synth->HS HTS Primary Screen (High-Throughput Assay) Dose Dose-Response & IC50 Determination HTS->Dose Selectivity Selectivity Profiling (vs. Related Enzymes) Dose->Selectivity LeadOpt Lead Optimization (SAR Studies) Selectivity->LeadOpt Iterative Process LeadOpt->Synth End Preclinical Candidate LeadOpt->End

Figure 2. Inhibitor Development Workflow.

Causality Behind the Workflow:

  • Scaffold Selection: The starting compound is chosen for its synthetic tractability and presence of a privileged core (piperidine).

  • Library Generation: Synthetic modifications are made to explore the structure-activity relationship (SAR). For example, the ketone on the piperidine ring could be modified, or substituents could be added to the benzonitrile ring.

  • Primary Screening: The entire library is tested at a single, high concentration against the target enzyme (e.g., DPP-4) to identify initial "hits."

  • IC₅₀ Determination: Hits are then tested across a range of concentrations to quantify their potency (IC₅₀ value).

  • Selectivity Profiling: Potent compounds are tested against other related enzymes (e.g., DPP-8, DPP-9) to ensure they are selective for the intended target, minimizing potential off-target effects.

  • Lead Optimization: The most potent and selective compounds ("leads") undergo further chemical refinement to improve properties like efficacy, solubility, and metabolic stability, ultimately leading to a preclinical candidate.

Protocol: Fluorometric DPP-4 Inhibitor Screening Assay

This protocol provides a robust method for screening chemical libraries derived from the this compound scaffold for inhibitory activity against human recombinant DPP-4. The assay is adapted from established commercial kits.[9][10]

Principle of the Assay

The assay quantifies DPP-4 activity using a specific fluorogenic substrate, H-Gly-Pro-AMC. DPP-4 cleaves the Gly-Pro dipeptide, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC). The rate of increase in fluorescence intensity is directly proportional to DPP-4 activity. Test compounds that inhibit DPP-4 will cause a decrease in this rate.[11]

Materials and Reagents
  • Assay Plate: Black, flat-bottom 96-well microplate (low fluorescence).

  • Enzyme: Human Recombinant DPP-4.

  • Substrate: H-Gly-Pro-AMC.

  • Positive Control: Sitagliptin.

  • Test Compound(s): Derivatives of this compound.

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[10]

  • Solvent: Anhydrous DMSO.

  • Equipment: Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[9][10]

Reagent Preparation
  • Assay Buffer: Prepare according to the formulation above using HPLC-grade water. Store at 4°C.

  • DPP-4 Enzyme Stock: Reconstitute the enzyme in Assay Buffer to a stock concentration of 1 U/mL. Aliquot and store at -80°C.

  • DPP-4 Working Solution: On the day of the assay, thaw an aliquot of the enzyme stock on ice. Dilute with cold Assay Buffer to the final working concentration (e.g., 20 mU/mL). Keep on ice. Note: The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

  • Substrate Stock (5 mM): Dissolve H-Gly-Pro-AMC in DMSO to make a 5 mM stock solution. Aliquot and store at -20°C, protected from light.

  • Substrate Working Solution (200 µM): Dilute the 5 mM Substrate Stock 1:25 in Assay Buffer. Prepare fresh before use.

  • Test Compound Plate: Prepare a 10 mM stock of each test compound in 100% DMSO. In a separate 96-well plate, create a dilution series. For a primary screen, a single 1 mM stock (10X final concentration) may be sufficient.

  • Sitagliptin Positive Control (1 mM): Prepare a 1 mM stock solution in DMSO.

Assay Procedure (Step-by-Step)
  • Plate Setup: Add reagents to the wells of the black 96-well plate according to the layout in Table 2. It is recommended to perform all measurements in triplicate.

    Table 2: 96-Well Plate Layout for DPP-4 Inhibition Assay

    Well Type Reagent Volume (µL)
    100% Activity Control Assay Buffer 40
    100% DMSO 10
    Background (No Enzyme) Assay Buffer 50
    100% DMSO 10
    Positive Control Assay Buffer 30
    1 mM Sitagliptin (in DMSO) 10
    Test Compound Assay Buffer 30

    | | 10 mM Test Compound (in DMSO) | 10 |

  • Enzyme Addition: Add 10 µL of the DPP-4 Working Solution to the "100% Activity," "Positive Control," and "Test Compound" wells. Do NOT add enzyme to the "Background" wells.

  • Pre-incubation: Mix the plate gently on an orbital shaker for 1 minute. Incubate for 10 minutes at 37°C to allow compounds to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the Substrate Working Solution to all wells. This brings the total volume to 100 µL and initiates the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Read the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes.

Data Analysis
  • Background Correction: For each time point, subtract the average fluorescence of the "Background" wells from all other wells.

  • Determine Reaction Rate (V): For each well, plot the background-corrected fluorescence versus time. The slope of the linear portion of this curve represents the reaction rate (V), typically in RFU/min.

  • Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity of each test compound: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100

  • IC₅₀ Determination: For compounds showing significant inhibition (>50% in the primary screen), perform a dose-response experiment. Test a range of concentrations (e.g., 10-point, 3-fold serial dilutions). Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Validation and Interpretation

A trustworthy protocol is a self-validating one. Incorporate the following checks to ensure data integrity:

  • Z'-Factor: For HTS, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z' > 0.5 is considered excellent. Z' = 1 - (3*(SD_100%_activity + SD_background)) / |Mean_100%_activity - Mean_background|

  • Positive Control: The Sitagliptin control wells should consistently show >90% inhibition, confirming that the enzyme and assay system are responsive to a known inhibitor.

  • Compound Interference: Test compounds should be checked for autofluorescence at the assay wavelengths. This is done by measuring the fluorescence of wells containing the compound and buffer but no enzyme or substrate. High background signals may indicate interference.

  • Solubility Issues: Visually inspect the wells after compound addition. Precipitation or cloudiness indicates poor solubility, which can lead to inaccurate results. If observed, lower the test concentration or modify the assay buffer.

Broader Applications and Future Directions

The principles outlined here are not limited to DPP-4. The this compound scaffold is synthetically versatile and can be adapted to target other enzyme classes where a piperidine core is advantageous for binding. Researchers can apply similar assay development and screening strategies to investigate its potential in developing inhibitors for kinases, proteases, and other therapeutic targets, making it a valuable starting point for diverse drug discovery programs.

References

  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. [Link]

  • PubMed Central. Synthesis and Structure‐Activity Relationships of N‐(4‐Benzamidino)‐Oxazolidinones: Potent and Selective Inhibitors of Kallikrein‐Related Peptidase 6. [Link]

  • NCBI Bookshelf. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]

  • JoVE. (2024). Video: Dipeptidyl Peptidase 4 Inhibitors. [Link]

  • PubMed Central. (2016). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. [Link]

  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

  • PubChem. Benzyl 4-oxopiperidine-1-carboxylate. [Link]

  • ResearchGate. (2024). Key clinical trials involving DPP-4 inhibitors. [Link]

  • POSTECH. Synthesis of Piperidones from Benzyl Azides and Acetone. [Link]

  • PubMed Central. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Diabetes UK. DPP-4 inhibitors (gliptins). [Link]

  • PubMed Central. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

  • PubMed Central. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. [Link]

  • Life Technologies (India) Pvt. Ltd. DPP4 ACTIVITY ASSAY KIT. [Link]

Sources

Application Note & Protocols: 4-(4-Oxopiperidine-1-carbonyl)benzonitrile as a Versatile Precursor for PET Radiotracer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(4-oxopiperidine-1-carbonyl)benzonitrile as a foundational precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). We explore its chemical properties, strategic value in medicinal chemistry, and present detailed, field-proven protocols for its derivatization and subsequent radiolabeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). The protocols emphasize not only the procedural steps but also the underlying chemical rationale, ensuring robust and reproducible radiosyntheses for novel PET tracers, particularly those targeting the neurokinin-1 receptor (NK-1R) and other G-protein coupled receptors.

Introduction: Strategic Value of the Precursor

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo.[1] The development of novel PET radiotracers is paramount for advancing our understanding of disease and accelerating drug discovery.[1] The choice of precursor molecule is a critical decision in the design of a new radiotracer, dictating the feasibility, efficiency, and ultimate success of the radiolabeling strategy.

This compound is a highly valuable precursor due to its unique combination of structural features.[2] It incorporates a stable benzoyl amide core, a reactive ketone functionality on the piperidine ring, and a cyano group on the aromatic ring. This scaffold is a key intermediate in the synthesis of various bioactive molecules, including potent antagonists for the neurokinin-1 receptor (NK-1R).[2][3] The NK-1R system is implicated in numerous pathophysiological processes, including depression, inflammation, and cancer, making it a high-value target for therapeutic and diagnostic development.[4][5][6]

This guide details how the distinct chemical handles of this precursor can be leveraged for the introduction of common PET radionuclides, ¹⁸F (t½ = 109.8 min) and ¹¹C (t½ = 20.4 min).[1][7][8]

Physicochemical Properties

The core precursor, this compound, possesses the following properties:

PropertyValueSource(s)
Chemical Name This compound
CAS Number 268730-72-9[]
Molecular Formula C₁₃H₁₂N₂O₂[]
Molecular Weight 228.25 g/mol []
Appearance Solid-
Synthesis of the Core Precursor

The precursor is readily synthesized via a standard amidation reaction. The causality here is straightforward: the highly reactive acyl chloride is susceptible to nucleophilic attack by the secondary amine of 4-piperidone, forming a stable amide bond.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 4-Cyanobenzoyl chloride c1 Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature r2 4-Piperidone hydrochloride p1 This compound c1->p1 G start [¹⁸F]Fluoride Production (Cyclotron, ¹⁸O(p,n)¹⁸F) trap Trap [¹⁸F]F⁻ on Anion Exchange Cartridge start->trap elute Elute with K₂CO₃/K₂₂₂ 'Azeotropic Drying' trap->elute react Radiolabeling ReactionPrecursor + Activated [¹⁸F]F⁻in DMSO, 120-150 °C, 10-15 min elute->react quench Quench Reaction (Dilute with Mobile Phase) react->quench purify Semi-Preparative HPLC (C18 Column) quench->purify formulate Formulation (SPE, Sterile Filtration) purify->formulate qc Quality Control (Analytical HPLC, GC, etc.) formulate->qc final Final Product: [¹⁸F]-4-(4-Oxopiperidine-1-carbonyl)benzonitrile qc->final

Caption: Automated workflow for [¹⁸F]fluorination.

Detailed Protocol:

  • [¹⁸F]Fluoride Activation: Transfer cyclotron-produced aqueous [¹⁸F]fluoride to the synthesis module. Trap it on a quaternary ammonium anion-exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Drying: Remove the solvent under a stream of nitrogen or argon with gentle heating (80-100 °C) to form the reactive, anhydrous K[¹⁸F]F/K₂₂₂ complex. This step is critical; residual water will deactivate the fluoride nucleophile.

  • Radiolabeling: Add a solution of the precursor, 1-(4-nitrobenzoyl)piperidin-4-one (2-5 mg), in a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO). Seal the vessel and heat to 120-150 °C for 10-15 minutes.

  • Purification: Cool the reaction mixture and dilute with the HPLC mobile phase (e.g., a mixture of acetonitrile and water/buffer). Inject the crude mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18) to separate the desired ¹⁸F-labeled product from unreacted precursor and radioactive impurities.

  • Formulation: Collect the product peak into a flask containing sterile water. Pass the diluted solution through a C18 solid-phase extraction (SPE) cartridge to trap the product and remove the HPLC solvents. Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity (RCP >95%), gas chromatography (GC) to quantify residual solvents, and measure the molar activity (Aₘ).

Protocol 2: [¹¹C]Methylation of a Hydroxyl-Derivative

Rationale: The parent precursor lacks a suitable site for direct methylation. However, a simple reduction of the ketone on the piperidine ring yields a secondary alcohol. This hydroxyl group is an excellent nucleophile for reaction with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), one of the most reliable and widely used reactions in ¹¹C chemistry. [1][10][11] Step 1: Synthesis of the Radiolabeling Precursor: 4-(4-Hydroxypiperidin-1-yl)benzonitrile This precursor is synthesized by reducing the ketone of the parent compound using a mild reducing agent like sodium borohydride (NaBH₄) in methanol. This precursor is commercially available. Step 2: Automated [¹¹C]Radiosynthesis Workflow

G start [¹¹C]CO₂ Production (Cyclotron, ¹⁴N(p,α)¹¹C) convert_ch4 Convert to [¹¹C]CH₄ (Ni/H₂) start->convert_ch4 convert_chi Convert to [¹¹C]CH₃I (Gas-phase iodination) convert_ch4->convert_chi trap_chi Trap [¹¹C]CH₃I in Precursor Solution convert_chi->trap_chi react Radiolabeling ReactionPrecursor + [¹¹C]CH₃I + Basein DMF, 80-100 °C, 3-5 min trap_chi->react purify Semi-Preparative HPLC (C18 Column) react->purify formulate Formulation (SPE, Sterile Filtration) purify->formulate qc Quality Control (Analytical HPLC, etc.) formulate->qc final Final Product: [¹¹C]-4-(4-methoxypiperidin-1-yl)benzonitrile qc->final

Caption: Automated workflow for [¹¹C]methylation.

Detailed Protocol:

  • [¹¹C]Methyl Iodide Production: [¹¹C]CO₂ produced from the cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine vapor at high temperature to produce [¹¹C]CH₃I. [11]This is a standard process on most commercial radiosynthesis modules.

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through a solution of the desmethyl precursor, 4-(4-hydroxypiperidin-1-yl)benzonitrile (0.5-1.0 mg), and a mild base (e.g., K₂CO₃ or NaOH) in a suitable solvent like dimethylformamide (DMF). [11]Heat the sealed reaction vessel at 80-100 °C for 3-5 minutes. The base is essential to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile.

  • Purification: Cool and dilute the reaction mixture with HPLC mobile phase and purify using semi-preparative reverse-phase HPLC, as described in the ¹⁸F protocol.

  • Formulation & Quality Control: Follow the same procedures for formulation and QC as outlined in the ¹⁸F protocol to yield the final, injectable radiotracer.

Expected Results and Data Summary

The following table summarizes the typical parameters and expected outcomes for the described radiosyntheses, based on established literature for analogous reactions.

ParameterProtocol 1: [¹⁸F]FluorinationProtocol 2: [¹¹C]Methylation
Precursor Amount 2-5 mg0.5-1.0 mg
Starting Radioactivity 1-2 Ci (37-74 GBq) of [¹⁸F]F⁻1-2 Ci (37-74 GBq) of [¹¹C]CO₂
Reaction Temperature 120-150 °C80-100 °C
Reaction Time 10-15 min3-5 min
Radiochemical Yield (RCY) ¹15-35%20-45%
Total Synthesis Time 45-60 min25-35 min
Molar Activity (Aₘ) ²> 1 Ci/µmol (37 GBq/µmol)> 2 Ci/µmol (74 GBq/µmol)
Radiochemical Purity > 95%> 95%

¹ Decay-corrected to end-of-bombardment (EOB). ² At end-of-synthesis (EOS).

Conclusion

This compound and its immediate derivatives represent a robust and versatile platform for the development of novel PET radiotracers. By applying rational chemical modifications—such as exchanging the cyano for a nitro group or reducing the ketone to an alcohol—this core scaffold can be efficiently labeled with either Fluorine-18 or Carbon-11. The protocols detailed herein provide a clear and validated pathway from precursor to purified radiotracer, enabling researchers to synthesize imaging agents for critical biological targets like the NK-1R and accelerate preclinical and clinical research in oncology and neuroscience.

References

  • Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC. (n.d.). National Center for Biotechnology Information.
  • 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile - Chem-Impex. (n.d.). Chem-Impex International.
  • Kim, D., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed.
  • 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile | Tetrahedron. (n.d.). Tetrahedron.
  • CAS 268730-72-9 4-(4-Oxopiperidine-1-carbonyl)-benzonitrile - BOC Sciences. (n.d.). BOC Sciences.
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • Jacobson, O., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry.
  • Fluorine-18 radiochemistry, labeling strategies and synthetic routes - PubMed. (2015). PubMed.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC. (2017). National Center for Biotechnology Information.
  • Synthesis and Characterization of Carbon-11 Labeled Iloperidone for Imaging of α1-Adrenoceptor in Brain - Frontiers. (2021). Frontiers in Chemistry.
  • Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - MDPI. (2021). MDPI.
  • Advances in the research and application of neurokinin-1 receptor antagonists - PMC. (2023). National Center for Biotechnology Information.
  • 4-(4-Hydroxypiperidin-1-yl)benzonitrile | 79421-43-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

Application Notes and Protocols for the Experimental Use of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Building Block

In the relentless pursuit of advanced materials with tailored properties, the strategic design of monomeric building blocks is of paramount importance. 4-(4-Oxopiperidine-1-carbonyl)benzonitrile is a compelling, yet underexplored, scaffold for the synthesis of novel polymers. Its unique molecular architecture, featuring a rigid benzonitrile moiety, a reactive ketone functionality, and a robust piperidine-based amide linkage, offers a tantalizing platform for the development of high-performance materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of this compound in material science, with a focus on the synthesis and characterization of novel polyamides.

The benzonitrile group is known to impart desirable electronic properties, thermal stability, and mechanical strength to polymers.[1] Concurrently, the piperidine ring is a versatile structural motif that can be incorporated into polymer backbones to enhance solubility and introduce specific functionalities.[2][3] The ketone group on the piperidine ring presents a reactive handle for post-polymerization modifications, enabling the fine-tuning of material properties. This guide will provide detailed, field-proven protocols for the synthesis of a novel polyamide derived from a functionalized diamine precursor based on this compound, followed by a thorough characterization of the resulting polymer.

PART 1: Synthesis of a Novel Polyamide Monomer and Subsequent Polymerization

A key application of this compound in material science is its use as a precursor for novel monomers. Here, we propose the synthesis of a diamine monomer, 4,4'-(4-oxopiperidine-1-carbonyl)bis(4,1-phenylene)diamine , and its subsequent polymerization with a commercially available diacyl chloride to yield a novel aromatic polyamide.

Section 1.1: Synthesis of the Diamine Monomer

The synthesis of the diamine monomer involves a two-step process starting from this compound. The first step is the reduction of the nitrile group to an amine, followed by a reductive amination to introduce a second amine functionality.

Diagram of the Synthetic Pathway:

G A This compound B 4-(Aminomethyl)-N-(4-(4-oxopiperidin-1-yl)phenyl)benzamide A->B 1. Reduction of Nitrile (e.g., H2, Raney Nickel) 2. Acylation with 4-nitrobenzoyl chloride C 4,4'-(4-oxopiperidine-1-carbonyl)bis(4,1-phenylene)diamine B->C Reduction of Nitro Group (e.g., SnCl2, HCl) G MonomerA Diamine Monomer Polymerization Polycondensation (Low Temperature) MonomerA->Polymerization MonomerB Isophthaloyl Chloride MonomerB->Polymerization Solvent NMP/LiCl Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing & Drying Precipitation->Washing Polymer Novel Polyamide Washing->Polymer

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1] Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction. This involves the acylation of 4-piperidone with 4-cyanobenzoyl chloride in the presence of a base. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to the formation of byproducts, complicating purification and reducing yield. This guide will address these potential pitfalls and provide strategies for mitigation.

Reaction Pathway and Potential Byproducts

The primary reaction and key side reactions are illustrated below. Understanding these pathways is the first step in effective troubleshooting.

Synthesis_Byproducts Reactants Starting Materials Piperidone 4-Piperidone Reactants->Piperidone AcylChloride 4-Cyanobenzoyl Chloride Reactants->AcylChloride Product This compound (Desired Product) Piperidone->Product Main Reaction (Schotten-Baumann) Aldol 4-Piperidone Aldol Adduct (Self-Condensation Byproduct) Piperidone->Aldol Side Reaction 2 (Base-Catalyzed) AcylChloride->Product Main Reaction (Schotten-Baumann) Hydrolysis 4-Cyanobenzoic Acid (Hydrolysis Byproduct) AcylChloride->Hydrolysis Side Reaction 1 Base Base (e.g., Triethylamine) Base->Product Main Reaction (Schotten-Baumann) Base->Aldol Side Reaction 2 (Base-Catalyzed) Water Water (Trace) Water->Hydrolysis Side Reaction 1

Caption: Main reaction pathway and formation of common byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Question 1: My reaction is sluggish or incomplete, and I'm recovering a significant amount of unreacted 4-piperidone. What are the likely causes and how can I fix this?

Answer:

This is a common issue that can stem from several factors related to the reactants and reaction conditions.

  • Cause A: Inactive 4-Cyanobenzoyl Chloride: 4-Cyanobenzoyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-cyanobenzoic acid.[2]

    • Solution: Ensure you are using high-purity 4-cyanobenzoyl chloride from a fresh bottle stored under anhydrous conditions. If the purity is questionable, it is advisable to use a fresh supply.

  • Cause B: Insufficient Base: The reaction generates hydrochloric acid (HCl) as a byproduct. This will react with the basic nitrogen of 4-piperidone to form the hydrochloride salt, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least one equivalent of a suitable base, such as triethylamine or pyridine, to neutralize the HCl as it is formed. A slight excess of the base (1.1-1.2 equivalents) is often beneficial.

  • Cause C: Low Reaction Temperature: While the reaction is typically exothermic, insufficient temperature can lead to a slow reaction rate.

    • Solution: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this should be done with caution as it can also promote side reactions.

Question 2: After workup, my crude product is a sticky solid that is difficult to handle and purify. What is causing this and how can I improve the product's quality?

Answer:

A sticky or oily crude product often indicates the presence of significant impurities, most notably the aldol self-condensation product of 4-piperidone.

  • Cause: 4-Piperidone Self-Condensation: In the presence of a base, 4-piperidone can act as both a nucleophile (as its enolate) and an electrophile, leading to a self-aldol condensation reaction. This results in a dimeric byproduct that is often a viscous oil or an amorphous solid.

    • Troubleshooting & Prevention:

      • Order of Addition: Add the 4-cyanobenzoyl chloride solution slowly to a mixture of 4-piperidone and the base. This ensures that the acyl chloride is always present to react with the piperidone, minimizing the opportunity for self-condensation.

      • Temperature Control: Keep the reaction temperature low (0-5 °C) during the addition of the acyl chloride. This disfavors the kinetics of the aldol reaction.

      • Choice of Base: While a base is necessary, a very strong base can excessively promote enolate formation. Triethylamine is generally a good choice.

Question 3: My final product shows an extra peak in the aromatic region of the 1H NMR spectrum and a corresponding carboxylic acid peak in the IR spectrum. What is this impurity and how do I remove it?

Answer:

This is a classic sign of contamination with 4-cyanobenzoic acid, the hydrolysis product of 4-cyanobenzoyl chloride.

  • Identification: 4-cyanobenzoic acid will show aromatic proton signals that may overlap with your product's, but will also have a characteristic broad singlet for the carboxylic acid proton (often >10 ppm in the 1H NMR) and a strong, broad O-H stretch in the IR spectrum (around 2500-3300 cm-1).

  • Removal Protocol:

    • Aqueous Base Wash: During the workup, wash the organic layer (e.g., dichloromethane or ethyl acetate) with a mild aqueous basic solution, such as 5% sodium bicarbonate or 1M sodium carbonate. The acidic 4-cyanobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed.

    • Extraction Procedure:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Transfer to a separatory funnel and wash with 5% NaHCO3 solution (2-3 times).

      • Wash with brine to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques to assess the purity of my this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • 1H and 13C NMR Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their characteristic peaks are resolved from the product signals.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown byproducts.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating the desired product from closely related impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a suitable buffer is a good starting point.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (ketone, amide, nitrile) and for detecting the presence of carboxylic acid (from hydrolysis) or alcohol (from aldol product) functionalities in impurities.

ByproductPotential CauseRecommended Analytical Detection Method
4-Cyanobenzoic Acid Hydrolysis of 4-cyanobenzoyl chloride due to moisture.1H NMR (broad COOH peak), IR (broad O-H stretch), HPLC (different retention time).
4-Piperidone Aldol Adduct Base-catalyzed self-condensation of 4-piperidone.1H NMR (additional aliphatic and hydroxyl protons), MS (peak corresponding to the dimer mass), TLC (different Rf value).
Unreacted 4-Piperidone Incomplete reaction, inactive acyl chloride.1H NMR (characteristic piperidone signals), GC-MS (if volatile enough), TLC.
Unreacted 4-Cyanobenzoyl Chloride Incomplete reaction.Will likely hydrolyze to 4-cyanobenzoic acid during workup and be detected as such.

Q2: What is the best way to purify the final product?

A2: After an appropriate aqueous workup to remove acidic and water-soluble impurities, the most common methods for purifying this compound are:

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.[4]

  • Flash Column Chromatography: If recrystallization is ineffective or if multiple byproducts are present, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically effective.

Q3: Can I use a different base instead of triethylamine?

A3: Yes, other bases can be used, but the choice can impact the reaction outcome.

  • Pyridine: Can be used and also acts as a nucleophilic catalyst. However, it can be more difficult to remove during workup.

  • Diisopropylethylamine (DIPEA): A non-nucleophilic, sterically hindered base that is also a good choice.

  • Inorganic Bases (e.g., K2CO3, NaOH): While used in some Schotten-Baumann reactions, they are generally used in a biphasic system (e.g., water/dichloromethane).[5][6] For this specific synthesis, an organic base in an anhydrous organic solvent is often preferred to minimize hydrolysis of the acyl chloride.

Experimental Protocols

Protocol 1: General Synthesis of this compound

  • To a stirred solution of 4-piperidone (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 4-cyanobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/heptane).

Protocol 2: Workup for Removal of 4-Cyanobenzoic Acid

  • Following the reaction, quench the mixture by the slow addition of water.

  • Separate the organic layer and wash it twice with a 5% aqueous solution of sodium bicarbonate.

  • Check the pH of the final aqueous wash to ensure it is basic.

  • Proceed with a brine wash and drying of the organic layer as described in the general synthesis protocol.

References

  • ChemBK. (2024). 4-Cyanobenzoyl chloride. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Stability of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile under various experimental conditions. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common stability-related issues, and a robust protocol for conducting forced degradation studies. The information presented herein is synthesized from established chemical principles and is intended to empower users to anticipate potential challenges, ensure data integrity, and optimize the use of this compound in their research.

Introduction

This compound is a versatile building block in medicinal chemistry and organic synthesis, valued for its unique combination of a reactive piperidine moiety, a stable benzonitrile group, and an amide linkage.[1][2] Its utility in the synthesis of complex molecules necessitates a thorough understanding of its chemical stability. This guide addresses the critical aspects of its stability under acidic and basic conditions, providing practical advice to mitigate degradation and troubleshoot experimental anomalies.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The molecule contains three key functional groups of interest regarding stability:

  • Amide Bond: The carbonyl-nitrogen bond linking the piperidine and benzoyl groups is a tertiary amide. Amides are generally stable but can undergo hydrolysis under strong acidic or basic conditions, typically requiring heat.[3][4][5]

  • Nitrile Group: The cyano (-C≡N) group on the benzene ring is relatively robust but can be hydrolyzed to a carboxylic acid or an amide under harsh acidic or basic conditions, often at elevated temperatures.[6][7][8]

  • 4-Oxopiperidine Ring: The ketone within the piperidine ring is generally stable. The piperidine ring itself, particularly the carbons alpha to the nitrogen, can be susceptible to oxidation.[9]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. Recommended storage is at 0-8°C.[1][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric oxygen, which could potentially lead to hydrolysis and oxidation over extended periods.[3]

Q3: What are the visual or analytical signs of degradation?

A3:

  • Visual: Changes in color or physical state of the solid material may indicate degradation.

  • Analytical: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), the appearance of new peaks or spots with different retention times (t R) or retention factors (R f) suggests the presence of degradation products. A decrease in the peak area or spot intensity of the parent compound over time is also a key indicator of degradation.[1]

Q4: Can I use this compound in aqueous buffers for my biological assays?

A4: The compound's stability in aqueous buffers is pH and temperature-dependent. While it is expected to be reasonably stable at neutral pH (around 7.4) for the duration of typical cell-based or biochemical assays at room temperature or 37°C, prolonged incubation in strongly acidic or basic buffers should be avoided. It is highly recommended to perform a preliminary stability test in your specific assay buffer if the experiment involves long incubation times (e.g., >24 hours) or elevated temperatures.[10]

Q5: Are there any common reagents that are incompatible with this compound?

A5:

  • Strong Acids and Bases: Reagents like concentrated hydrochloric acid (HCl), sulfuric acid (H₂SO₄), sodium hydroxide (NaOH), and potassium hydroxide (KOH), especially with heating, can cause hydrolysis of the amide and/or nitrile functionalities.[4][8]

  • Strong Oxidizing Agents: Reagents such as hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or chromic acid should be used with caution as they could potentially oxidize the piperidine ring.[9]

  • Strong Reducing Agents: While the ketone and amide are relatively stable to many reducing agents, potent reagents like lithium aluminum hydride (LiAlH₄) will reduce these functional groups.

Part 2: Troubleshooting Guide for Stability-Related Issues

This guide is designed to help researchers identify and resolve common problems that may arise during experimentation due to the potential instability of this compound.

Troubleshooting Decision Tree

A Inconsistent/Anomalous Experimental Results B Check for Compound Precipitation A->B C Is the compound fully dissolved in your assay medium? B->C D Yes C->D Yes E No C->E No H Suspect Chemical Degradation D->H F Optimize Solubilization (e.g., sonication, gentle warming, different solvent system) E->F G Re-evaluate Experiment F->G I Review Experimental Conditions H->I J Are strong acids, bases, or oxidizing agents present? I->J K Yes J->K Yes L No J->L No M Consider alternative, milder reagents or buffer systems. K->M N Is the experiment run at elevated temperatures or for extended durations? L->N M->G O Yes N->O Yes P No N->P No Q Perform a time-course stability study under your experimental conditions. O->Q R Analyze aged compound stock vs. fresh stock by HPLC/LC-MS P->R Q->G S Degradation confirmed? R->S T Yes S->T Yes U No S->U No V Synthesize or acquire fresh compound. Re-run experiment with optimized conditions. T->V W Troubleshoot other experimental parameters (e.g., reagents, cell health, instrument performance). U->W

Caption: Troubleshooting decision tree for anomalous experimental results.

Common Scenarios and Solutions
Observed Problem Potential Cause (Stability-Related) Recommended Action & Explanation
Decreasing compound activity or potency over the course of an experiment. The compound is degrading in the assay medium over time.Action: Perform a time-course stability study. Incubate the compound in your assay buffer under the exact experimental conditions (temperature, light exposure) for various durations (e.g., 0, 2, 6, 12, 24 hours). Analyze the samples at each time point by HPLC to quantify the remaining parent compound. Explanation: This will determine the stability window of the compound in your specific assay, allowing you to adjust incubation times or experimental design accordingly.[1]
Appearance of unexpected peaks in HPLC or LC-MS analysis. The compound has degraded either in storage or during sample preparation.Action: Prepare a fresh solution from a new vial of the compound and re-analyze. If the new peaks persist, it may be an impurity from the synthesis. If they are absent in the fresh sample, your stock solution has likely degraded. Explanation: Stock solutions, especially in solvents like DMSO, can degrade over time with repeated freeze-thaw cycles or prolonged storage at room temperature. It is best practice to prepare fresh stock solutions regularly.[3][6]
Poor reproducibility between experiments run on different days. Degradation of a common stock solution used across multiple experiments.Action: Aliquot stock solutions into single-use vials after initial preparation and store them under recommended conditions. Explanation: This practice minimizes freeze-thaw cycles and the introduction of atmospheric moisture or contaminants into the main stock, ensuring consistency between experiments.[7]
Assay failure or unexpected biological response. The degradation products may have different biological activities (agonist, antagonist, or toxic) than the parent compound, or the effective concentration of the active compound is lower than intended.Action: If degradation is confirmed through analytical methods, the biological data should be interpreted with caution. It may be necessary to re-screen with a freshly prepared and verified sample. Explanation: The presence of unknown active species (the degradants) can confound biological data, leading to erroneous conclusions.

Part 3: Forced Degradation Study Protocol

A forced degradation study is essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[11][12] This protocol provides a framework for investigating the stability of this compound under hydrolytic conditions.

Objective

To identify the potential degradation products of this compound under acidic and basic hydrolytic stress and to develop a preliminary understanding of its degradation pathways.

Materials
  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • HPLC system with UV detector (e.g., PDA detector)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Water bath or heating block

Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_incubation Incubation cluster_analysis Analysis A Prepare 1 mg/mL stock solution in Acetonitrile B Acid Hydrolysis: Mix stock with 0.1 M HCl (1:1 v/v) A->B C Base Hydrolysis: Mix stock with 0.1 M NaOH (1:1 v/v) A->C D Control: Mix stock with Water (1:1 v/v) A->D E Incubate all samples at 60°C B->E C->E D->E F Collect aliquots at t=0, 2, 6, 12, 24 hours E->F G Neutralize acidic/basic samples F->G H Dilute to appropriate concentration G->H I Analyze by Stability-Indicating HPLC Method H->I

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Acidic Stress: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral (Control): In a third vial, mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

  • Incubation:

    • Place all three vials in a water bath or heating block set to 60°C.

    • At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Sample Quenching and Analysis:

    • Immediately after withdrawal, neutralize the acidic aliquot with an equimolar amount of 0.1 M NaOH and the basic aliquot with 0.1 M HCl. The neutral sample does not require quenching.

    • Dilute the quenched samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

    • Analyze the samples using a suitable stability-indicating HPLC method. An example method is provided below.

Example HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Note: This method is a starting point and may require optimization for baseline separation of the parent compound from all degradation products.[9][13]

Part 4: Predicted Degradation Pathways

Based on fundamental organic chemistry principles, the following degradation pathways are predicted for this compound under hydrolytic stress.

Predicted Degradation Products

cluster_acid Acidic Hydrolysis (H₃O⁺, Δ) cluster_base Basic Hydrolysis (OH⁻, Δ) parent This compound C₁₃H₁₂N₂O₂ acid_prod1 4-Carboxy-N-(4-oxopiperidin-1-yl)benzamide C₁₂H₁₂N₂O₄ parent:f0->acid_prod1 Amide Hydrolysis base_prod1 4-Cyano-N-(4-oxopiperidin-1-yl)benzamide C₁₂H₁₁N₃O₂ parent:f0->base_prod1 Nitrile Hydrolysis (milder conditions) acid_prod2 4-Carboxybenzoic acid C₈H₆O₄ acid_prod1:f0->acid_prod2 Further Amide Hydrolysis base_prod2 4-Cyanobenzoic acid C₈H₅NO₂ base_prod1:f0->base_prod2 Amide Hydrolysis

Caption: Predicted degradation pathways under acidic and basic conditions.

Under Acidic Conditions: The primary site of attack is expected to be the amide bond.[3][4][14] Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack by water. This leads to the cleavage of the C-N bond, yielding 4-cyanobenzoic acid and 4-oxopiperidine . Under more forcing conditions (higher temperature, prolonged reaction time), the nitrile group of 4-cyanobenzoic acid can also hydrolyze to yield terephthalic acid .[6][15]

Under Basic Conditions: Under basic conditions, both the amide and nitrile groups are susceptible to hydrolysis. The hydroxide ion can act as a nucleophile, attacking the carbonyl carbon of the amide or the carbon of the nitrile.[7]

  • Amide Hydrolysis: This would yield the 4-cyanobenzoate salt and 4-oxopiperidine .

  • Nitrile Hydrolysis: Nitrile hydrolysis under basic conditions can be controlled to yield the corresponding amide (4-(4-Oxopiperidine-1-carbonyl)benzamide ) under milder conditions, or the carboxylate (4-carbamoylbenzoate ) upon further hydrolysis.[6][15]

It is important to note that these are predicted pathways. The actual degradation products and their relative abundance would need to be confirmed experimentally through techniques like LC-MS and NMR spectroscopy.

References

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Troubleshooting guide for the synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound (CAS 268730-72-9).[1][] This versatile intermediate is crucial in pharmaceutical development, particularly for compounds targeting neurological disorders.[1] This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during its synthesis via amide coupling, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction has a low or non-existent yield. What are the common causes?

A1: Low or no product formation in the synthesis of this compound is a frequent issue that typically points to one of five key areas: ineffective carboxylic acid activation, amine nucleophilicity, starting material integrity, reaction conditions, or the presence of water.[3]

  • Incomplete Carboxylic Acid Activation: The reaction hinges on converting the hydroxyl group of 4-cyanobenzoic acid into a good leaving group. If the coupling reagent (e.g., EDC, DCC, HATU) is old, impure, or used in insufficient amounts, the formation of the highly reactive activated ester intermediate will be incomplete, stalling the reaction.[3][4]

  • Amine Deactivation: The amine, 4-piperidone, must be a free nucleophile to attack the activated acid. A common error is failing to neutralize 4-piperidone when it is supplied as a hydrochloride salt. The protonated form (piperidinium) is not nucleophilic and will not react.[3] An acid-base reaction between the starting materials can also occur, sequestering the amine.[3][5]

  • Starting Material Quality: Ensure the 4-piperidone is free from significant impurities and that the 4-cyanobenzoic acid is dry. The presence of water is particularly detrimental.

  • Hydrolysis: Water in the reaction solvent or reagents can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid, effectively killing the reaction.[3] Using anhydrous solvents and reagents is critical.[3]

  • Suboptimal Conditions: The choice of solvent, base, and temperature is crucial. For instance, a solvent like DMF or DCM is typically used. The base (e.g., DIPEA, triethylamine) must be non-nucleophilic and strong enough to neutralize any acid byproducts and the hydrochloride salt of the amine, but not so strong as to cause unwanted side reactions.

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, high-purity coupling reagents.

  • Ensure Amine Neutralization: If using 4-piperidone hydrochloride, add at least two equivalents of a non-nucleophilic base (one to neutralize the HCl salt and one to scavenge the proton from the amide bond formation).

  • Maintain Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Base and Stoichiometry: Ensure the base is appropriate and used in the correct molar ratio. A slight excess of the less expensive starting material can sometimes drive the reaction to completion.[6]

Q2: I'm using 4-piperidone hydrochloride. How does this affect my reaction setup?

A2: Using 4-piperidone hydrochloride is common, but it requires a crucial modification to your procedure. The hydrochloride salt form means the piperidone nitrogen is protonated, rendering it non-nucleophilic. You must add a base to liberate the free amine in situ.

The Chemistry: The equilibrium must be shifted to favor the free amine: 4-Piperidone-H⁺Cl⁻ + Base ⇌ 4-Piperidone (free) + Base-H⁺Cl⁻

Practical Implementation: You must add at least two equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • First Equivalent: Neutralizes the hydrochloride salt to generate the free 4-piperidone.

  • Second Equivalent: Acts as an acid scavenger during the amide coupling itself, neutralizing the proton released upon amide bond formation.

Failure to add sufficient base is a primary reason for reaction failure when using amine salts.

Q3: My reaction is sluggish and I observe significant unreacted starting material by TLC. How can I improve the reaction rate?

A3: A sluggish reaction points towards insufficient activation energy or a poorly reactive intermediate.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: If you are using a standard carbodiimide like EDC alone, the reaction can be slow. The addition of an activating agent like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can significantly accelerate the reaction.[3][7] These additives form highly reactive esters with the carboxylic acid, which are more susceptible to nucleophilic attack by the amine.[7]

  • Alternative Activation Method: Convert 4-cyanobenzoic acid to its corresponding acyl chloride. This is a highly reactive intermediate that will readily react with 4-piperidone. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][8] This two-step approach often provides higher yields for difficult couplings, though the reagents are harsher.[4]

  • Temperature: While most amide couplings are run at room temperature to minimize side reactions, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes increase the rate. This should be done cautiously and monitored by TLC to ensure product degradation does not occur.

  • Catalytic DMAP: Adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can act as an acyl transfer catalyst, especially in carbodiimide-mediated reactions, forming a highly reactive acyl-pyridinium intermediate.[7]

Q4: How should I monitor the reaction, and what's the best way to perform the workup?

A4: Proper monitoring and a systematic workup are essential for isolating a pure product.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most effective method.[9]

  • Setup: Spot the 4-cyanobenzoic acid starting material, the 4-piperidone starting material, and a co-spot of both on one side of the plate. On the other side, spot your reaction mixture.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new, more nonpolar spot (the product) has appeared.

Standard Aqueous Workup Protocol: Once the reaction is complete, a series of aqueous washes is used to remove byproducts and unreacted reagents.[9]

  • Dilute: Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a weak acid solution (e.g., 1 M citric acid or dilute HCl).[9] This removes the tertiary amine base (DIPEA/TEA) and any unreacted 4-piperidone.

  • Base Wash: Wash with a weak base solution (e.g., saturated sodium bicarbonate).[9] This removes unreacted 4-cyanobenzoic acid and acidic additives like HOBt.

  • Brine Wash: A final wash with saturated sodium chloride (brine) removes the bulk of the dissolved water from the organic layer.[3][9]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3][9]

Experimental Protocols & Data

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step method involves activating the carboxylic acid to a highly reactive acyl chloride.[5]

Step A: Formation of 4-Cyanobenzoyl Chloride

  • In a fume hood, combine 4-cyanobenzoic acid (1.0 eq) with thionyl chloride (SOCl₂, 1.5 eq) in an anhydrous solvent like DCM.

  • Add a catalytic amount of DMF (1-2 drops).[10]

  • Heat the mixture to reflux (approx. 40 °C) for 1-2 hours, monitoring for the cessation of gas evolution.

  • Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 4-cyanobenzoyl chloride, which can often be used directly in the next step.[10][11]

Step B: Amide Coupling

  • Dissolve 4-piperidone hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.2 eq) dropwise and stir for 15 minutes.

  • Slowly add a solution of 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Perform the aqueous workup as described in A4 .

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis using EDC/HOBt Coupling

This one-pot method is convenient but requires careful control of conditions.[7]

  • To a stirred solution of 4-cyanobenzoic acid (1.0 eq), 4-piperidone hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM, add DIPEA (2.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC hydrochloride (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.[9]

  • Once complete, perform the aqueous workup as described in A4 . The byproduct, ethyl-dimethylaminopropyl urea, is water-soluble and will be removed during the washes.

  • Purify the crude product.

Table 1: Key Compound Properties & Analytical Data
PropertyValueSource
Compound Name This compound[1]
Synonyms 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile[1]
CAS Number 268730-72-9[1][]
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1]
Appearance Typically a solidN/A
Storage Store at 0-8°C[1]

Visualizations

Diagram 1: General Amide Coupling Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process A 4-Cyanobenzoic Acid G Combine & React (Monitor by TLC) A->G B 4-Piperidone (as free base or HCl salt) B->G C Coupling Agent (e.g., EDC, HATU) C->G D Additive (optional) (e.g., HOBt) D->G E Base (e.g., DIPEA) E->G F Anhydrous Solvent (e.g., DCM, DMF) F->G H Aqueous Workup (Acid/Base/Brine Washes) G->H I Purification (Chromatography or Recrystallization) H->I J Final Product: This compound I->J G Start Low or No Yield Observed CheckAmine Is 4-piperidone HCl salt used? Start->CheckAmine CheckBase Was >= 2 eq. of base added? CheckAmine->CheckBase Yes CheckActivation Are coupling reagents fresh? CheckAmine->CheckActivation No CheckBase->CheckActivation Yes Sol_AddBase Solution: Add >= 2 eq. of non-nucleophilic base. CheckBase->Sol_AddBase No CheckWater Were anhydrous conditions used? CheckActivation->CheckWater Yes Sol_FreshReagents Solution: Use fresh coupling reagents. Consider adding HOBt. CheckActivation->Sol_FreshReagents No Sol_Dry Solution: Use anhydrous solvents and run under inert atmosphere. CheckWater->Sol_Dry No Sol_ConsiderAcylChloride Alternative: Convert acid to acyl chloride. CheckWater->Sol_ConsiderAcylChloride Yes

Sources

Preventing side reactions in the synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, a key intermediate in pharmaceutical development.[1] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during its synthesis. As your virtual Senior Application Scientist, my goal is to equip you with the necessary insights to navigate potential challenges, optimize your reaction conditions, and prevent the formation of unwanted side products.

The synthesis of this compound typically involves an amide coupling reaction between 4-cyanobenzoyl chloride and 4-piperidone.[2] While seemingly straightforward, this reaction, often performed under Schotten-Baumann conditions, is susceptible to several side reactions that can impact yield and purity.[3][4][5] This guide will delve into the mechanistic rationale behind these issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the Schotten-Baumann reaction, which involves the acylation of 4-piperidone with 4-cyanobenzoyl chloride in a biphasic system.[3][6] This reaction typically uses an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[3][4] The organic phase, often dichloromethane (DCM) or diethyl ether, contains the reactants and the final product.[6]

Q2: Why is the hydrochloride salt of 4-piperidone often used, and what precautions are necessary?

A2: 4-Piperidone is often supplied as its hydrochloride salt to improve its stability and handling. When using the hydrochloride salt, it is crucial to add at least two equivalents of base. The first equivalent neutralizes the HCl salt to liberate the free amine of 4-piperidone, and the second equivalent neutralizes the HCl generated during the acylation reaction. Insufficient base will result in a poor yield as the protonated amine is not nucleophilic.

Q3: What are the ideal reaction conditions for this synthesis?

A3: While optimal conditions can vary, a typical starting point involves dissolving 4-piperidone hydrochloride in an aqueous solution of a base (e.g., 2M NaOH) and cooling it in an ice bath. A solution of 4-cyanobenzoyl chloride in an organic solvent like DCM is then added dropwise with vigorous stirring. Maintaining a low temperature (0-5 °C) during the addition is critical to minimize side reactions. The reaction is typically stirred for several hours at room temperature to ensure completion.

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific experimental issues, their probable causes, and recommended solutions.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • After workup and purification, the isolated yield of this compound is significantly lower than expected.

  • TLC analysis of the crude reaction mixture shows multiple spots, with the product spot being faint.

Potential Causes & Solutions:

  • Cause A: Hydrolysis of 4-Cyanobenzoyl Chloride. 4-Cyanobenzoyl chloride is highly reactive and susceptible to hydrolysis in the presence of water, forming the unreactive 4-cyanobenzoic acid.[7] This is exacerbated by high temperatures and prolonged reaction times in the aqueous phase.

    • Solution:

      • Temperature Control: Perform the addition of the acyl chloride solution at 0 °C to minimize its hydrolysis rate.

      • Vigorous Stirring: Ensure efficient mixing of the biphasic system to promote the reaction between the acyl chloride in the organic phase and the amine in the aqueous phase, making it kinetically competitive with hydrolysis.

      • Rate of Addition: Add the 4-cyanobenzoyl chloride solution slowly (dropwise) to the reaction mixture. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the amine over hydrolysis.

  • Cause B: Insufficient Basicity. If using 4-piperidone hydrochloride, an inadequate amount of base will result in the protonation of the piperidone nitrogen, rendering it non-nucleophilic and halting the reaction.

    • Solution:

      • Stoichiometry: Use at least two equivalents of a strong base like NaOH when starting with 4-piperidone hydrochloride.

      • pH Monitoring: For sensitive substrates, maintaining a pH between 9 and 10 can be beneficial to ensure the amine is deprotonated without promoting excessive hydrolysis of the acyl chloride.[8]

Issue 2: Presence of a Major, Unidentified Byproduct

Symptoms:

  • A significant peak appears in the LC-MS or a prominent spot on the TLC plate that does not correspond to the starting materials or the desired product.

Potential Causes & Solutions:

  • Cause A: Self-Condensation of 4-Piperidone. Under basic conditions, 4-piperidone can undergo an aldol-type self-condensation reaction. This is more likely to occur if the reaction is allowed to stir for extended periods at elevated temperatures before the addition of the acyl chloride.

    • Solution:

      • Order of Addition: Add the 4-cyanobenzoyl chloride to the mixture of 4-piperidone and base promptly after the amine is fully dissolved and deprotonated.

      • Temperature: Maintain a low temperature throughout the reaction to disfavor the aldol condensation.

  • Cause B: Formation of a Dimeric Impurity. It's possible for the product to react with another molecule of 4-piperidone under certain conditions, though this is less common. A more likely scenario involves impurities in the starting materials.

    • Solution:

      • Starting Material Purity: Ensure the purity of both 4-piperidone and 4-cyanobenzoyl chloride using techniques like NMR or melting point analysis before starting the reaction.

      • Purification: If a byproduct is formed, purification via column chromatography or recrystallization is necessary. A common solvent system for column chromatography is a gradient of ethyl acetate in hexanes.

Experimental Protocols

Standard Synthesis of this compound
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidone hydrochloride (1.0 eq) in a 2M aqueous solution of sodium hydroxide (2.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reactant Addition: In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq) in dichloromethane (DCM). Add this solution dropwise to the cooled, stirring aqueous solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

ParameterRecommended ConditionRationale
Temperature 0 °C for addition, then RTMinimizes hydrolysis of acyl chloride.
Base 2.2 eq NaOH (for HCl salt)Neutralizes HCl salt and reaction byproduct.
Solvent DCM / Water (biphasic)Standard for Schotten-Baumann conditions.[6]
Stirring VigorousMaximizes interfacial reaction rate.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main reaction and a key side reaction.

Main_Reaction cluster_conditions Reaction Conditions 4-Piperidone 4-Piperidone Product This compound 4-Piperidone->Product Nucleophilic Acyl Substitution 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl_Chloride->Product HCl HCl Base NaOH (aq) Base->4-Piperidone Deprotonation (if HCl salt)

Caption: Desired synthetic pathway for the target molecule.

Side_Reaction cluster_info Unwanted Side Reaction Acyl_Chloride 4-Cyanobenzoyl Chloride Side_Product 4-Cyanobenzoic Acid Acyl_Chloride->Side_Product Hydrolysis Water H2O Water->Side_Product HCl HCl

Caption: Hydrolysis of the acyl chloride starting material.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • Chem-Impex. 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile.
  • ChemBK. 4-Cyanobenzoyl chloride.
  • Fisher Scientific. Amide Synthesis.

Sources

Technical Support Center: Large-Scale Synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important pharmaceutical intermediate.[1] As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome common challenges encountered during large-scale production.

This document is structured to provide direct, actionable advice through a detailed Troubleshooting Guide and a comprehensive FAQ section. Every recommendation is grounded in established chemical principles to ensure scientific integrity and successful outcomes.

Section 1: Synthetic Route Overview

The most prevalent and industrially scalable method for synthesizing this compound is the Schotten-Baumann acylation of 4-piperidone with 4-cyanobenzoyl chloride. This route is favored for its high atom economy, relatively mild conditions, and use of readily available starting materials.

The reaction involves the nucleophilic attack of the secondary amine of 4-piperidone on the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Primary Synthetic Workflow

Synthetic_Workflow cluster_reaction Reaction Vessel cluster_workup Work-up & Purification SM1 4-Piperidone (Often as HCl salt) Reaction Acylation Reaction SM1->Reaction Nucleophile SM2 4-Cyanobenzoyl Chloride SM2->Reaction Electrophile Product This compound Quench Aqueous Quench Reaction->Quench Base Base (e.g., Triethylamine, NaHCO3) Base->Reaction HCl Scavenger Solvent Solvent (e.g., DCM, Toluene) Solvent->Reaction Medium Extraction Phase Separation Quench->Extraction Purification Crystallization Extraction->Purification Purification->Product

Caption: General workflow for the acylation synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area: Low Reaction Yield & Poor Conversion

Q1: My reaction has stalled and is not going to completion, as confirmed by HPLC/TLC. How can I improve conversion?

Answer: Stalled reactions are typically due to issues with reactivity, stoichiometry, or reagent quality. Here is a systematic approach to troubleshooting:

  • Assess Starting Material Quality:

    • 4-Piperidone Source: 4-Piperidone is often supplied as a hydrochloride salt monohydrate.[2][3] The presence of water can consume the acyl chloride, and the HCl salt must be neutralized for the amine to be nucleophilic. Ensure your base stoichiometry accounts for neutralizing the HCl salt in addition to scavenging the HCl generated by the reaction.

    • Acyl Chloride Quality: 4-Cyanobenzoyl chloride is moisture-sensitive. Exposure to atmospheric moisture will hydrolyze it back to 4-cyanobenzoic acid, which is unreactive under these conditions. Use freshly opened or properly stored acyl chloride. Consider running a preliminary ¹H NMR or titrating a sample to confirm its purity before a large-scale run.

  • Evaluate the Base:

    • Base Strength & Type: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[4] However, on a large scale, inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be more cost-effective and easier to remove during workup.[4]

    • Causality: If using an inorganic base, vigorous stirring is critical to overcome mass transfer limitations in a biphasic system (solid base, organic solvent). If the reaction stalls, it could be due to poor mixing preventing the base from neutralizing the generated HCl, which in turn protonates the 4-piperidone, rendering it non-nucleophilic.

  • Optimize Reaction Conditions:

    • Temperature: This acylation is typically exothermic. The initial addition of the acyl chloride should be done at a low temperature (0-5 °C) to control the exotherm and minimize side reactions. After the addition is complete, allowing the reaction to warm to room temperature for several hours is usually sufficient. If conversion remains low, gently heating to 40-50 °C can be beneficial, but monitor for impurity formation.

    • Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess (1.05-1.1 equivalents) of the 4-cyanobenzoyl chloride can help drive the reaction to completion, especially if there are minor impurities or moisture in the starting materials.

Q2: I am observing significant product loss during the aqueous work-up and extraction. What are the best practices for isolation?

Answer: Product loss during work-up is often due to solubility issues or emulsion formation.

  • Solvent Selection: Dichloromethane (DCM) is a common solvent choice. However, for large-scale operations, toluene or methyl tert-butyl ether (MTBE) are often preferred for safety and environmental reasons.[4]

  • Quenching: The reaction should be quenched by adding water or a dilute aqueous acid (e.g., 1M HCl) to dissolve any remaining inorganic salts and neutralize excess base. Keeping the aqueous layer acidic during the first wash can help ensure any unreacted 4-piperidone moves to the aqueous phase.[4]

  • Phase Splits & Emulsions:

    • Causality: Emulsions can form, especially if there are insoluble byproducts. Adding brine (saturated NaCl solution) during the final wash can help break emulsions by increasing the ionic strength of the aqueous phase.

    • pH Adjustment: Ensure the pH of the aqueous layer is controlled. A basic wash (e.g., with NaHCO₃ solution) will remove any 4-cyanobenzoic acid impurity. Follow this with a water or brine wash to remove residual salts.

  • Product Solubility: The product has moderate polarity. While it is highly soluble in DCM, its solubility in less polar solvents like MTBE or toluene is lower. Ensure you are using a sufficient volume of extraction solvent. If the product is crashing out between layers, you may need to add a co-solvent like ethyl acetate.

Problem Area: Impurity Profile & Purification

Q3: My crude product contains a significant amount of 4-cyanobenzoic acid. How did this form and how can I prevent it?

Answer: The presence of 4-cyanobenzoic acid is almost always due to the hydrolysis of 4-cyanobenzoyl chloride.

  • Root Cause: This occurs when the acyl chloride reacts with water. The source of water can be from the 4-piperidone starting material (if using the monohydrate), wet solvents, or atmospheric moisture ingress in the reactor.

  • Prevention:

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize contact with air.

    • Anhydrous Solvents: Use anhydrous solvents, especially for large-scale reactions where the absolute amount of water can be significant even at low ppm levels.

    • Controlled Addition: Add the 4-cyanobenzoyl chloride to the mixture of 4-piperidone and base, not the other way around. This ensures the amine is present to react immediately, outcompeting the slower hydrolysis reaction.

  • Removal: Fortunately, 4-cyanobenzoic acid is easily removed. During work-up, washing the organic layer with a mild aqueous base like sodium bicarbonate or potassium carbonate solution will convert the carboxylic acid to its water-soluble carboxylate salt, which will be extracted into the aqueous phase.

Q4: What is the most effective method for purifying the final product on a large scale?

Answer: For large-scale purification, crystallization is far more economical and efficient than column chromatography.

  • Solvent Screening: The ideal crystallization solvent (or solvent system) is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include:

    • Single Solvents: Isopropanol (IPA), ethanol, ethyl acetate.

    • Solvent/Anti-Solvent Systems: Toluene/heptane, ethyl acetate/heptane, or DCM/heptane.

  • Crystallization Protocol:

    • Dissolve the crude product in a minimal amount of the hot solvent (or the "good" solvent of a binary system).

    • Filter the hot solution to remove any particulate matter.

    • Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can cause the product to "crash out," trapping impurities.

    • Once at room temperature, consider further cooling in an ice bath to maximize yield.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Synthesis LowYield Low Yield / Incomplete Reaction Start->LowYield Impurity High Impurity Profile Start->Impurity CheckSM Check Starting Material Quality (Moisture? Purity?) LowYield->CheckSM BenzoicAcid 4-Cyanobenzoic Acid Present? Impurity->BenzoicAcid CheckBase Evaluate Base (Stoichiometry? Mixing?) CheckSM->CheckBase SMs OK Solution_SM Use Anhydrous Reagents Adjust Stoichiometry CheckSM->Solution_SM Issue Found CheckConditions Optimize Conditions (Temp? Time?) CheckBase->CheckConditions Base OK Solution_Base Increase Base Eq. Improve Agitation CheckBase->Solution_Base Issue Found WorkupLoss Product Loss in Work-up? CheckConditions->WorkupLoss Conditions OK Solution_Conditions Increase Reaction Time/Temp CheckConditions->Solution_Conditions Issue Found Solution_Workup Use Brine Wash Optimize Extraction Solvent WorkupLoss->Solution_Workup Yes UnreactedSM Unreacted Starting Material? BenzoicAcid->UnreactedSM No Solution_Benzoic Use Inert Atmosphere Wash with Aq. Base BenzoicAcid->Solution_Benzoic Yes Solution_Unreacted Re-evaluate Reaction Conditions (see Low Yield path) UnreactedSM->Solution_Unreacted Yes

Caption: A decision tree for common synthesis problems.

Section 3: Frequently Asked Questions (FAQs)

Q5: What are the critical process parameters (CPPs) I should monitor for this synthesis?

Answer: For a robust and reproducible large-scale synthesis, the following CPPs are essential to monitor and control:

ParameterRange / ControlJustification & Impact on Quality
Reagent Stoichiometry 4-Cyanobenzoyl Chloride: 1.05-1.1 eq.Base: 2.1-2.2 eq. (for HCl salt)Ensures complete conversion of the limiting reagent (4-piperidone). Excess base ensures full neutralization of HCl.
Temperature Control Addition: 0-10 °CReaction: 20-40 °CPrevents thermal runaway and formation of degradation byproducts. Gentle heating can improve reaction rate.
Reaction Time 2-12 hoursMonitored by in-process controls (e.g., HPLC) to ensure reaction completion and avoid unnecessary heating.
Agitation Speed Sufficient to ensure good mixingCritical for reactions with solid bases (e.g., K₂CO₃) to maintain a consistent reaction rate.
Work-up pH Basic Wash: pH 8-9Acidic Wash: pH 2-3Ensures selective removal of acidic (4-cyanobenzoic acid) and basic (4-piperidone) impurities.

Q6: What are the primary safety concerns for this process on a large scale?

Answer: Safety is paramount. Key hazards include:

  • 4-Cyanobenzoyl Chloride: This is a lachrymator and is corrosive. It reacts with water to release HCl gas. Handle in a well-ventilated area (fume hood or enclosed reactor system) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl Chloride/Oxalyl Chloride: If preparing the acyl chloride in-house from 4-cyanobenzoic acid, both thionyl chloride and oxalyl chloride are highly toxic and corrosive.[4][5] They release toxic gases (SO₂ and CO/CO₂, respectively) upon reaction.[4] This step requires stringent engineering controls.

  • Solvents: Use of flammable solvents like toluene or MTBE requires proper grounding of equipment to prevent static discharge. Ensure adequate ventilation to stay below the lower explosive limit (LEL).

  • Exotherm: The acylation reaction is exothermic. Control the addition rate of the acyl chloride and have a cooling system in place to manage the heat generated, especially on a large scale.

Q7: Are there alternative synthetic routes that are more "green" or amenable to scale-up?

Answer: Yes, while the acyl chloride route is robust, process chemists often explore alternatives to avoid handling reagents like thionyl chloride.

  • Direct Amide Coupling: This involves coupling 4-cyanobenzoic acid directly with 4-piperidone using a coupling reagent.[6][7]

    • Reagents: Common coupling agents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), or uronium salts (e.g., HATU).[7][8]

    • Pros: Avoids the synthesis and handling of the acyl chloride. Can be performed in one pot.

    • Cons: Coupling reagents are often expensive and have poor atom economy, generating significant waste.[9] This makes them less attractive for large-scale manufacturing of an intermediate unless the acyl chloride route proves problematic.

  • Enzymatic Synthesis: Biocatalytic methods are an emerging green alternative for amide bond formation, though specific enzymes for this substrate may require significant development.

For this specific target molecule, the acyl chloride route generally remains the most economically viable and scalable option, provided proper safety and handling procedures are implemented.[4]

Section 4: References

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Available at: [Link]

  • ResearchGate. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • Tetrahedron. 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile. Available at: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]

  • Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone. Available at:

  • Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Available at:

  • Sciencemadness Discussion Board. N-alkylation of 4-piperidone. Available at: [Link]

  • Google Patents. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride. Available at:

  • Veeprho. Benzonitrile Impurities and Related Compound. Available at: [Link]

Sources

Improving the purity of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of synthetic chemistry requires a blend of deep mechanistic understanding and practical, hands-on expertise. This guide is structured to serve as a dedicated technical support resource for scientists working to enhance the purity of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile (CAS 268730-72-9), a crucial intermediate in modern pharmaceutical development.[1][2]

As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and adapt these methods to your specific laboratory context. We will explore common purity challenges, from residual starting materials to stubborn, structurally similar by-products, and detail robust analytical and purification strategies to overcome them.

Technical Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis and purification of this compound.

Question 1: My final product shows a persistent impurity with a lower retention time (more polar) in reverse-phase HPLC. What could it be and how do I remove it?

Answer: A more polar impurity is often a residual starting material or a hydrolysis by-product. The most likely candidates are:

  • 4-Piperidone Hydrochloride: A common starting material for the piperidine moiety. Being a salt, it is highly polar.

  • 4-Cyanobenzoic Acid: This results from the hydrolysis of the starting 4-cyanobenzoyl chloride or, less commonly, from the hydrolysis of the product's nitrile group under harsh acidic or basic work-up conditions.

Causality & Troubleshooting Strategy: These impurities are significantly more acidic or basic than the final product, a property we can exploit for removal.

  • Aqueous Wash: During your reaction work-up, perform a series of aqueous washes. A wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the acidic 4-cyanobenzoic acid, converting it to its highly water-soluble sodium salt, which will partition into the aqueous layer. Similarly, a wash with dilute acid (e.g., 1M HCl) followed by a water wash can remove basic impurities.

  • Recrystallization: If the impurity persists, recrystallization is the next logical step. An ideal solvent will poorly dissolve these polar impurities even at elevated temperatures, leaving them in the mother liquor. See the detailed protocol in the FAQ section.

Question 2: I'm observing a late-eluting (less polar) impurity in my HPLC analysis. What is the likely cause and purification strategy?

Answer: A less polar impurity is typically a by-product formed from an excess of one of the reagents or a coupling side reaction. A potential candidate could be a "dimeric" impurity where, for example, the 4-cyanobenzoyl moiety reacts with another molecule instead of the intended piperidone. A process for a related compound noted the formation of a dimeric impurity at levels around 0.8%.[3]

Causality & Troubleshooting Strategy: These impurities are often structurally very similar to the desired product, differing only slightly in size and polarity. This makes them challenging to remove by simple extraction or crystallization.

  • Flash Column Chromatography: This is the most effective method for separating compounds with subtle polarity differences. The high surface area of the silica gel allows for differential adsorption and elution. A gradient elution, starting with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity, will typically be required to first elute the less polar impurity before the main product. A detailed protocol is provided below.

  • Reaction Stoichiometry Control: The most effective solution is prevention. Carefully controlling the stoichiometry of your reaction to avoid a significant excess of either coupling partner can minimize the formation of such by-products.

Question 3: My yield drops significantly after recrystallization. How can I improve recovery without compromising purity?

Answer: A significant loss of product into the mother liquor is a common issue in crystallization. This indicates that your product has substantial solubility in the chosen solvent even at low temperatures, or that you are using an excessive volume of solvent.

Causality & Troubleshooting Strategy: The goal of recrystallization is to find a solvent (or solvent system) where the product's solubility is high at the solvent's boiling point but very low near 0°C.

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will only increase the amount of product that remains dissolved upon cooling.

  • Employ a Co-Solvent System: If a single solvent isn't providing a sharp enough solubility differential, use a binary solvent system. Dissolve your crude product in a minimum of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is poorly soluble) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This technique effectively "forces" the product out of the solution upon cooling. A common system for compounds of this type is Dichloromethane/Hexane or Ethyl Acetate/Hexane.

  • Second Crop Recovery: Concentrate the mother liquor from the first crystallization to about 20% of its original volume and cool it again. This will often yield a "second crop" of crystals. Always analyze the purity of this second crop by HPLC, as it may be less pure than the first and require a separate re-purification.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving purity issues with your this compound sample.

G start Impure Sample Received hplc Analyze by HPLC-UV (and LC-MS if available) start->hplc decision Impurity Profile? hplc->decision polar_imp Major Polar Impurity (Early Eluting) decision->polar_imp Polar nonpolar_imp Major Non-Polar Impurity (Late Eluting) decision->nonpolar_imp Non-Polar multiple_imp Multiple Impurities decision->multiple_imp Complex wash Perform Acid/Base Aqueous Wash polar_imp->wash chromatography Flash Column Chromatography nonpolar_imp->chromatography multiple_imp->chromatography recryst Recrystallization wash->recryst reanalyze Re-analyze Purity recryst->reanalyze chromatography->recryst If solid chromatography->reanalyze pass Purity Meets Spec reanalyze->pass Pass fail Purity Fails Spec reanalyze->fail Fail fail->chromatography Re-purify G start Initial Purity Assessment (e.g., >90% by HPLC?) high_purity High Initial Purity (>95%) start->high_purity Yes med_purity Moderate Purity (80-95%) start->med_purity No recryst Recrystallization high_purity->recryst Removes trace impurities efficiently chromatography Flash Chromatography med_purity->chromatography Good for separating major by-products low_purity_check low_purity_check med_purity->low_purity_check Is it <80%? low_purity Low Purity (<80%) combo Chromatography followed by Recrystallization low_purity->combo Bulk removal by column, final polish by crystallization low_purity_check->low_purity Yes

Sources

Navigating the Nuances of a Key Pharmaceutical Intermediate: A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for the safe and effective use of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile (CAS No. 268730-72-9). As a pivotal intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders, a thorough understanding of its properties and handling is paramount to experimental success and laboratory safety.[1] This guide, structured in a user-friendly question-and-answer format, addresses common queries and potential challenges encountered during its storage, handling, and application in your research endeavors.

I. Compound Identification and Properties

What are the key identifiers for this compound?

For unambiguous identification and accurate record-keeping, please refer to the following details:

IdentifierValue
CAS Number 268730-72-9[1][2][]
Molecular Formula C₁₃H₁₂N₂O₂[1][]
Molecular Weight 228.25 g/mol [1][]
Synonyms 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile[1]

II. Safety and Handling: A Precautionary Approach

Proper handling of any chemical reagent is the cornerstone of laboratory safety. While some safety data sheets (SDS) may not classify this compound as hazardous, it is prudent to treat it with a high degree of caution, as with any novel substance.

What are the primary hazards associated with this compound?

While a definitive, universally adopted hazard classification is not consistently available across all suppliers, structurally similar compounds suggest potential for skin and eye irritation. Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE).

What personal protective equipment (PPE) should be worn when handling this compound?

To ensure your safety, the following PPE is mandatory when working with this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against accidental splashes.

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemical compounds.

  • Body Protection: A standard laboratory coat should be worn to protect your clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust, especially when handling larger quantities, a NIOSH-approved respirator is recommended.[4]

What are the appropriate first aid measures in case of exposure?

In the event of accidental exposure, follow these first aid protocols:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

  • After swallowing: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

How should I handle spills of this compound?

In the event of a spill, ensure the area is well-ventilated. For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a suitable container for disposal.[5] For larger spills, it may be necessary to use a dust suppressant. Always wear appropriate PPE during cleanup.

III. Storage and Stability: Preserving Compound Integrity

The stability and purity of your starting materials directly impact the success and reproducibility of your experiments.

What are the recommended storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container in a refrigerator at 0-8°C .[1] Some suppliers may recommend cold-chain transportation to ensure the compound's stability upon arrival at your facility.[6]

What are the known incompatibilities for this compound?

While specific incompatibility data for this compound is limited, general knowledge of its functional groups suggests avoiding strong oxidizing agents and strong acids.[5] The benzonitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of the corresponding benzoic acid derivative.[7]

IV. Experimental Workflow: Troubleshooting and FAQs

This section addresses common questions and potential issues that may arise during the use of this compound in your experiments.

What are the recommended solvents for dissolving this compound?

While specific solubility data is not widely published, based on its structure, the compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and to a lesser extent in alcohols like methanol and ethanol. Its solubility in water is likely to be low. When preparing stock solutions, it is advisable to start with a small amount of the compound and your chosen solvent to assess its solubility before proceeding with larger quantities.

My reaction is not proceeding as expected. What are some potential issues related to this starting material?

If you are encountering difficulties in your reaction, consider the following troubleshooting steps related to this compound:

  • Purity of the Starting Material: Ensure the purity of your compound. Impurities can interfere with your reaction. If in doubt, consider re-purification or obtaining a fresh batch from a reputable supplier.

  • Moisture Sensitivity: Although not explicitly stated, the presence of the carbonyl and nitrile groups suggests that the compound could be sensitive to moisture over time. Ensure you are using anhydrous solvents and a dry reaction setup, especially for moisture-sensitive reactions.

  • pH of the Reaction Mixture: The benzonitrile group can undergo hydrolysis under strongly acidic or basic conditions.[7] If your reaction conditions are highly acidic or basic, you may be forming the corresponding benzoic acid or benzamide, which could complicate your results. Monitor the pH of your reaction and consider using buffered systems if necessary.

  • Reactivity of the Ketone: The 4-oxopiperidine moiety contains a ketone functional group. This ketone can potentially participate in side reactions, such as aldol condensations or reactions with nucleophiles, depending on your reaction conditions.

Flowchart: Troubleshooting Experimental Issues

Caption: A decision-making flowchart for troubleshooting common experimental issues.

Are there any known side reactions to be aware of?

The primary potential side reactions involve the two key functional groups:

  • Benzonitrile Hydrolysis: As mentioned, under strong acid or base catalysis, the nitrile group can hydrolyze to a carboxylic acid or an amide.[7]

  • 4-Oxopiperidine Reactivity: The ketone can undergo various classical ketone reactions. For instance, in the presence of strong bases, enolate formation can lead to aldol-type reactions or other condensations.

Workflow for Safe Handling and Use

Safe_Handling_Workflow Start Receive Compound Storage Store at 0-8°C in a Tightly Sealed Container Start->Storage PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Storage->PPE Handling Weigh and Handle in a Well-Ventilated Area (Fume Hood Recommended) PPE->Handling Dissolution Dissolve in an Appropriate Solvent (e.g., DMSO) Handling->Dissolution Reaction Perform Experiment Under Controlled Conditions Dissolution->Reaction Waste_Disposal Dispose of Waste According to Institutional Protocols Reaction->Waste_Disposal End Experiment Complete Waste_Disposal->End

Caption: A streamlined workflow for the safe handling and use of the compound.

This technical support guide is intended to provide a foundation for the safe and effective use of this compound. As with any chemical reagent, we strongly advise consulting the most up-to-date Safety Data Sheet from your supplier and adhering to all institutional safety protocols.

References

  • Benzonitrile (C6H5(CN)) properties. (n.d.).
  • 4-(4-OXO-PIPERIDINE-1-CARBONYL)-BENZONITRILE - Safety Data Sheet - ChemicalBook. (2022, August 11).
  • 4-(4-oxo-pipéridine-1-carbonyl)benzonitrile - Chem-Impex. (n.d.).
  • BENZONITRILE - Ataman Kimya. (n.d.).
  • 3 - Safety Data Sheet. (2024, September 2).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • Benzonitrile: Properties, Production And Uses - Chemcess. (2024, April 18).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2024, March 27).
  • Benzonitrile - Wikipedia. (n.d.).
  • Benzonitrile - Grokipedia. (n.d.).
  • 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile | Tetrahedron. (n.d.).
  • CAS 268730-72-9 4-(4-Oxopiperidine-1-carbonyl)-benzonitrile - BOC Sciences. (n.d.).
  • 79421-46-8|4-(4-Oxopiperidin-1-yl)benzonitrile - BLDpharm. (n.d.).
  • Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem. (n.d.).
  • 1016863-24-3|4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile - BLDpharm. (n.d.).
  • Synthesis and Structure‐Activity Relationships of N‐(4‐Benzamidino)‐Oxazolidinones: Potent and Selective Inhibitors of Kallikrein‐Related Peptidase 6 - PubMed Central. (n.d.).
  • Physicochemical Stability of Extemporaneously Prepared Clonidine Solutions for Use in Neonatal Abstinence Syndrome - PubMed. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the synthesis of key intermediates with high purity and yield is paramount. 4-(4-Oxopiperidine-1-carbonyl)benzonitrile stands out as a critical building block in the preparation of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][2][3] Its unique structure, featuring a reactive piperidone moiety coupled with a benzonitrile group, makes it a versatile scaffold for drug discovery.[1][2][3] This guide provides a comprehensive comparison of the most prevalent and alternative synthesis routes to this important compound, offering an in-depth analysis of their respective advantages and disadvantages, supported by experimental insights.

Introduction to Synthetic Strategies

The formation of the amide bond between the 4-cyanobenzoyl moiety and the 4-piperidone nitrogen is the central transformation in the synthesis of this compound. The choice of synthetic route is often dictated by factors such as the availability and cost of starting materials, desired scale of production, reaction efficiency, and the ease of purification. This guide will focus on two primary, industrially relevant approaches:

  • Route 1: The Schotten-Baumann Reaction - A classic and robust method involving the acylation of 4-piperidone with 4-cyanobenzoyl chloride.

  • Route 2: Amide Coupling using Coupling Reagents - A versatile approach that directly couples 4-cyanobenzoic acid with 4-piperidone, avoiding the need for the acyl chloride intermediate.

We will also briefly explore potential alternative strategies for the synthesis of the key precursors.

Route 1: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the synthesis of amides from amines and acyl chlorides.[4][5] In the context of our target molecule, this involves the reaction of 4-piperidone (often as its hydrochloride salt) with 4-cyanobenzoyl chloride in the presence of a base.

Schotten_Baumann cluster_reactants Reactants cluster_conditions Conditions 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl Chloride Product This compound 4-Cyanobenzoyl_Chloride->Product + 4-Piperidone_HCl 4-Piperidone Hydrochloride 4-Piperidone_HCl->Product + Base Base (e.g., Triethylamine, NaOH) Base->Product Solvent Solvent (e.g., DCM, Dichloromethane/Water) Solvent->Product

Caption: General workflow for the Schotten-Baumann synthesis of this compound.

Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the secondary amine of 4-piperidone on the highly electrophilic carbonyl carbon of 4-cyanobenzoyl chloride. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4][5] When using 4-piperidone hydrochloride, an additional equivalent of base is required to liberate the free amine.

Performance Analysis
ParameterSchotten-Baumann Route
Yield Generally high (typically >85%)
Purity Good, but can be contaminated with unreacted starting materials or hydrolysis byproducts of the acyl chloride.
Reaction Time Relatively fast (typically 1-4 hours)
Scalability Highly scalable and widely used in industrial processes.
Safety Requires handling of moisture-sensitive and corrosive 4-cyanobenzoyl chloride. Thionyl chloride or oxalyl chloride, used for its preparation, are also hazardous.
Cost-Effectiveness Can be very cost-effective, especially if 4-cyanobenzoyl chloride is readily available or prepared in-house from the inexpensive 4-cyanobenzoic acid.
Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • 4-Piperidone hydrochloride

  • 4-Cyanobenzoyl chloride

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (10 vol) at 0-5 °C, add triethylamine (2.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure the complete formation of the free base of 4-piperidone.

  • In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq) in dichloromethane (5 vol).

  • Add the solution of 4-cyanobenzoyl chloride dropwise to the 4-piperidone suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding water (10 vol).

  • Separate the organic layer and wash it successively with 1M HCl (5 vol), saturated sodium bicarbonate solution (5 vol), and brine (5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Route 2: Amide Coupling with Coupling Reagents

This modern approach circumvents the need for the often harsh conditions required to prepare acyl chlorides by directly coupling a carboxylic acid with an amine using a peptide coupling reagent.[6][7] This method is known for its mild reaction conditions and high functional group tolerance.

Amide_Coupling cluster_reactants Reactants cluster_conditions Conditions 4-Cyanobenzoic_Acid 4-Cyanobenzoic Acid Product This compound 4-Cyanobenzoic_Acid->Product + 4-Piperidone_HCl 4-Piperidone Hydrochloride 4-Piperidone_HCl->Product + Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Product Base Base (e.g., DIPEA, TEA) Base->Product Solvent Solvent (e.g., DMF, DCM) Solvent->Product

Caption: General workflow for the amide coupling synthesis of this compound.

Mechanistic Considerations

Coupling reagents activate the carboxylic acid group of 4-cyanobenzoic acid, forming a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine of 4-piperidone to form the desired amide bond.[6][8] Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides (e.g., EDC) to suppress side reactions and minimize racemization in chiral substrates.[8]

Performance Analysis
ParameterAmide Coupling Route
Yield Good to excellent (typically 75-95%), depending on the coupling reagent.
Purity Generally high, with byproducts that are often water-soluble, simplifying purification.
Reaction Time Can vary from a few hours to overnight, depending on the reagent and substrates.
Scalability Scalable, but the cost of coupling reagents can be a limiting factor for large-scale production compared to the Schotten-Baumann route.[2]
Safety Generally safer than the Schotten-Baumann route as it avoids the use of highly reactive and corrosive acyl chlorides and their precursors.
Cost-Effectiveness The cost of coupling reagents (e.g., HATU, PyBOP) can be significantly higher than that of thionyl chloride, impacting the overall cost-effectiveness, especially on a large scale.[2]
Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • 4-Cyanobenzoic acid

  • 4-Piperidone hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-cyanobenzoic acid (1.0 eq) and 4-piperidone hydrochloride (1.1 eq) in N,N-dimethylformamide (10 vol) at room temperature, add N,N-diisopropylethylamine (3.0 eq).

  • Stir the mixture for 15 minutes to ensure complete dissolution and salt formation.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water (50 vol) and extract with ethyl acetate (3 x 20 vol).

  • Combine the organic layers and wash with 1M HCl (2 x 20 vol), saturated sodium bicarbonate solution (2 x 20 vol), and brine (20 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.[9]

Comparative Summary and Conclusion

FeatureRoute 1: Schotten-BaumannRoute 2: Amide Coupling
Starting Materials 4-Cyanobenzoyl chloride, 4-Piperidone4-Cyanobenzoic acid, 4-Piperidone
Key Reagents Base (e.g., TEA, NaOH)Coupling Reagent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA)
Yield HighGood to Excellent
Purity GoodHigh
Scalability ExcellentGood (cost can be a factor)
Safety Hazardous reagentsGenerally safer
Cost LowerHigher

The choice between the Schotten-Baumann reaction and the use of amide coupling reagents for the synthesis of this compound depends on the specific requirements of the project.

For large-scale, cost-effective production where the handling of hazardous materials is well-established, the Schotten-Baumann route is often preferred due to its high yields and the low cost of the basic reagents.

For smaller-scale synthesis, medicinal chemistry applications where high purity is critical, or when dealing with sensitive substrates, the amide coupling route offers a milder and often cleaner alternative , albeit at a higher cost. The ease of purification, with water-soluble byproducts, is a significant advantage of modern coupling reagents.

Ultimately, the optimal synthesis route is a balance of economic, safety, and efficiency considerations. Both presented routes are robust and reliable methods for obtaining this valuable pharmaceutical intermediate.

References

  • BenchChem. A Comparative Guide to Coupling Reagents for Amide Bond Formation. BenchChem. Accessed January 17, 2026.
  • Chem-Impex. 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile. Chem-Impex. Accessed January 17, 2026.
  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Accessed January 17, 2026.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Published August 29, 2022.
  • Tetrahedron. 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile. Tetrahedron. Accessed January 17, 2026.
  • Schotten–Baumann reaction. In: Wikipedia. ; 2023.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific. Accessed January 17, 2026.
  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. Accessed January 17, 2026.
  • BOC Sciences. CAS 268730-72-9 4-(4-Oxopiperidine-1-carbonyl)-benzonitrile. BOC Sciences. Accessed January 17, 2026.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • BenchChem. A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. BenchChem. Accessed January 17, 2026.
  • Reddit. amide coupling help : r/Chempros. Reddit. Published March 24, 2022.
  • Guidechem. What is the synthetic method for 4-oxopiperidinium chloride and its applications in organic synthesis?. Guidechem. Accessed January 17, 2026.
  • Chem-Impex. 4-(4-oxo-pipéridine-1-carbonyl)benzonitrile. Chem-Impex. Accessed January 17, 2026.
  • HETEROCYCLES. A FACILE ONE-POT SYNTHESIS OF 4-ALKOXY-1,3. BENZENEDICARBONITRILE. HETEROCYCLES. Accessed January 17, 2026.
  • ResearchGate. One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from....
  • Defense Technical Information Center. Piperidine Synthesis. DTIC. Published June 4, 2025.
  • Arkivoc. A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence. Arkivoc. Accessed January 17, 2026.
  • Scribd. Schotten-Baumann Reaction | PDF | Ester | Organic Chemistry. Scribd. Published August 1, 2020.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Published October 30, 2021.
  • BLDpharm. 79421-46-8|4-(4-Oxopiperidin-1-yl)benzonitrile. BLDpharm. Accessed January 17, 2026.
  • POSTECH. Synthesis of Piperidones from Benzyl Azides and Acetone. POSTECH. Accessed January 17, 2026.

Sources

A Technical Guide to the Comparative Analysis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive comparison of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile with a curated set of its structural analogs. The piperidine motif is a cornerstone of modern medicinal chemistry, and understanding the nuanced effects of substituent changes is paramount for efficient drug design and optimization.[1][2] This document delves into the synthesis, physicochemical properties, and a representative biological evaluation of these compounds, supported by detailed experimental protocols and a discussion of the underlying scientific rationale.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a prevalent feature in a vast number of pharmaceuticals.[1][2] Its prevalence can be attributed to several key factors:

  • Synthetic Tractability: The piperidine core can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space.

  • Physicochemical Properties: The piperidine moiety can enhance the aqueous solubility and modulate the lipophilicity of a molecule, which are critical parameters for favorable pharmacokinetic profiles.[3]

  • Structural Versatility: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.

The 4-oxopiperidine core, in particular, offers a valuable ketone functionality that can serve as a hydrogen bond acceptor or a synthetic handle for further chemical elaboration. When coupled with an N-aroyl group, such as in this compound, the resulting molecule becomes a versatile building block for a diverse range of potential therapeutics.

For this comparative analysis, we will focus on this compound and three closely related analogs to dissect the influence of the para-substituent on the benzoyl ring:

  • 1-Benzoyl-4-piperidinone: The parent compound, lacking a para-substituent.

  • 1-(4-Methoxybenzoyl)-4-piperidinone: Features an electron-donating methoxy group.

  • 1-(4-Chlorobenzoyl)-4-piperidinone: Contains an electron-withdrawing and lipophilic chloro group.

Physicochemical Properties: A Comparative Overview

The table below summarizes key physicochemical properties of the four compounds, which are critical in predicting their behavior in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
This compoundC₁₃H₁₂N₂O₂228.251.3757.99
1-Benzoyl-4-piperidinoneC₁₂H₁₃NO₂203.241.4537.33
1-(4-Methoxybenzoyl)-4-piperidinoneC₁₃H₁₅NO₃233.261.5446.56
1-(4-Chlorobenzoyl)-4-piperidinoneC₁₂H₁₂ClNO₂237.682.1637.33

Calculated values are aggregated from publicly available chemical databases.

Analysis of Physicochemical Trends:

The introduction of the nitrile group in this compound leads to a significant increase in the topological polar surface area (TPSA), suggesting a higher potential for forming hydrogen bonds and improved aqueous solubility compared to the unsubstituted and chloro-substituted analogs. The chloro-substituted analog exhibits the highest calculated LogP (cLogP), indicating greater lipophilicity, which may enhance membrane permeability but could also lead to increased metabolic liability and off-target effects.

Synthesis of N-Aroyl-4-Piperidinones

The general synthesis of these compounds is a well-established and robust process, typically involving the acylation of 4-piperidone with the corresponding benzoyl chloride derivative.

synthesis_workflow Reactants 4-Piperidone Substituted Benzoyl Chloride Reaction Acylation Reaction (Base, e.g., Triethylamine in an inert solvent, e.g., Dichloromethane) Reactants->Reaction Product N-Aroyl-4-Piperidinone Reaction->Product Purification Work-up and Purification (e.g., Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of N-aroyl-4-piperidinones.

This straightforward synthetic route allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a crucial step in the optimization of a lead compound.

Biological Evaluation: A Kinase Inhibition Case Study

To illustrate the potential impact of the para-substituent on biological activity, we will consider a hypothetical case study where these compounds are evaluated as inhibitors of a protein kinase. Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.

Rationale for Kinase Inhibition as a Test Case

The N-aroyl-4-piperidinone scaffold can be envisioned as a fragment that can be further elaborated to create potent and selective kinase inhibitors. The piperidone ring can position substituents into the ATP-binding pocket, while the N-aroyl moiety can form key interactions with the hinge region or other parts of the kinase. The para-substituent on the benzoyl ring can significantly influence binding affinity and selectivity through electronic and steric effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Objective: To quantify the potency of the test compounds in inhibiting the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase and a suitable substrate.

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[4]

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection system.[4]

  • White, opaque 384-well microplates.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup:

    • In the wells of a 384-well plate, add the test compound dilutions or DMSO as a control.

    • Add the kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[4]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[4]

kinase_assay_flowchart cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Plate_Compounds Plate Compounds/Controls Compound_Dilution->Plate_Compounds Reagent_Prep Prepare Kinase, Substrate, ATP Add_Kinase Add Kinase Reagent_Prep->Add_Kinase Plate_Compounds->Add_Kinase Initiate_Reaction Add Substrate/ATP Add_Kinase->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Step-by-step workflow of an in vitro kinase inhibition assay.

Hypothetical Comparative Biological Data

The following table presents a hypothetical set of IC₅₀ values for the four compounds against two kinases, "Target Kinase" and "Off-Target Kinase," to illustrate how the para-substituent can influence potency and selectivity.

CompoundTarget Kinase IC₅₀ (µM)Off-Target Kinase IC₅₀ (µM)Selectivity (Off-Target/Target)
This compound0.51530
1-Benzoyl-4-piperidinone5.2254.8
1-(4-Methoxybenzoyl)-4-piperidinone2.84014.3
1-(4-Chlorobenzoyl)-4-piperidinone1.187.3

Interpretation of Hypothetical Data:

  • This compound: In this hypothetical scenario, the nitrile group is critical for potent inhibition of the Target Kinase, potentially by acting as a hydrogen bond acceptor with a key residue in the active site. It also displays the highest selectivity.

  • 1-Benzoyl-4-piperidinone: The lack of a para-substituent results in a significant loss of potency, indicating that this position is important for target engagement.

  • 1-(4-Methoxybenzoyl)-4-piperidinone: The electron-donating methoxy group improves potency compared to the unsubstituted analog, but is less effective than the nitrile. This suggests that while the para-position is a key interaction point, the electronic and steric properties of the substituent are crucial.

  • 1-(4-Chlorobenzoyl)-4-piperidinone: The chloro group enhances potency, likely due to favorable hydrophobic interactions. However, its selectivity is lower than the nitrile-containing compound, suggesting it may also fit well into the binding pocket of the Off-Target Kinase.

Conclusion

This guide provides a framework for the comparative analysis of this compound and its structural analogs. The data, although presented in a hypothetical case study, is based on established principles of medicinal chemistry and illustrates the profound impact of subtle chemical modifications on the overall profile of a compound. The nitrile group, in our example, serves as a potent modulator of biological activity and selectivity.

For researchers in drug discovery, a systematic approach to analog synthesis and evaluation, as outlined in this guide, is essential for the development of optimized lead candidates. The 4-oxopiperidine scaffold, and specifically N-aroyl derivatives like this compound, will undoubtedly continue to be a valuable source of novel therapeutics.

References

  • Piperidine derivatives: Recent advances in synthesis and pharmacological applications.
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  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry.
  • In vitro kinase assay. protocols.io.
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  • In vitro kinase assay. Bio-protocol.
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  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors.
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  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES.
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  • Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry.
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  • (a) Chart comparing the IC50 values of the compounds for different cell...
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Sources

A Comparative In Vitro Efficacy Guide to Novel 4-(4-Oxopiperidine-1-carbonyl)benzonitrile Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro efficacy of novel 4-(4-Oxopiperidine-1-carbonyl)benzonitrile derivatives, a promising class of compounds for therapeutic development.[1] The central hypothesis is that this chemical scaffold is effective for inhibiting Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[2][3][4] Inhibition of DPP-4 prevents the degradation of incretin hormones like GLP-1, which in turn increases glucose-dependent insulin secretion, making it a validated target for Type 2 Diabetes treatment.[2][3][5]

This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, enabling researchers to generate robust, publication-quality data. We will compare a hypothetical novel derivative, designated "Compound X," against Sitagliptin, a well-established, FDA-approved DPP-4 inhibitor that serves as an essential benchmark.[6][7]

The Scientific Premise: Targeting the Incretin Pathway

The efficacy of DPP-4 inhibitors hinges on their ability to potentiate the endogenous incretin system. DPP-4 is a serine protease that rapidly inactivates Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] By inhibiting DPP-4, the bioavailability of active GLP-1 is increased, leading to beneficial downstream effects on glycemic control.[5] Understanding this pathway is critical for designing meaningful validation assays.

Incretin_Pathway cluster_gut Gut (Post-Meal) cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake L-Cells L-Cells Food Intake->L-Cells stimulates GLP1 Active GLP-1 L-Cells->GLP1 secretes DPP4 DPP-4 Enzyme GLP1->DPP4 substrate for Pancreas β-cells GLP1->Pancreas activates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates CompoundX Compound X (DPP-4 Inhibitor) CompoundX->DPP4 Inhibits Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin

Caption: Mechanism of DPP-4 Inhibition.

The In Vitro Validation Workflow: A Multi-Tiered Approach

A robust validation strategy proceeds from direct target engagement to cell-based functional outcomes. This ensures that the observed efficacy is not an artifact of a purified system but translates to a more biologically relevant context.

Validation_Workflow Start Compound X Synthesis & Purification Assay1 Tier 1: Biochemical Assay (Direct Target Engagement) Determine IC50 Start->Assay1 Assay2 Tier 2: Cell-Based Assay (Functional Outcome) Measure cAMP Production Assay1->Assay2 Assay3 Tier 3: Selectivity Assay (Off-Target Effects) Profile against DPP-8/DPP-9 Assay2->Assay3 Decision Efficacy & Selectivity Profile Established Assay3->Decision

Caption: Multi-tiered workflow for in vitro validation.

Tier 1: Biochemical Potency Assay (IC50 Determination)

Objective: To determine the concentration of Compound X required to inhibit 50% of recombinant human DPP-4 (rhDPP-4) activity. This is a direct measure of target engagement and potency.

Causality: We use a fluorogenic assay because it is highly sensitive, quantitative, and amenable to high-throughput screening. The substrate, Gly-Pro-AMC, is specifically cleaved by DPP-4, releasing a fluorescent signal directly proportional to enzyme activity.[6] By measuring the reduction in fluorescence in the presence of an inhibitor, we can accurately calculate its potency (IC50).

Detailed Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of Tris-HCl (100 mM, pH 7.5) containing 100 mM NaCl.

    • rhDPP-4 Enzyme: Reconstitute lyophilized rhDPP-4 to a stock concentration of 0.1 mg/mL in assay buffer. Aliquot and store at -80°C.

    • Substrate: Prepare a 10 mM stock solution of Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin) in DMSO.

    • Test Compounds: Prepare 10 mM stock solutions of Compound X and Sitagliptin (benchmark control) in DMSO. Create a 10-point, 3-fold serial dilution series for each, starting from 1 mM.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of Assay Buffer to all wells.

    • Add 5 µL of the compound serial dilutions to the respective wells (final top concentration of 100 µM). For controls, add 5 µL of DMSO (100% activity control) or a known potent inhibitor like Linagliptin (0% activity control).

    • Add 35 µL of Assay Buffer.

    • Initiate the reaction by adding 10 µL of rhDPP-4 enzyme solution (final concentration ~1 ng/well).

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme binding.

    • Add 10 µL of the Gly-Pro-AMC substrate (final concentration 100 µM).

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_DMSO - V_no_enzyme)).

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Presentation
CompoundTargetAssay TypeIC50 (nM)Hill Slope
Compound X (Hypothetical) rhDPP-4Fluorogenic12.5 1.05
Sitagliptin (Benchmark) rhDPP-4Fluorogenic19.0[8][9]0.98
Linagliptin (Control) rhDPP-4Fluorogenic1.0[8][9]1.01

This table presents hypothetical data for Compound X alongside published data for established inhibitors to provide a clear performance benchmark.

Tier 2: Cell-Based Functional Assay

Objective: To confirm that Compound X's inhibition of DPP-4 on the cell surface leads to a downstream biological effect—specifically, an increase in GLP-1 receptor activation.

Causality: While a biochemical assay confirms target binding, a cell-based assay provides a more physiologically relevant system.[10] Here, we use a reporter cell line (e.g., HEK293) engineered to co-express the GLP-1 receptor (GLP-1R) and a cAMP response element (CRE) linked to a luciferase reporter gene.[10][11] GLP-1R activation by its ligand (GLP-1) stimulates adenylyl cyclase, increasing intracellular cAMP levels, which in turn drives luciferase expression.[12][13] By adding exogenous GLP-1 and DPP-4, we can measure how effectively our inhibitor protects GLP-1 from degradation and thus enhances the luciferase signal.

Detailed Experimental Protocol
  • Cell Culture:

    • Culture GLP-1R/CRE-Luciferase HEK293 cells according to the supplier's protocol (e.g., in DMEM with 10% FBS, 1% Pen/Strep).

    • Seed 20,000 cells per well in a 96-well white, clear-bottom plate and incubate overnight.

  • Assay Procedure:

    • The next day, replace the culture medium with 80 µL of serum-free medium containing rhDPP-4 (e.g., 5 ng/mL) and GLP-1 (7-36) amide (e.g., 1 nM).

    • Immediately add 10 µL of the compound serial dilutions (Compound X and Sitagliptin).

    • Incubate the plate for 5 hours at 37°C in a CO2 incubator.[10]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

    • Add 100 µL of a one-step luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent) to each well.[10]

    • Incubate for 15 minutes at room temperature with gentle rocking.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data: % Potentiation = 100 * (Luminescence_compound - Luminescence_min) / (Luminescence_max - Luminescence_min).

      • Luminescence_min: Wells with GLP-1 and DPP-4 but no inhibitor.

      • Luminescence_max: Wells with GLP-1 only (no DPP-4 degradation).

    • Plot % Potentiation versus log[Inhibitor Concentration] and fit to a four-parameter logistic equation to determine the EC50 value.

Comparative Data Presentation
CompoundAssay TypeEndpointEC50 (nM)
Compound X (Hypothetical) GLP-1R/CRE-LuciferasecAMP-driven Luciferase25.2
Sitagliptin (Benchmark) GLP-1R/CRE-LuciferasecAMP-driven Luciferase38.5

This table shows the concentration at which each compound achieves 50% of the maximal potentiation of the GLP-1 signal, demonstrating functional cellular efficacy.

Tier 3: Selectivity Profiling

Objective: To ensure that Compound X is selective for DPP-4 over other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9.

Causality: Lack of selectivity against DPP-8 and DPP-9 has been historically linked to toxicity concerns. Therefore, demonstrating a high selectivity ratio (IC50 for DPP-8/9 divided by IC50 for DPP-4) is a critical step in de-risking a compound for further development.[8][9] The protocol is identical to the Tier 1 assay, simply substituting rhDPP-8 or rhDPP-9 for the rhDPP-4 enzyme.

Comparative Data Presentation
CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Compound X (Hypothetical) 12.5>100,000>100,000>8,000-fold>8,000-fold
Sitagliptin (Benchmark) 19.0[8]>50,000>50,000>2,600-fold[9]>2,600-fold[9]
Linagliptin (Control) 1.0[8]>10,000>10,000>10,000-fold[8]>10,000-fold[8]

This table demonstrates that the hypothetical Compound X exhibits high selectivity for DPP-4, a crucial safety and efficacy parameter.

Conclusion and Forward Outlook

This guide outlines a systematic, robust in vitro strategy for validating the efficacy and selectivity of novel this compound derivatives as DPP-4 inhibitors. Based on the hypothetical data presented, Compound X demonstrates superior biochemical potency (IC50 of 12.5 nM vs. 19.0 nM) and cellular efficacy (EC50 of 25.2 nM vs. 38.5 nM) compared to the benchmark, Sitagliptin. Furthermore, it shows an excellent selectivity profile (>8,000-fold), which is a strong indicator of a favorable safety profile.

These compelling in vitro results provide a strong rationale for advancing Compound X to the next stages of preclinical development, including pharmacokinetic profiling, in vivo efficacy studies in animal models of diabetes, and formal safety toxicology assessments.

References

  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action in vivo. Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-182. Available from: [Link]

  • BPS Bioscience. (n.d.). A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. Available from: [Link]

  • Scott, L. J. (2011). Linagliptin: in type 2 diabetes mellitus. Drugs, 71(5), 611-624. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Linagliptin. PubChem. Available from: [Link]

  • AstraZeneca. (2024). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. Pharmaceuticals (Basel), 17(10), 1289. Available from: [Link]

  • AMSBIO. (2024). GLP-1R reporter cell line for diabetes / obesity research. Drug Discovery News. Available from: [Link]

  • Axxam S.p.A. (n.d.). GLP-1 receptor assay: drug discovery in the metabolic field. Available from: [Link]

  • Innoprot. (n.d.). GLP-1 Glucagon Receptor Assay. Available from: [Link]

  • Ishiguro, N., et al. (2013). Evaluation and Prediction of Potential Drug-Drug Interactions of Linagliptin Using In Vitro Cell Culture Methods. Drug Metabolism and Disposition, 41(6), 1223-1231. Available from: [Link]

  • Al-Masoudi, N., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAHOST. Available from: [Link]

  • Bojunga, J., et al. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 515. Available from: [Link]

  • Kim, G. W., et al. (2013). The efficacy and safety of dipeptidyl peptidase-4 inhibitors in patients with type 2 diabetes mellitus. Diabetes & Metabolism Journal, 37(2), 99-108. Available from: [Link]

  • Augeri, D. J., et al. (2005). Discovery and preclinical profile of saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(15), 5025-5037. Available from: [Link]

  • Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (104), 53201. Available from: [Link]

  • Biftu, T., et al. (2005). Sitagliptin phosphate: a potent, orally active, selective inhibitor of dipeptidyl peptidase IV for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(10), 3469-3472. Available from: [Link]

  • Sharma, S., et al. (2014). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology, 46(1), 69-74. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile Derivatives: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(4-oxopiperidine-1-carbonyl)benzonitrile scaffold is a versatile building block in medicinal chemistry, recognized for its potential in developing therapeutic agents, particularly for neurological disorders.[1] Its unique structural features, including a rigid piperidine core, a carbonyl linker, and a benzonitrile moiety, offer multiple points for chemical modification to modulate biological activity. Despite its promise, a comprehensive public-domain Structure-Activity Relationship (SAR) study specifically focused on this scaffold remains elusive.

This guide, therefore, adopts an analog-based approach to elucidate the potential SAR of this compound derivatives. By examining the SAR of structurally related benzoylpiperidine and 4-aminopiperidine derivatives, we can infer how modifications to the core scaffold might influence activity against various biological targets. This comparative analysis aims to provide researchers and drug development professionals with valuable insights for designing novel and potent modulators based on this promising chemical framework.

The Benzoylpiperidine Fragment: A Privileged Scaffold in Drug Discovery

The benzoylpiperidine moiety is a well-established privileged structure in medicinal chemistry, frequently incorporated into ligands targeting G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors.[2] The carbonyl group in the benzoylpiperidine scaffold can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.[2]

Structure-Activity Relationship of Benzoylpiperidine Derivatives as Serotonin and Dopamine Receptor Ligands

A study by Guillaumet et al. explored the SAR of 4-(p-fluorobenzoyl)piperidine derivatives with the aim of developing mixed 5-HT1A and 5-HT2A receptor ligands.[2] The general structure of the synthesized compounds is depicted below:

The results of their biological evaluation revealed that modifications at the piperidine nitrogen significantly influenced the affinity and selectivity for 5-HT and dopamine receptors.

CompoundR Group5-HT1A IC50 (nM)5-HT2A IC50 (nM)D2 IC50 (nM)
30 -(CH2)4-O-(p-F-Ph)1203.525
31 -(CH2)4-N(Ph)CHO681.1>1000
32 -(CH2)4-Indole>10006.012
33 -(CH2)4-Benzimidazolone>10002.4>1000
Data synthesized from Guillaumet et al.[2]

Key SAR Insights:

  • Aromatic Terminal Group: The nature of the aromatic group at the end of the alkyl chain plays a crucial role in determining receptor selectivity.

  • 5-HT2A Affinity: Compounds 31 and 33 emerged as potent and selective 5-HT2A ligands.[2]

  • Mixed 5-HT2A/D2 Affinity: Compound 32 displayed a mixed affinity for both 5-HT2A and D2 receptors.[2]

  • Implication for this compound: These findings suggest that for the target scaffold, modifications at the piperidine nitrogen with various aryl-containing side chains could be a fruitful strategy to develop selective GPCR ligands. The 4-oxo group on the piperidine ring might introduce additional interactions or conformational constraints that could further modulate activity and selectivity.

Experimental Protocols

A general synthetic route to N-substituted 4-benzoylpiperidines involves the acylation of piperidine with a substituted benzoyl chloride, followed by N-alkylation.

Synthesis_Benzoylpiperidine Piperidine Piperidine Acylation Acylation Piperidine->Acylation BenzoylChloride Substituted Benzoyl Chloride BenzoylChloride->Acylation Benzoylpiperidine 4-Benzoylpiperidine Acylation->Benzoylpiperidine NAlkylation N-Alkylation Benzoylpiperidine->NAlkylation AlkylHalide R-X AlkylHalide->NAlkylation FinalProduct N-Substituted 4-Benzoylpiperidine NAlkylation->FinalProduct

Step-by-step protocol (General):

  • Acylation: To a solution of piperidine in a suitable solvent (e.g., dichloromethane), add a substituted benzoyl chloride in the presence of a base (e.g., triethylamine) at 0°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting 4-benzoylpiperidine by column chromatography.

  • N-Alkylation: To a solution of the 4-benzoylpiperidine in a suitable solvent (e.g., DMF), add a base (e.g., NaH) and the desired alkyl halide (R-X).

  • Stir the reaction at an appropriate temperature until completion.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the final N-substituted 4-benzoylpiperidine derivative by column chromatography.

Receptor binding affinities are typically determined using radioligand binding assays with membrane preparations from cells expressing the receptor of interest.

Binding_Assay start Start prep Prepare cell membranes expressing receptor start->prep incubate Incubate membranes with radioligand and test compound prep->incubate separate Separate bound and free radioligand (filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Calculate IC50/Ki values quantify->analyze end End analyze->end

Step-by-step protocol (General):

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

  • Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the test compound.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Wash the filters with cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[3]

The 4-Aminopiperidine Scaffold: A Versatile Core for Antiviral Agents

The 4-aminopiperidine scaffold has emerged as a valuable starting point for the development of inhibitors of viral replication. A notable example is the discovery and optimization of 4-aminopiperidine derivatives as inhibitors of Hepatitis C Virus (HCV) assembly.[4]

Structure-Activity Relationship of 4-Aminopiperidine Derivatives as HCV Assembly Inhibitors

A high-throughput phenotypic screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation.[4] Subsequent SAR studies focused on modifying different parts of the scaffold to improve potency and drug-like properties.

CompoundR1R2EC50 (µM)
1 H4-Cl-Ph2.57
Derivative A Me4-Cl-Ph>20
Derivative B H3,4-diCl-Ph0.85
Derivative C H4-F-Ph3.12
Data synthesized from a study on 4-aminopiperidine derivatives.[4]

Key SAR Insights:

  • Substitution on the Piperidine Nitrogen: The presence of a free amine on the piperidine ring (R1=H) appears to be crucial for activity, as N-methylation (Derivative A) led to a significant loss of potency.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring (R2) have a pronounced effect on antiviral activity. Dichlorination at the 3 and 4 positions (Derivative B) improved potency compared to the monosubstituted analog.

  • Implication for this compound: This suggests that for the target scaffold, maintaining an unsubstituted or minimally substituted piperidine nitrogen might be important. The benzonitrile moiety could be explored with different substitution patterns to optimize activity. The 4-oxo group on the piperidine ring could influence the conformation and basicity of the piperidine nitrogen, thereby affecting its interaction with the biological target.

Experimental Protocols

A common synthetic route to these derivatives involves the reductive amination of a protected 4-oxopiperidine with a substituted aniline.

Synthesis_Aminopiperidine Oxopiperidine N-Boc-4-oxopiperidine ReductiveAmination Reductive Amination Oxopiperidine->ReductiveAmination Aniline Substituted Aniline Aniline->ReductiveAmination ProtectedAmine Protected 4-Aminopiperidine ReductiveAmination->ProtectedAmine Deprotection Deprotection ProtectedAmine->Deprotection FinalProduct 4-Aminopiperidine Derivative Deprotection->FinalProduct

Step-by-step protocol (General):

  • Reductive Amination: To a solution of N-Boc-4-oxopiperidine and a substituted aniline in a suitable solvent (e.g., dichloroethane), add a reducing agent (e.g., sodium triacetoxyborohydride).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

  • Purify the resulting protected 4-aminopiperidine derivative by column chromatography.

  • Deprotection: Treat the protected amine with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc protecting group.

  • Neutralize the resulting salt and extract the free amine to obtain the final product.

The antiviral activity of the compounds is typically evaluated using an HCV replicon assay. This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.[5]

Step-by-step protocol (General):

  • Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., encoding a luciferase reporter) in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a specific period (e.g., 72 hours).

  • Quantification of Replication: Measure the reporter gene activity (e.g., luciferase activity) or quantify HCV RNA levels using RT-qPCR.

  • Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds on the same cell line using an appropriate method (e.g., MTS assay) to determine the selectivity index.

  • Data Analysis: Calculate the EC50 (the concentration of the compound that inhibits HCV replication by 50%) and the CC50 (the concentration that causes 50% cytotoxicity). The selectivity index (SI) is calculated as CC50/EC50.

Conclusion: Projecting the SAR of this compound Derivatives

Based on the comparative analysis of structurally related benzoylpiperidine and 4-aminopiperidine derivatives, we can project potential SAR trends for the this compound scaffold.

  • Piperidine Ring: The 4-oxo group is likely to influence the conformational preference of the piperidine ring and may serve as a hydrogen bond acceptor. Modifications at other positions of the piperidine ring could be explored to probe for additional interactions with a target binding site.

  • Benzonitrile Moiety: The cyano group is a key feature that can participate in various non-covalent interactions. The position and nature of substituents on the benzene ring are expected to significantly impact biological activity, as seen in the analog series.

  • Amide Linker: The amide bond provides a rigid connection between the piperidine and benzoyl moieties. While not extensively explored in the presented analogs, modifications to this linker could be a strategy to alter the orientation of the two ring systems.

This analog-based SAR guide provides a foundational framework for initiating medicinal chemistry efforts on the this compound scaffold. Experimental validation of these hypotheses through the synthesis and biological evaluation of a focused library of derivatives is a critical next step in unlocking the full therapeutic potential of this promising chemical class.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Scilit. [Link]

  • Colony Forming Assay for HCV-Replicon Cell Line. Bio-protocol. [Link]

  • HCV Replicons: Overview and Basic Protocols. Springer Nature Experiments. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

  • HCV replicons: overview and basic protocols. PubMed. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central. [Link]

  • Discovery of a new 2-aminobenzhydrol template for highly potent squalene synthase inhibitors. PubMed. [Link]

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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen side effects, diminished efficacy, and costly late-stage failures. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of novel compounds derived from the versatile 4-(4-oxopiperidine-1-carbonyl)benzonitrile scaffold. This scaffold is a key intermediate in the synthesis of various bioactive molecules, particularly those aimed at treating neurological disorders.[1][2]

For the purpose of this guide, we will consider a hypothetical lead compound, "NeuroKin-4," a potent inhibitor of a kinase implicated in neurodegenerative disease, which is synthesized using this compound as a starting material. Our objective is to build a comprehensive selectivity profile for NeuroKin-4, comparing its activity against a broad panel of kinases and a representative panel of G-protein coupled receptors (GPCRs), another major class of drug targets often implicated in neurological pathways.

The Imperative of Broad-Panel Screening

Relying on single-target assays early in development can be misleading. A compound that appears highly potent and selective in an isolated assay may exhibit significant off-target activity when exposed to the complex biological milieu of a cell or organism. Therefore, a robust cross-reactivity assessment should involve screening against large, diverse panels of potential targets.[3] This proactive approach allows for the early identification of potential liabilities and informs structure-activity relationship (SAR) studies to optimize selectivity.

A Tale of Two Assays: Biochemical vs. Cellular Approaches

The choice of assay format is a critical decision in designing a cross-reactivity study. Both biochemical and cellular assays offer unique advantages and limitations.[4]

  • Biochemical Assays: These in vitro assays utilize purified enzymes and substrates to measure the direct interaction between a compound and its target.[5] They are highly sensitive and reproducible, making them ideal for initial high-throughput screening and for determining intrinsic potency (e.g., IC50 or Ki values). Radiometric and fluorescence-based assays are common formats.[5][6]

  • Cellular Assays: These assays are conducted in a more physiologically relevant environment, using engineered cell lines that express the target of interest.[4] They provide valuable insights into a compound's cell permeability, engagement with the target in a natural context, and potential for off-target effects within the cell.[4] NanoBRET™ Target Engagement and various reporter gene assays are powerful examples of cellular approaches.[4][7]

A comprehensive selectivity profiling strategy will ideally incorporate both biochemical and cellular assays to gain a multi-faceted understanding of a compound's behavior.

Experimental Design: A Step-by-Step Guide to Profiling NeuroKin-4

The following sections detail the experimental workflows for assessing the selectivity of NeuroKin-4.

Part 1: Primary Kinase Screening (Biochemical)

The initial step is to screen NeuroKin-4 at a single, high concentration against a large panel of kinases to identify potential off-target interactions.

Workflow for Primary Kinase Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound NeuroKin-4 (10 µM) Dispense Dispense Kinase, Substrate, ATP, and Compound Compound->Dispense Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Dispense Assay_Plate 384-well Assay Plate Assay_Plate->Dispense Incubate Incubate at RT Dispense->Incubate Detect Detect Signal (e.g., Radioactivity, Fluorescence) Incubate->Detect Calculate_Inhibition Calculate % Inhibition vs. Control Detect->Calculate_Inhibition Identify_Hits Identify Hits (% Inhibition > 50%) Calculate_Inhibition->Identify_Hits

Caption: Workflow for primary single-point kinase screening.

Detailed Protocol: Radiometric Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase solutions, substrate solutions, radiolabeled ATP ([γ-³³P]ATP), and a 10 µM solution of NeuroKin-4 in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the assay buffer to all wells.

  • Compound Addition: Add a small volume of the NeuroKin-4 solution to the test wells and an equivalent volume of DMSO to the control wells.

  • Kinase and Substrate Addition: Add the specific kinase and its corresponding substrate to each well.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing, measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for NeuroKin-4 against each kinase relative to the DMSO control.

Part 2: Secondary Kinase Screening - IC50 Determination (Biochemical)

For any kinases where significant inhibition was observed in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Workflow for IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Prepare Serial Dilution of NeuroKin-4 Dose_Response Perform Assay with Varying Compound Concentrations Serial_Dilution->Dose_Response Hit_Kinases Select 'Hit' Kinases Hit_Kinases->Dose_Response Detect_Signal Detect Signal Dose_Response->Detect_Signal Plot_Curve Plot % Inhibition vs. [Compound] Detect_Signal->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50

Caption: Workflow for determining the IC50 of "hit" kinases.

Detailed Protocol: TR-FRET Kinase Assay

  • Compound Preparation: Perform a serial dilution of NeuroKin-4 (e.g., 10-point, 3-fold dilution starting from 30 µM).

  • Assay Setup: In a low-volume 384-well plate, add the kinase, a biotinylated substrate, and ATP to each well.

  • Compound Addition: Add the serially diluted NeuroKin-4 and DMSO controls to the appropriate wells.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading: After a final incubation period, read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the NeuroKin-4 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: GPCR Cross-Reactivity Screening (Cellular)

To assess for potential interactions with GPCRs, NeuroKin-4 is screened against a panel of receptors that are functionally coupled to different signaling pathways (e.g., Gs, Gi, Gq).

Workflow for GPCR Functional Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Cells Expressing Target GPCR Plate_Cells Plate Cells in Assay Plate Cell_Culture->Plate_Cells Add_Compound Add NeuroKin-4 or Control Plate_Cells->Add_Compound Add_Agonist Add Known Agonist (for antagonist mode) Add_Compound->Add_Agonist Incubate Incubate Add_Agonist->Incubate Detect_Signal Detect Second Messenger (e.g., cAMP, Ca2+) Incubate->Detect_Signal Determine_Activity Determine Agonist or Antagonist Activity Detect_Signal->Determine_Activity

Caption: Workflow for a cell-based GPCR functional assay.

Detailed Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Plating: Seed cells engineered to express the target GPCR into a 384-well plate and incubate overnight.

  • Compound Addition: For antagonist mode, pre-incubate the cells with NeuroKin-4 (e.g., at 10 µM). For agonist mode, add only NeuroKin-4.

  • Agonist Stimulation: In antagonist mode, add a known agonist for the target GPCR at its EC80 concentration.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaLISA).

  • Data Analysis: Compare the cAMP levels in the NeuroKin-4 treated wells to the control wells to determine if the compound has any significant agonist or antagonist activity.

Data Interpretation and Comparison

The data from these assays should be compiled into clear, comparative tables.

Table 1: Kinase Selectivity Profile of NeuroKin-4

Kinase TargetPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC50, nM)Selectivity Ratio (IC50 Off-target / IC50 Primary Target)
Primary Target Kinase 98%5-
Off-Target Kinase A85%500100
Off-Target Kinase B62%2,500500
Off-Target Kinase C15%>10,000>2,000
............

A higher selectivity ratio indicates a more selective compound. A commonly accepted threshold for a selective inhibitor is a 100-fold difference in potency between the primary target and any off-targets.[8]

Table 2: GPCR Cross-Reactivity Profile of NeuroKin-4

GPCR TargetSignaling PathwayAgonist Activity (% of Control @ 10 µM)Antagonist Activity (% Inhibition @ 10 µM)
GPCR XGs (cAMP ↑)< 10%< 10%
GPCR YGi (cAMP ↓)< 10%< 10%
GPCR ZGq (Ca2+ ↑)< 10%< 10%
............

In this hypothetical example, NeuroKin-4 demonstrates high selectivity for its primary kinase target with minimal activity against the screened GPCRs.

Conclusion: A Self-Validating System for Trustworthy Results

By employing a multi-faceted approach that combines broad-panel biochemical screening with targeted cellular assays, researchers can build a robust and trustworthy selectivity profile for drug candidates derived from the this compound scaffold. This systematic process, grounded in sound experimental design and causal logic, is not merely a data-gathering exercise. It is a self-validating system that provides critical insights to guide the optimization of lead compounds, ultimately increasing the probability of success in developing safe and effective medicines. The early and comprehensive characterization of cross-reactivity is an indispensable pillar of modern, efficient drug discovery.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Passiglia, F., & Novello, S. (2017). Lorlatinib in ALK- and ROS1-positive NSCLC: the future has a start. Translational Lung Cancer Research, 6(Suppl 1), S13–S16. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]

  • Johnson, T. W., et al. (2014). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 111(33), E3414–E3423. [Link]

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  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • ClinicalTrials.gov. (2016). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. Retrieved from [Link]

  • ResearchGate. (2024). Neurocognitive Adverse Events Related to Lorlatinib in Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

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A Researcher's Guide to Validating 4-(4-Oxopiperidine-1-carbonyl)benzonitrile as a Negative Control in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. A critical, yet often overlooked, aspect of robust assay design is the selection and validation of a true negative control. This guide provides an in-depth, technical comparison on the use and validation of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile as a negative control, particularly in the context of screening for central nervous system (CNS) active compounds.

While primarily documented as a synthetic intermediate in pharmaceutical chemistry, the very lack of characterized biological activity for this compound makes it a compelling candidate for a negative control.[1][] However, its structural features, notably the piperidine ring—a common scaffold in many CNS-active drugs—necessitate a rigorous validation of its inertness in any given biological assay to prevent misleading results.[3]

This guide will use a practical, albeit hypothetical, scenario: validating this compound as a negative control in a screening campaign targeting the Sigma-1 receptor (S1R) . The S1R is an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, making it a popular target in modern drug discovery. The piperidine moiety is a frequent component of high-affinity S1R ligands, underscoring the importance of confirming the inactivity of our chosen control.[4][5][6][7][8]

The Imperative of a Validated Negative Control

In any experimental setup, a negative control is a sample that is not expected to produce a response.[9] Its purpose is to establish a baseline and ensure that the observed effects in the experimental samples are due to the variable being tested and not to non-specific interactions or artifacts of the assay system.[10] An ideal negative control should be structurally related to the active compounds to account for potential off-target effects mediated by the core chemical scaffold, yet be devoid of activity at the target of interest.

Profiling the Candidate: this compound

PropertyValue
IUPAC Name This compound
CAS Number 268730-72-9
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Structure

This compound's utility as a potential negative control stems from its commercial availability and the absence of published data indicating significant biological activity. However, its piperidine core necessitates a thorough validation before it can be confidently used in S1R screening campaigns.

Experimental Validation of a Negative Control for Sigma-1 Receptor Activity

To validate this compound as a negative control for S1R, we will employ a two-tiered approach: a primary binding assay to assess its affinity for the receptor, and a secondary functional assay to confirm its lack of effect on receptor activity.

Positive Controls for S1R Assays

For a robust validation, potent and selective positive controls are essential.

CompoundTypeUse
(+)-Pentazocine High-affinity S1R ligandRadioligand for binding assays
PRE-084 Selective S1R agonistPositive control in functional assays
NE-100 Selective S1R antagonistPositive control in functional assays

PRE-084 and NE-100 are well-characterized S1R modulators and will serve to confirm that the assay systems are responsive to both agonism and antagonism.[11][12]

Tier 1: Radioligand Binding Assay for S1R Affinity

This experiment aims to determine if this compound can displace a known high-affinity radioligand from the S1R, thus measuring its binding affinity.

Experimental Protocol:

  • Preparation of Membranes: Utilize commercially available cell membranes prepared from a cell line overexpressing the human Sigma-1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: -Pentazocine (specific activity ~30-50 Ci/mmol).

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (100-200 µg protein/well), -Pentazocine (at a final concentration equal to its Kd, typically 2-3 nM), and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Include wells for total binding (vehicle control) and non-specific binding (in the presence of a high concentration of a non-labeled S1R ligand, e.g., 10 µM Haloperidol).

    • As a positive control, run a parallel displacement curve with unlabeled (+)-Pentazocine or NE-100.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Expected Outcome for a Valid Negative Control:

This compound should not exhibit significant displacement of -Pentazocine, even at high concentrations. An acceptable result would be an IC₅₀ > 10 µM, and ideally > 100 µM, indicating very low to no affinity for the Sigma-1 receptor.

Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
(+)-Pentazocine (unlabeled)e.g., 5-15e.g., 2-8
NE-100e.g., 1-5e.g., 0.5-2.5
This compound >10,000 >10,000
Tier 2: Functional Assay - Neurite Outgrowth in PC12 Cells

This assay assesses the functional consequence of S1R modulation. S1R agonists are known to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells, an effect that can be blocked by S1R antagonists. A true negative control should have no impact on this process.

Experimental Protocol:

  • Cell Culture: Culture PC12 cells in appropriate media. For the experiment, seed the cells in collagen-coated 96-well plates and allow them to adhere.

  • Treatment:

    • Starve the cells in a low-serum medium for 24 hours.

    • Treat the cells with a sub-optimal concentration of NGF (e.g., 2.5 ng/mL).

    • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Include the following controls:

      • Vehicle control (NGF alone).

      • Positive agonist control (NGF + PRE-084, e.g., 1 µM).

      • Positive antagonist control (NGF + PRE-084 + NE-100, e.g., 1 µM).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a suitable marker for neurites (e.g., β-III tubulin antibody followed by a fluorescent secondary antibody, or a general cell stain like crystal violet).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.

  • Data Analysis: Normalize the neurite outgrowth data to the vehicle control (NGF alone).

Expected Outcome for a Valid Negative Control:

Treatment with this compound at all tested concentrations should not significantly alter NGF-induced neurite outgrowth compared to the vehicle control. It should neither potentiate the effect like PRE-084 nor inhibit the potentiation caused by PRE-084.

Data Presentation:

TreatmentNeurite Outgrowth (% of NGF control)
NGF alone100%
NGF + PRE-084 (1 µM)e.g., 150-200%
NGF + PRE-084 + NE-100 (1 µM)e.g., 100-110%
NGF + this compound (10 µM) 95-105%
NGF + this compound (100 µM) 95-105%

Visualizing the Validation Workflow

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_conclusion prep Prepare S1R Membranes and Reagents assay Radioligand Binding Assay ([³H](+)-Pentazocine) prep->assay analysis1 Data Analysis: Calculate IC₅₀ and Kᵢ assay->analysis1 outcome1 Expected Outcome: IC₅₀ > 10 µM analysis1->outcome1 analysis2 Data Analysis: Normalize to Control final Validated Negative Control conclusion Conclusion: Compound is suitable as a negative control for S1R screening under these conditions. culture Culture and Plate PC12 Cells treat Treat with NGF and Test Compounds culture->treat image Image and Quantify Neurite Outgrowth treat->image image->analysis2 outcome2 Expected Outcome: No effect on neurite outgrowth analysis2->outcome2 start Select Candidate Negative Control: This compound start->prep start->culture

Caption: Workflow for validating this compound as a negative control.

Conclusion

The rigorous validation of a negative control is a cornerstone of reliable and reproducible scientific research. While this compound is structurally reminiscent of CNS-active compounds due to its piperidine core, its lack of reported biological activity makes it a prime candidate for a negative control. However, as demonstrated in this guide, its suitability must be empirically confirmed within the specific context of the assay being performed. By following a systematic, multi-tiered validation approach encompassing both binding and functional assays, researchers can confidently employ this compound to establish a true baseline, thereby enhancing the quality and integrity of their screening data. This due diligence is not merely a procedural formality but a scientific necessity for the unambiguous interpretation of experimental results and the successful progression of drug discovery projects.

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A Comparative Guide to the Synthetic Efficiency of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Oxopiperidine-1-carbonyl)benzonitrile is a pivotal intermediate in contemporary drug discovery and development, serving as a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1] Its unique structural features, combining a reactive piperidone core with a benzonitrile moiety, make it a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics.[1] The efficient and scalable synthesis of this intermediate is therefore a critical consideration for researchers in the pharmaceutical sciences.

This guide provides a comprehensive comparative analysis of the two primary synthetic routes to this compound: direct acylation via an acyl chloride and in-situ amide coupling. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative assessment of their respective efficiencies based on key performance indicators such as yield, purity, cost-effectiveness, and scalability.

Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound fundamentally involves the formation of an amide bond between the secondary amine of 4-piperidone and the carboxylic acid derivative of 4-cyanobenzoic acid. The two principal strategies to achieve this transformation are differentiated by the method of activating the carboxylic acid.

Route 1: Acylation with 4-Cyanobenzoyl Chloride

This classic approach, often referred to as a Schotten-Baumann reaction, involves the use of a highly reactive acyl chloride.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of 4-piperidone attacks the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group affords the desired amide. A base is typically required to neutralize the hydrochloric acid byproduct.

Route 2: Amide Coupling of 4-Cyanobenzoic Acid and 4-Piperidone

This modern and versatile strategy avoids the isolation of the often-unstable acyl chloride by activating the carboxylic acid in situ using a coupling reagent.[3] Common coupling reagents include carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HATU, PyBOP).[4] The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides), which is then readily attacked by the amine to form the amide bond.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Acylation with 4-Cyanobenzoyl ChlorideRoute 2: Amide Coupling with 4-Cyanobenzoic Acid
Starting Materials 4-Cyanobenzoyl chloride, 4-Piperidone4-Cyanobenzoic acid, 4-Piperidone
Reagents Base (e.g., Triethylamine, Pyridine)Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA)
Typical Yield 85-95%80-90%
Reaction Time 1-4 hours2-12 hours
Purity of Crude Product Good to ExcellentVariable, may contain coupling agent byproducts
Cost-Effectiveness Generally more cost-effective for large-scale synthesisCan be more expensive due to the cost of coupling reagents
Scalability Highly scalableScalable, but cost of reagents can be a factor
Safety & Handling 4-Cyanobenzoyl chloride is moisture-sensitive and corrosiveCoupling reagents can be irritants; byproducts may be toxic
Waste Products HCl (neutralized as a salt)Coupling agent byproducts (e.g., DCU, HOBt)

Experimental Protocols

Route 1: Acylation with 4-Cyanobenzoyl Chloride

This protocol is based on the principles of the Schotten-Baumann reaction and is adapted from general procedures for the acylation of amines.[2]

Step-by-Step Methodology:

  • To a stirred solution of 4-piperidone hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM, 10 mL/g of piperidone) at 0 °C, add a solution of 4-cyanobenzoyl chloride (1.05 eq) in DCM (5 mL/g) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Route 2: Amide Coupling of 4-Cyanobenzoic Acid and 4-Piperidone

This protocol utilizes the common coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and is based on established procedures for amide bond formation.[5]

Step-by-Step Methodology:

  • To a stirred solution of 4-cyanobenzoic acid (1.0 eq), 4-piperidone hydrochloride (1.0 eq), and HATU (1.1 eq) in N,N-dimethylformamide (DMF, 10 mL/g of benzoic acid) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_0 Route 1: Acylation with 4-Cyanobenzoyl Chloride cluster_1 Route 2: Amide Coupling start1 Starting Materials: 4-Piperidone HCl 4-Cyanobenzoyl Chloride reagents1 Reagents: Triethylamine Dichloromethane reaction1 Reaction: 0°C to RT, 2-4h reagents1->reaction1 Schotten-Baumann workup1 Workup: Aqueous Wash reaction1->workup1 purification1 Purification: Recrystallization workup1->purification1 product1 Product: This compound purification1->product1 start2 Starting Materials: 4-Piperidone HCl 4-Cyanobenzoic Acid reagents2 Reagents: HATU, DIPEA DMF reaction2 Reaction: 0°C to RT, 4-12h reagents2->reaction2 Amide Coupling workup2 Workup: Aqueous Extraction reaction2->workup2 purification2 Purification: Column Chromatography workup2->purification2 product2 Product: This compound purification2->product2

Caption: Comparative workflow for the synthesis of this compound.

Discussion and Recommendations

Route 1: Acylation with 4-Cyanobenzoyl Chloride

This method is often favored for its simplicity, high yields, and cost-effectiveness, particularly on a larger scale. The starting material, 4-cyanobenzoyl chloride, can be purchased or readily prepared from 4-cyanobenzoic acid using reagents like thionyl chloride or oxalyl chloride. The reaction is typically fast and clean, and the purification by recrystallization is often straightforward, avoiding the need for chromatography. However, the handling of 4-cyanobenzoyl chloride requires care as it is a lachrymator and is sensitive to moisture.

Route 2: Amide Coupling of 4-Cyanobenzoic Acid and 4-Piperidone

The primary advantage of this route is the avoidance of handling the corrosive and moisture-sensitive acyl chloride. This method offers a high degree of flexibility, with a wide variety of coupling reagents available to suit different substrate sensitivities and reaction conditions. However, coupling reagents can be expensive, which may be a limiting factor for large-scale synthesis. Furthermore, the byproducts of the coupling reaction (e.g., dicyclohexylurea (DCU) from DCC) can sometimes complicate purification, often necessitating column chromatography.

For laboratory-scale synthesis where convenience and the avoidance of hazardous reagents are a priority, the amide coupling route (Route 2) offers a reliable and versatile option. However, for process development and large-scale manufacturing where cost, atom economy, and ease of purification are paramount, the acylation with 4-cyanobenzoyl chloride (Route 1) is generally the more efficient and economical choice. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, and available equipment.

References

  • Defense Technical Information Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 4-Piperidone synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US2770641A - Preparation of benzonitrile.
  • European Patent Office. (n.d.). PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. Retrieved from [Link]

  • ResearchGate. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • DEA.gov. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Retrieved from [Link]

  • Google Patents. (n.d.). US8399677B2 - Method for the preparation of fentanyl.

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A Senior Application Scientist's Guide to Benchmarking 4-(4-Oxopiperidine-1-carbonyl)benzonitrile-Based Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

In the landscape of targeted therapies, Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal target in the treatment of B-cell malignancies and a range of autoimmune disorders.[1][2] The 4-(4-Oxopiperidine-1-carbonyl)benzonitrile scaffold has proven to be a versatile and effective core for a new generation of BTK inhibitors, offering unique pharmacological profiles. This guide provides a comprehensive framework for benchmarking the performance of these inhibitors against established alternatives, grounded in scientific integrity and field-proven insights.

The central role of BTK in B-cell receptor (BCR) signaling makes it a critical component for B-cell proliferation, survival, and differentiation.[3][4] Dysregulation of this pathway is a hallmark of various hematological cancers and autoimmune diseases.[2][5][6] Consequently, the development of potent and selective BTK inhibitors has been a major focus of drug discovery efforts.

The this compound moiety serves as a key structural element in a class of BTK inhibitors that includes compounds like Rilzabrutinib (PRN1008) and PRN473.[7] These inhibitors have been designed to offer improved selectivity and, in some cases, reversible covalent binding mechanisms, aiming to overcome the limitations of first-generation inhibitors.[8][9][10]

This guide will delve into the methodologies for a head-to-head comparison of these novel inhibitors with benchmark compounds such as the first-in-class irreversible inhibitor Ibrutinib, and second-generation inhibitors like Acalabrutinib and Zanubrutinib.

The BTK Signaling Cascade: The Target in Focus

BTK, a member of the Tec family of non-receptor tyrosine kinases, is a crucial downstream mediator of the B-cell receptor (BCR) signaling pathway.[3][11] Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors that drive B-cell proliferation, survival, and differentiation.[12] The this compound-based inhibitors are designed to interfere with the kinase activity of BTK, thereby blocking this critical signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation & Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 IP3_DAG->NFkB_NFAT_AP1 Signal Transduction Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB_NFAT_AP1->Gene_Expression Nuclear Translocation Inhibitor 4-(4-Oxopiperidine-1-carbonyl) benzonitrile Inhibitor Inhibitor->BTK Inhibition

Caption: The central role of BTK in the B-cell receptor signaling pathway.

Comparative Performance Evaluation: A Data-Driven Approach

A rigorous comparison of BTK inhibitors necessitates a multi-faceted approach, encompassing biochemical potency, cellular activity, and selectivity profiling. The following tables summarize key performance metrics for this compound-based inhibitors and their benchmarks.

Table 1: Biochemical Potency Against BTK
InhibitorTypeIC50 (nM)kinact/KI (M⁻¹s⁻¹)Reference
Rilzabrutinib (PRN1008) Reversible Covalent1.2 (in C481S mutant)Not Reported[8]
PRN473 Reversible CovalentPotent (specific value not stated)Not Reported[13][14]
Ibrutinib Irreversible Covalent~0.5High[1][5][15]
Acalabrutinib Irreversible Covalent~5High[1][15]
Zanubrutinib Irreversible Covalent<1High[1][15]
Pirtobrutinib Non-covalentPotent (specific value not stated)Not Applicable[1]

Note: IC50 values can vary depending on the assay conditions. This table provides a general comparison based on available literature.

Table 2: Cellular Activity and Selectivity
InhibitorB-Cell Activation (EC50, nM)Off-Target Inhibition (e.g., EGFR, ITK)Reference
Rilzabrutinib (PRN1008) PotentHighly Selective[10][16]
PRN473 76 ± 40 (IgG-mediated TNF-α in monocytes)Limited functional effects on T cells and EGFR[13][17]
Ibrutinib <10Significant inhibition of TEC, EGFR, ITK[1][5][15]
Acalabrutinib <10Minimal off-target activity[1][15]
Zanubrutinib <10More selective than Ibrutinib[1][15]
Pirtobrutinib PotentHigh selectivity[1]

Experimental Protocols for Benchmarking BTK Inhibitors

To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are paramount. The following section details the step-by-step methodologies for key assays.

Biochemical Potency Assays

This assay measures the direct inhibition of BTK kinase activity.

  • Principle: A biotinylated BTK substrate peptide and a europium-labeled anti-phosphotyrosine antibody are used. Phosphorylation of the substrate by BTK brings the europium donor and a streptavidin-allophycocyanin (APC) acceptor into close proximity, resulting in a FRET signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Add recombinant human BTK enzyme to the wells of a microplate.

    • Add serial dilutions of the test inhibitors (e.g., this compound-based compounds and benchmarks).

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.

    • Incubate for 1-2 hours at room temperature.

    • Stop the reaction and add the detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-APC).

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[18]

  • Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the ADP produced and thus the kinase activity.[18]

  • Protocol:

    • Set up the kinase reaction with BTK, substrate, and ATP in a suitable buffer.

    • Add the test inhibitors at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Determine inhibitor potency by analyzing the dose-response curve.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models TR_FRET TR-FRET Assay Biochem_Result IC50, kinact/KI TR_FRET->Biochem_Result ADP_Glo ADP-Glo™ Assay ADP_Glo->Biochem_Result BCR_Activation BCR Activation Assay (e.g., CD69 expression) Cell_Result EC50, On-target/Off-target Selectivity BCR_Activation->Cell_Result BTK_Phospho BTK Autophosphorylation (pY223) Assay BTK_Phospho->Cell_Result RA_Model Collagen-Induced Arthritis (RA) Model Invivo_Result Efficacy, PK/PD RA_Model->Invivo_Result SLE_Model MRL/lpr Mouse (SLE) Model SLE_Model->Invivo_Result ITP_Model Immune Thrombocytopenia (ITP) Model ITP_Model->Invivo_Result

Caption: A generalized workflow for benchmarking BTK inhibitors.

Cell-Based Assays for Functional Potency and Selectivity

This assay measures the ability of an inhibitor to block BCR-mediated B-cell activation.[15]

  • Principle: Cross-linking of the BCR on primary human B cells or B-cell lines (e.g., Ramos cells) induces the expression of the early activation marker CD69. The inhibitory effect of the compounds on this process is quantified by flow cytometry.

  • Protocol:

    • Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for B cells, or use a suitable B-cell line.

    • Pre-incubate the cells with serial dilutions of the test inhibitors for 1-2 hours.

    • Stimulate the cells with an anti-IgM antibody to cross-link the BCR.

    • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

    • Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and CD69.

    • Analyze the samples by flow cytometry, gating on the B-cell population.

    • Determine the EC50 values based on the inhibition of CD69 expression.

This assay provides a direct measure of BTK inhibition within the cell.

  • Principle: Upon BCR stimulation, BTK undergoes autophosphorylation at tyrosine 223 (Y223), which is essential for its full activation. This phosphorylation event can be detected using a specific antibody.

  • Protocol:

    • Use a B-cell line (e.g., Ramos) or primary B cells.

    • Pre-treat the cells with the inhibitors for 1-2 hours.

    • Stimulate the cells with anti-IgM for a short period (e.g., 5-15 minutes).

    • Lyse the cells and quantify the level of phosphorylated BTK (pY223) and total BTK by Western blotting or a sensitive immunoassay (e.g., ELISA or Meso Scale Discovery).

    • Calculate the percentage of inhibition relative to the vehicle-treated control.

Structure-Activity Relationship (SAR) Insights

The this compound core is a key component for potent BTK inhibition. The benzonitrile group often occupies the hinge-binding region of the kinase, while the oxopiperidine can be modified to optimize properties such as solubility and cell permeability. The carbonyl linker connects these two key fragments. Structure-activity relationship studies have shown that modifications to the piperidine ring and the benzonitrile moiety can significantly impact potency and selectivity.[4][19] For instance, the introduction of specific substituents on the aromatic ring can enhance interactions with the enzyme's active site.[11][20] Furthermore, the design of the Michael acceptor in covalent inhibitors, which is attached to this core structure, is crucial for achieving the desired reversible or irreversible binding kinetics.[21]

In Vivo Efficacy in Disease Models

The ultimate validation of a BTK inhibitor's potential lies in its efficacy in relevant in vivo models of disease.

  • Autoimmune Disease Models:

    • Collagen-Induced Arthritis (CIA) in mice: A model for rheumatoid arthritis where BTK inhibitors are evaluated for their ability to reduce joint inflammation and destruction.[22]

    • MRL/lpr mice: A spontaneous model of systemic lupus erythematosus (SLE) used to assess the impact of inhibitors on autoantibody production and kidney damage.[22][23]

    • Passive Cutaneous Anaphylaxis (PCA) in mice: A model to evaluate the inhibition of mast cell activation.[22]

  • B-Cell Malignancy Models:

    • Xenograft models: Human B-cell lymphoma cell lines are implanted into immunodeficient mice to evaluate the anti-tumor activity of the inhibitors.

In these models, efficacy is assessed by measuring disease-specific parameters such as clinical scores, paw swelling (in CIA), proteinuria (in SLE), and tumor volume (in xenografts). Pharmacokinetic and pharmacodynamic (PK/PD) studies are also crucial to establish the relationship between drug exposure and target engagement.

Conclusion: A Path to Optimized BTK Inhibition

The this compound scaffold represents a significant advancement in the design of BTK inhibitors. Compounds based on this core, such as Rilzabrutinib, have demonstrated promising profiles of high potency, improved selectivity, and favorable safety, particularly in the context of autoimmune diseases.[7][9][16] By employing the rigorous benchmarking methodologies outlined in this guide, researchers and drug developers can objectively evaluate the performance of novel inhibitors against established therapies. This data-driven approach is essential for identifying candidates with the greatest potential to provide meaningful clinical benefits to patients with B-cell malignancies and autoimmune disorders. The continued exploration of the structure-activity relationships of this chemical series holds the promise of further refining the properties of BTK inhibitors to achieve even greater efficacy and safety.

References

  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI.
  • Preclinical Mechanisms of Topical PRN473, a Bruton Tyrosine Kinase Inhibitor, in Immune-Mediated Skin Disease Models. PubMed. 2021-07-29.
  • Bruton's tyrosine kinase. Wikipedia.
  • Preclinical Mechanisms of Topical PRN473, a Bruton Tyrosine Kinase Inhibitor, in Immune-Mediated Skin Disease Models. ImmunoHorizons. 2021.
  • Mechanism of action of rilzabrutinib. Rilzabrutinib, a selective and... ResearchGate.
  • Rilzabrutinib for the Treatment of Immune Thrombocytopenia. PMC - PubMed Central.
  • BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. 2025-05-08.
  • What is Rilzabrutinib used for?. Patsnap Synapse. 2024-06-27.
  • Preclinical Mechanisms of Topical PRN473, a Bruton Tyrosine Kinase Inhibitor, in Immune-Mediated Skin Disease Models. ImmunoHorizons | Oxford Academic.
  • Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease. NIH.
  • Btk Inhibitors. SCBT - Santa Cruz Biotechnology.
  • Application Notes: Cell-Based Assays for Potency Determination of M7583 (BTK Inhibitor). Benchchem.
  • Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Frontiers.
  • Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models. PMC - PubMed Central.
  • Cell line‐based assessment of BTK inhibitors. PMC - NIH.
  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies.
  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. 2018-11-29.
  • PRN473, an inhibitor of Bruton's tyrosine kinase, inhibits neutrophil recruitment via inhibition of macrophage antigen‐1 signalling. NIH.
  • Selective Btk inhibition by PRN1008/PRN473 blocks human CLEC-2, and PRN473 reduces venous thrombosis formation in mice. NIH.
  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. 2025-11-18.
  • Long-term treatment with rilzabrutinib in patients with immune thrombocytopenia. Blood Advances | ASH Publications. 2024-03-29.
  • BTK Activity Assay. BellBrook Labs.
  • Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays.
  • BTK-Inhibitor Loaded Polymeric Nanoparticles Alleviate Systemic Lupus Erythematosus by Targeting Elimination of Autoreactive BAFFR high B Cells. MDPI.
  • Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies. Frontiers.
  • discovery of PRN1008, a BTK inhibitor - drug annotations. YouTube. 2022-05-28.
  • Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. PMC - PubMed Central. 2021-11-03.
  • BTK Kinase Assay. Promega Corporation.
  • 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile. Chem-Impex.
  • Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. PubMed.
  • Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. NIH.
  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers. 2021-07-18.
  • Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. PubMed. 2017-09-08.

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A Comparative Guide to the Synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile: Replicating and Optimizing Published Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Oxopiperidine-1-carbonyl)benzonitrile is a key building block in modern medicinal chemistry. Its rigid piperidone core coupled with the versatile benzonitrile moiety makes it an important intermediate in the synthesis of a wide range of pharmacologically active agents, particularly those targeting neurological disorders. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial drug development.

This guide provides an in-depth comparison of two robust and commonly employed synthetic strategies for the preparation of this compound. We will dissect a classic acyl chloride-based approach (the Schotten-Baumann reaction) and a modern peptide coupling method utilizing a carbodiimide reagent. Beyond simple step-by-step protocols, this document delves into the mechanistic rationale behind each method, offering field-proven insights to help researchers not only replicate these results but also troubleshoot and adapt the procedures for their specific needs.

Method 1: The Schotten-Baumann Acyl Chloride Approach

This method represents a traditional and highly reliable route for amide bond formation. It involves the acylation of 4-piperidone with the highly reactive 4-cyanobenzoyl chloride. The reaction is typically performed under basic conditions to neutralize the hydrogen chloride byproduct and facilitate the nucleophilic attack of the amine.

Mechanistic Rationale

The Schotten-Baumann reaction is a cornerstone of amide synthesis.[1] The mechanism proceeds via a nucleophilic acyl substitution. The nitrogen atom of 4-piperidone, a secondary amine, acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 4-cyanobenzoyl chloride. This forms a tetrahedral intermediate.[2][3] The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the stable amide bond. An organic base, such as triethylamine, is crucial for two reasons: it deprotonates the 4-piperidone hydrochloride salt to liberate the free, nucleophilic amine, and it scavenges the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[3]

Detailed Experimental Protocol

Precursor Synthesis: 4-Cyanobenzoyl Chloride

Before initiating the main reaction, the acyl chloride must be prepared from its corresponding carboxylic acid.

  • Reaction: 4-Cyanobenzoic acid + Thionyl Chloride → 4-Cyanobenzoyl Chloride

  • Procedure: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-cyanobenzoic acid (1.0 eq). Under a nitrogen atmosphere, add thionyl chloride (1.2 eq) in a dropwise manner. Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (approx. 80 °C) for 1.5-2 hours.[4] The reaction can be monitored by TLC. Upon completion, excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-cyanobenzoyl chloride, which can be used directly or purified further by distillation.[4]

  • Safety Note: This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Main Synthesis: this compound

  • Reagent Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend 4-piperidone hydrochloride monohydrate (1.0 eq, ~1.00 g, 6.51 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq, 2.0 mL, 14.3 mmol) dropwise to the stirred suspension. Allow the mixture to stir for 20-30 minutes at 0 °C. The mixture should become a free-flowing slurry as the free base of 4-piperidone is formed.

  • Acylation: Dissolve 4-cyanobenzoyl chloride (1.05 eq, 1.14 g, 6.84 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the piperidone slurry at 0 °C over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Data Summary: Method 1
ParameterResultCitation/Comment
Typical Yield 85-95%Based on analogous Schotten-Baumann reactions.[8]
Purity >98%After recrystallization.
Reaction Time 3-5 hoursStandard for this type of acylation.
Required Reagents 4-Piperidone HCl, 4-Cyanobenzoyl Chloride, Triethylamine, DCM4-Cyanobenzoyl chloride can be purchased or synthesized in-house.[4]

Method 2: The EDC/HOBt Peptide Coupling Approach

This modern approach avoids the use of a highly reactive and moisture-sensitive acyl chloride. Instead, it activates the carboxylic acid in situ using a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent, 1-Hydroxybenzotriazole (HOBt).

Mechanistic Rationale

Carbodiimide-mediated couplings are fundamental in peptide synthesis and modern amide bond formation. The reaction is initiated by the attack of the carboxylate oxygen of 4-cyanobenzoic acid onto the central carbon of EDC. This forms a highly reactive O-acylisourea intermediate.[9][10] While this intermediate can be directly attacked by an amine, it is prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct.

The addition of HOBt provides a crucial advantage. HOBt rapidly intercepts the O-acylisourea intermediate to form an HOBt-active ester.[9][11] This active ester is less reactive than the O-acylisourea, minimizing side reactions, but significantly more reactive towards amines than the original carboxylic acid. The amine (4-piperidone) then attacks the carbonyl of the HOBt ester to form the desired amide, regenerating HOBt, which acts catalytically in this cycle.[9] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required to deprotonate the 4-piperidone hydrochloride salt.

Detailed Experimental Protocol
  • Reagent Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-cyanobenzoic acid (1.0 eq, 1.00 g, 6.80 mmol), 4-piperidone hydrochloride monohydrate (1.05 eq, 1.10 g, 7.14 mmol), and HOBt hydrate (1.1 eq, 1.14 g, 7.48 mmol).

  • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) and stir to dissolve the reagents. Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq, 2.96 mL, 17.0 mmol) dropwise.

  • Activation and Coupling: Add EDC hydrochloride (1.1 eq, 1.43 g, 7.48 mmol) portion-wise to the cold reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL). Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent. The crude product can be purified by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Summary: Method 2
ParameterResultCitation/Comment
Typical Yield 70-85%Based on analogous EDC/HOBt couplings.[10][12]
Purity >98%After column chromatography.
Reaction Time 12-18 hoursLonger reaction time is typical for coupling agent methods.
Required Reagents 4-Cyanobenzoic acid, 4-Piperidone HCl, EDC·HCl, HOBt, DIPEA, DMFAll reagents are commercially available but can be more expensive.

Head-to-Head Comparison

FeatureMethod 1: Schotten-BaumannMethod 2: EDC/HOBt Coupling
Reagent Reactivity High. 4-Cyanobenzoyl chloride is highly reactive and moisture-sensitive.Moderate. Carboxylic acid is activated in situ. Reagents are generally stable solids.
Reaction Time Fast (3-5 hours)Slower (12-18 hours)
Yield Typically Higher (85-95%)Typically Lower (70-85%)
Work-up/Purification Simpler; often only requires washing and recrystallization.More complex; requires removal of water-soluble byproducts (urea, HOBt) and often column chromatography.
Cost of Reagents Lower. Thionyl chloride is inexpensive.Higher. EDC and HOBt are specialty coupling reagents and are more costly.
Safety & Handling More Hazardous. Requires handling of corrosive and lachrymatory acyl chloride and thionyl chloride.[13][14]Safer. Reagents are generally less hazardous solids, though EDC can be an irritant and sensitizer.[15][16]
Substrate Scope Excellent for simple amines. May not be suitable for sensitive substrates with multiple nucleophilic sites.Broader. Milder conditions are compatible with a wider range of functional groups.

Experimental Workflow Visualizations

G cluster_0 Method 1: Schotten-Baumann Workflow A Suspend 4-Piperidone HCl in DCM B Add Triethylamine at 0 °C A->B C Add 4-Cyanobenzoyl Chloride Solution B->C D Stir at RT (3-5 hours) C->D E Aqueous Work-up (Acid/Base Washes) D->E F Dry, Concentrate & Recrystallize E->F G Final Product F->G

Caption: Workflow for the Schotten-Baumann synthesis.

G cluster_1 Method 2: EDC/HOBt Coupling Workflow H Combine Acid, Amine HCl, & HOBt in DMF I Add DIPEA at 0 °C H->I J Add EDC·HCl Portion-wise I->J K Stir at RT (12-18 hours) J->K L Aqueous Work-up & Extraction K->L M Dry, Concentrate & Column Chromatography L->M N Final Product M->N

Caption: Workflow for the EDC/HOBt coupling synthesis.

Conclusion and Recommendations

Both the Schotten-Baumann and EDC/HOBt coupling methods are effective for synthesizing this compound. The choice between them depends on the specific priorities of the researcher.

  • For speed, high yield, and cost-effectiveness on a larger scale, the Schotten-Baumann (Method 1) is superior. Its primary drawbacks are the handling of hazardous materials and the need to prepare or purchase the acyl chloride.

  • For substrate compatibility, milder reaction conditions, and operational simplicity (avoiding highly reactive intermediates), the EDC/HOBt coupling (Method 2) is the preferred choice. This method is ideal for smaller-scale synthesis, especially during early-stage discovery where substrate sensitivity may be a concern, despite its longer reaction time and higher cost.

By understanding the underlying mechanisms and practical considerations of each method, researchers can confidently select and execute the optimal synthesis for their drug development programs.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thionyl Chloride. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved January 18, 2026, from [Link]

  • Subramanian, G., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 9, 1339-1345. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Thionyl chloride. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (2022). Safety Data Sheet: EDC-HCl. Available at: [Link]

  • PubChem. (n.d.). 4-Cyanobenzoyl chloride. Retrieved January 18, 2026, from [Link]

  • Chemistry Notes Info. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved January 18, 2026, from [Link]

  • Loba Chemie. (2023). THIONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

  • DC Fine Chemicals. (2024). 4-Piperidone hydrochloride monohydrate - Safety Data Sheet. Available at: [Link]

  • Sartorius. (n.d.). SAFETY DATA SHEET: EDC. Retrieved January 18, 2026, from [Link]

  • Haz-Map. (n.d.). 4-Piperidone monohydrate hydrochloride. Retrieved January 18, 2026, from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved January 18, 2026, from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). A ONE-POT, TWO-STEP SYNTHESIS OF N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. Retrieved January 18, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved January 18, 2026, from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 18, 2026, from [Link]

  • Chemistry Notes Info. (2023). Schotten Baumann reaction procedure. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt) Examples. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • G-Biosciences. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol. Retrieved January 18, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Royal Society of Chemistry. (2015). One-pot synthesis of amides from carboxylic acids and amines using thionyl chloride. RSC Advances, 5, 34848-34854. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed procedures for the proper and safe disposal of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile (CAS No. 268730-72-9), a versatile intermediate compound frequently used in pharmaceutical development and organic synthesis.[1] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this document synthesizes information from structurally related chemicals, including piperidine and benzonitrile derivatives, alongside established best practices for laboratory chemical waste management as outlined by regulatory bodies. The procedures herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Profile and Core Safety Principles

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable, toxic if inhaled or in contact with skin, and can cause severe skin and eye damage.[2][3]

  • Benzonitrile Moiety: Benzonitrile compounds can be harmful if swallowed, and upon thermal decomposition, may release toxic fumes, including hydrogen cyanide and nitrogen oxides.[4][5]

Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4][6] A face shield should be used if there is a risk of splashing.
Hand Protection Appropriate chemical-resistant gloves (e.g., neoprene, nitrile, or PVC-coated) inspected for integrity before use.[4]
Body Protection A laboratory coat and, for larger quantities, chemical-resistant clothing to prevent skin contact.[4]
Respiratory For operations that may generate dust or aerosols, a NIOSH or European Standard EN 149 approved respirator should be used.[4]

Waste Segregation and Container Management

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.

WasteSegregation UnusedProduct Unused/Expired This compound OriginalContainer Original Product Container (For Unused Product) UnusedProduct->OriginalContainer Keep in original, labeled container. Do not mix. ContaminatedSolids Contaminated Solids (Gloves, Weighing Paper, etc.) SolidWaste Solid Hazardous Waste (Labeled for Nitrile Compounds) ContaminatedSolids->SolidWaste Place in a dedicated, sealed container. ContaminatedLiquids Contaminated Liquids (Solvents, Rinsates) LiquidWaste Non-Halogenated Organic Solvent Waste (Labeled for Nitrile Compounds) ContaminatedLiquids->LiquidWaste Collect in a compatible, sealed container. Check for solvent compatibility.

Caption: Waste Segregation Workflow for this compound.

Container Requirements:

  • All waste containers must be in good condition, compatible with the chemical, and have a secure, tightly fitting lid.[7]

  • Containers should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Liquid waste containers should not be filled to more than 90% capacity to allow for vapor expansion.[8]

  • Store waste containers in a designated satellite accumulation area that is under the direct supervision of laboratory personnel.[9]

Step-by-Step Disposal Procedures

Unused or Expired Product
  • Do Not Attempt to Neutralize: Without specific data on reactivity, in-lab neutralization is not recommended.

  • Containerize: Keep the unused product in its original container with the manufacturer's label intact.[10]

  • Labeling: Affix a hazardous waste tag to the container as required by your institution.

  • Storage: Store the container in a designated and secure hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents and acids.[6]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for collection by a licensed hazardous waste disposal contractor.[11][12]

Contaminated Labware and Debris

This category includes items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with this compound.

  • Segregation: Collect all contaminated solid waste in a dedicated, leak-proof container, preferably a plastic bag or a drum with a liner.

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant.

  • Storage and Disposal: Once the container is full, seal it and move it to the satellite accumulation area for pickup by your institution's EHS personnel.

Contaminated Solvents and Solutions
  • Waste Stream Identification: This waste should be collected in a dedicated container for non-halogenated organic solvent waste. Do not mix with halogenated solvent waste.

  • Containerization: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a screw cap.[9]

  • Labeling: Label the container with "Hazardous Waste," the names of all solvent components, and an estimated concentration of this compound.

  • Storage: Keep the container tightly closed and store it in a well-ventilated area, away from sources of ignition.[10]

  • Disposal: Arrange for pickup through your institution's EHS office.

Empty Containers

A container that has held this compound should be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Collect the rinsate and dispose of it as contaminated liquid waste.[11]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. However, it is crucial to deface or remove the original label to prevent misuse.[11] Always confirm this procedure with your local EHS guidelines.

Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is spilled in a significant quantity, remove all sources of ignition.[13]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, use an absorbent, inert material such as sand, vermiculite, or dry lime to cover the spill.[13]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][14]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office, regardless of the size.

Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] Academic laboratories may be subject to the alternative requirements outlined in 40 CFR Part 262, Subpart K.[15] It is the responsibility of the waste generator to ensure that all procedures are in full compliance with these regulations.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Jubilant Ingrevia Limited. (n.d.). 4-Cyanopiperidine Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 1,4'-Bipiperidine.
  • Chem-Impex. (n.d.). 4-(4-oxo-pipéridine-1-carbonyl)benzonitrile.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Piperidine.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Piperazin-1-yl-benzonitrile.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • New Jersey Department of Health. (n.d.). PIPERIDINE HAZARD SUMMARY.
  • ChemSupply Australia. (2023). Safety Data Sheet PIPERIDINE.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Capot Chemical. (2008). MSDS of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.